molecular formula C12H14FNO3 B596867 Methyl 5-Fluoro-2-morpholinobenzoate CAS No. 1256633-20-1

Methyl 5-Fluoro-2-morpholinobenzoate

Katalognummer: B596867
CAS-Nummer: 1256633-20-1
Molekulargewicht: 239.246
InChI-Schlüssel: LONVZHSFEFHYQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-Fluoro-2-morpholinobenzoate is a synthetic organic compound designed for research and development purposes. It integrates two pharmacologically significant motifs: a benzoate ester and a morpholine ring. The morpholine moiety is a well-established pharmacophore in medicinal chemistry, frequently incorporated into molecules to modulate their physicochemical properties and biological activity. Morpholine-containing compounds are recognized for their versatility and have demonstrated a wide spectrum of pharmacological activities, including roles in anticancer, anti-inflammatory, and antimicrobial applications . The strategic incorporation of a fluorine atom at the 5-position of the aromatic ring is a common tactic in modern drug design. The fluorine atom can influence the molecule's electronic distribution, metabolic stability, and overall lipophilicity, which may enhance its pharmacokinetic and pharmacodynamic profile . Researchers are exploring this compound and its analogs primarily in the context of drug discovery, where it may serve as a key intermediate or a core scaffold for the development of novel bioactive molecules. Its value lies in its potential to interact with various enzymatic targets, particularly kinases, and its utility in structure-activity relationship (SAR) studies to optimize lead compounds . This product is intended for laboratory research by qualified professionals and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 5-fluoro-2-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c1-16-12(15)10-8-9(13)2-3-11(10)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONVZHSFEFHYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-Fluoro-2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Methyl 5-fluoro-2-morpholinobenzoate is a key exemplar of a fluorinated building block, strategically designed for incorporation into more complex pharmaceutical agents. This guide provides a comprehensive technical overview of its synthesis, characterization, and handling, with a focus on its application as a versatile intermediate in drug discovery and development. While this compound is primarily recognized as a precursor, understanding its intrinsic properties is crucial for its effective utilization in the synthesis of novel therapeutics.

Chemical Properties and Structural Elucidation

Methyl 5-fluoro-2-morpholinobenzoate (CAS No. 1256633-20-1) is a substituted aromatic compound featuring a central benzene ring functionalized with a fluorine atom, a morpholine group, and a methyl ester. The interplay of these functional groups dictates its reactivity and potential applications.

PropertyValueSource
Molecular Formula C12H14FNO3Calculated
Molecular Weight 239.24 g/mol Calculated
CAS Number 1256633-20-1BLD Pharm[2]

Structural Features and Reactivity:

  • Fluorine Atom: The electron-withdrawing nature of the fluorine at the 5-position influences the electron density of the aromatic ring, impacting its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

  • Morpholine Moiety: The morpholine group at the 2-position is a common heterocyclic motif in medicinal chemistry, often introduced to enhance aqueous solubility and provide a handle for further functionalization.

  • Methyl Ester: The methyl ester at the 1-position serves as a versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a key linkage point for building more complex molecules.

Synthesis of Methyl 5-Fluoro-2-morpholinobenzoate: A Methodological Approach

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process, starting from commercially available precursors.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Fischer Esterification 2,5-Difluorobenzoic Acid 2,5-Difluorobenzoic Acid 5-Fluoro-2-morpholinobenzoic acid 5-Fluoro-2-morpholinobenzoic acid 2,5-Difluorobenzoic Acid->5-Fluoro-2-morpholinobenzoic acid Base (e.g., K2CO3) Solvent (e.g., DMSO) Morpholine Morpholine Morpholine->5-Fluoro-2-morpholinobenzoic acid Methyl 5-Fluoro-2-morpholinobenzoate Methyl 5-Fluoro-2-morpholinobenzoate 5-Fluoro-2-morpholinobenzoic acid->Methyl 5-Fluoro-2-morpholinobenzoate Acid Catalyst (e.g., H2SO4) Reflux Methanol Methanol Methanol->Methyl 5-Fluoro-2-morpholinobenzoate G Methyl 5-Fluoro-2-morpholinobenzoate Methyl 5-Fluoro-2-morpholinobenzoate Amide Coupling Amide Coupling Methyl 5-Fluoro-2-morpholinobenzoate->Amide Coupling Amine Hydrolysis Hydrolysis Methyl 5-Fluoro-2-morpholinobenzoate->Hydrolysis Acid/Base Further Transformations Further Transformations Amide Coupling->Further Transformations Hydrolysis->Further Transformations Carboxylic Acid Intermediate Bioactive Molecules Bioactive Molecules Further Transformations->Bioactive Molecules

Sources

An In-depth Technical Guide to Methyl 5-Fluoro-2-morpholinobenzoate (CAS RN: 1256633-20-1): A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Crucial Building Block in Drug Discovery

In the intricate landscape of modern drug development, the identification and synthesis of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. Methyl 5-Fluoro-2-morpholinobenzoate, a substituted aromatic compound, has emerged as a significant building block, particularly in the synthesis of potent enzyme inhibitors. This technical guide provides an in-depth exploration of this compound, from its fundamental chemical properties and synthesis to its critical role in the development of investigational new drugs. We will delve into the scientific rationale behind its synthesis and application, offering valuable insights for researchers, chemists, and professionals engaged in the multifaceted field of drug discovery.

Core Chemical and Physical Properties

Methyl 5-Fluoro-2-morpholinobenzoate is a fluorinated aromatic carboxylic acid ester containing a morpholine moiety. A comprehensive understanding of its chemical and physical properties is the foundation for its effective utilization in synthesis and drug design.

PropertyValueSource
CAS Number 1256633-20-1Appchem
Molecular Formula C12H14FNO3Appchem
Molecular Weight 239.24 g/mol Appchem
Appearance Predicted to be a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and MethanolInferred from structural motifs

Strategic Synthesis of Methyl 5-Fluoro-2-morpholinobenzoate: A Methodological Deep Dive

The synthesis of Methyl 5-Fluoro-2-morpholinobenzoate can be approached through several strategic pathways, primarily revolving around nucleophilic aromatic substitution and esterification reactions. The choice of a specific route often depends on the availability of starting materials, desired scale, and overall cost-effectiveness.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis reveals two primary bond disconnections that lead to plausible synthetic routes:

G Methyl 5-Fluoro-2-morpholinobenzoate Methyl 5-Fluoro-2-morpholinobenzoate Disconnection_1 C-N Bond (Nucleophilic Aromatic Substitution) Methyl 5-Fluoro-2-morpholinobenzoate->Disconnection_1 Disconnection_2 C-O Bond (Esterification) Methyl 5-Fluoro-2-morpholinobenzoate->Disconnection_2 Starting_Materials_1 Methyl 2,5-difluorobenzoate + Morpholine Disconnection_1->Starting_Materials_1 Starting_Materials_2 5-Fluoro-2-morpholinobenzoic acid + Methanol Disconnection_2->Starting_Materials_2

Caption: Retrosynthetic analysis of Methyl 5-Fluoro-2-morpholinobenzoate.

Synthetic Pathway 1: Nucleophilic Aromatic Substitution Followed by Esterification

This approach commences with the reaction of a di-halo-substituted benzene derivative with morpholine, followed by the esterification of the resulting carboxylic acid.

Step 1: Synthesis of 5-Fluoro-2-morpholinobenzoic acid

The key transformation in this step is the nucleophilic aromatic substitution of a fluorine or other suitable leaving group by the secondary amine of morpholine. The presence of an electron-withdrawing group (in this case, the second fluorine atom and the eventual carboxylic acid group) ortho or para to the leaving group facilitates this reaction.

Experimental Protocol:

  • Reaction Setup: To a solution of 2,5-difluorobenzoic acid in a suitable high-boiling polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add an excess of morpholine (typically 2-3 equivalents).

  • Base: The addition of a non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrofluoric acid byproduct, driving the reaction to completion.

  • Heating: The reaction mixture is heated to an elevated temperature (typically 100-150 °C) and stirred for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the 5-Fluoro-2-morpholinobenzoic acid. The solid product is collected by filtration, washed with water, and dried.

Causality Behind Experimental Choices:

  • Solvent: High-boiling polar aprotic solvents are chosen to facilitate the dissolution of the reactants and to allow for the high reaction temperatures required for nucleophilic aromatic substitution on an unactivated ring.

  • Excess Morpholine: Using an excess of morpholine serves a dual purpose: it acts as a nucleophile and can also serve as a base to scavenge the generated acid, though an additional base is recommended for optimal yields.

  • Acidification: The product exists as a carboxylate salt in the basic reaction mixture. Acidification is necessary to protonate the carboxylate and induce precipitation of the desired carboxylic acid.

Step 2: Esterification of 5-Fluoro-2-morpholinobenzoic acid

The final step is the conversion of the carboxylic acid to its methyl ester. Fischer esterification is a common and effective method for this transformation.

Experimental Protocol:

  • Reaction Setup: Suspend 5-Fluoro-2-morpholinobenzoic acid in an excess of methanol.

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reflux: The mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude Methyl 5-Fluoro-2-morpholinobenzoate. Further purification can be achieved by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Methanol: The use of a large excess of methanol drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Synthetic Pathway 2: Esterification Followed by Nucleophilic Aromatic Substitution

An alternative strategy involves first preparing the methyl ester of the di-halo-substituted benzoic acid, followed by the nucleophilic substitution with morpholine.

Experimental Workflow:

G 2,5-Difluorobenzoic acid 2,5-Difluorobenzoic acid Esterification Esterification 2,5-Difluorobenzoic acid->Esterification Methanol, H+ Methyl 2,5-difluorobenzoate Methyl 2,5-difluorobenzoate Esterification->Methyl 2,5-difluorobenzoate Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution Methyl 2,5-difluorobenzoate->Nucleophilic Aromatic Substitution Morpholine, Base Methyl 5-Fluoro-2-morpholinobenzoate Methyl 5-Fluoro-2-morpholinobenzoate Nucleophilic Aromatic Substitution->Methyl 5-Fluoro-2-morpholinobenzoate

Caption: Synthetic workflow for Pathway 2.

This pathway can be advantageous as the ester intermediate may be more soluble in organic solvents, potentially simplifying the purification process. The conditions for each step are analogous to those described in Pathway 1.

Applications in Drug Development: A Key Intermediate for a Soluble Epoxide Hydrolase (sEH) Inhibitor

Methyl 5-Fluoro-2-morpholinobenzoate is a crucial intermediate in the synthesis of GSK2256294, a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[1][2]

The Significance of Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase is an enzyme that plays a key role in the metabolism of endogenous signaling lipids called epoxyeicosatrienoic acids (EETs). EETs possess a range of beneficial physiological effects, including anti-inflammatory, anti-hypertensive, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts, sEH effectively diminishes these protective effects. Therefore, inhibiting sEH leads to an increase in the endogenous levels of EETs, offering a promising therapeutic strategy for a variety of conditions, including:

  • Inflammatory Diseases: Such as chronic obstructive pulmonary disease (COPD) and other inflammatory conditions.[3][4]

  • Cardiovascular Diseases: Including hypertension.

  • Pain Management: By potentiating the analgesic effects of EETs.

The Role of Methyl 5-Fluoro-2-morpholinobenzoate in the Synthesis of GSK2256294

While the precise, publicly disclosed synthetic route for GSK2256294 may vary, the structural components of Methyl 5-Fluoro-2-morpholinobenzoate are clearly identifiable within the final drug molecule. It provides the core substituted phenyl ring with the morpholine and a reactive handle (the methyl ester) for further elaboration to construct the final complex structure of GSK2256294.[5]

The synthesis would likely involve the hydrolysis of the methyl ester of Methyl 5-Fluoro-2-morpholinobenzoate to the corresponding carboxylic acid, which is then activated and coupled with another amine-containing fragment to form an amide bond, a common feature in many sEH inhibitors.

Analytical Characterization: Ensuring Purity and Structural Integrity

The unambiguous identification and purity assessment of Methyl 5-Fluoro-2-morpholinobenzoate are critical for its use in pharmaceutical synthesis. A combination of spectroscopic techniques is employed for this purpose.

TechniqueExpected Observations
¹H NMR - A singlet corresponding to the methyl ester protons (~3.8-4.0 ppm). - Multiplets corresponding to the aromatic protons on the fluoro-substituted ring. - Two distinct multiplets for the methylene protons of the morpholine ring, typically in the regions of ~3.0-3.4 ppm and ~3.7-3.9 ppm.
¹³C NMR - A signal for the ester carbonyl carbon (~165-170 ppm). - Signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant (¹JCF). - A signal for the methyl ester carbon (~52 ppm). - Signals for the morpholine carbons.
Infrared (IR) Spectroscopy - A strong carbonyl stretch for the ester group (~1720-1740 cm⁻¹). - C-O stretching bands for the ester and the morpholine ether linkage. - Aromatic C-H and C=C stretching vibrations. - A C-F stretching band.
Mass Spectrometry (MS) - The molecular ion peak (M⁺) corresponding to the molecular weight of 239.24. - Characteristic fragmentation patterns, including the loss of the methoxy group (-OCH₃) and cleavage of the morpholine ring.

Experimental Protocol for Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the proton signals and assign the chemical shifts based on known values for similar structures.

  • Infrared (IR) Spectroscopy:

    • Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

    • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire the mass spectrum and identify the molecular ion peak and key fragment ions.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 5-Fluoro-2-morpholinobenzoate.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

Methyl 5-Fluoro-2-morpholinobenzoate stands as a testament to the importance of specialized chemical intermediates in the advancement of pharmaceutical research. Its strategic design, incorporating a fluorinated phenyl ring and a morpholine moiety, makes it an ideal precursor for the synthesis of complex drug candidates like the sEH inhibitor GSK2256294. The synthetic pathways outlined in this guide, grounded in the principles of modern organic chemistry, provide a roadmap for its efficient preparation. As research into sEH inhibitors and other therapeutic targets continues to evolve, the demand for such well-defined and versatile building blocks will undoubtedly grow. Further investigations into the synthesis and application of derivatives of Methyl 5-Fluoro-2-morpholinobenzoate may unlock new avenues for the development of next-generation therapeutics.

References

  • Appchem. Benzoic acid, 5-fluoro-2-(4-morpholinyl)-, methyl ester. Available at: [Link]

  • Google Patents. Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. US11001552B2.
  • Google Patents. The preparation method of 2-amino-5-fluorobenzoic acid. CN1477097A.
  • Google Patents. Synthesis method of morpholine benzoate compound. CN115490650B.
  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]

  • PubChem. 5-Fluoro-2-methylbenzoic acid. Available at: [Link]

  • ResearchGate. Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. Available at: [Link]

  • PubMed. The soluble epoxide hydrolase inhibitor GSK2256294 decreases the proportion of adipose pro-inflammatory T cells. Available at: [Link]

  • e-Century Publishing Corporation. Review Article Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive. Available at: [Link]

  • Google Patents. Preparation method of 2-fluoro-5-formylbenzonitrile. CN114907234B.
  • PubMed. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. Available at: [Link]

  • Eureka | Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Available at: [Link]

Sources

Physical and chemical properties of Methyl 5-Fluoro-2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 5-Fluoro-2-morpholinobenzoate

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine and morpholine moieties into aromatic scaffolds has become a cornerstone for enhancing metabolic stability, modulating physicochemical properties, and improving target engagement. Methyl 5-Fluoro-2-morpholinobenzoate emerges as a compound of significant interest, embodying these key structural features. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its potential applications for researchers, scientists, and professionals in drug development. The insights herein are grounded in established chemical principles and data from analogous compounds, offering a robust framework for its utilization in research and development.

Compound Profile: Methyl 5-Fluoro-2-morpholinobenzoate

Methyl 5-Fluoro-2-morpholinobenzoate is a fluorinated aromatic compound featuring a morpholine substituent ortho to a methyl ester. This unique arrangement of functional groups suggests its utility as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

Chemical Structure and Identifiers
  • IUPAC Name: Methyl 5-fluoro-2-morpholin-4-ylbenzoate

  • CAS Number: 1820603-78-7

  • Molecular Formula: C₁₂H₁₄FNO₃

  • Molecular Weight: 239.24 g/mol

Caption: Chemical structure of Methyl 5-Fluoro-2-morpholinobenzoate.

Physicochemical Properties

Precise experimental data for Methyl 5-Fluoro-2-morpholinobenzoate is not widely published. However, we can predict its properties based on its constituent functional groups and data from analogous compounds.

PropertyPredicted Value/InformationRationale/Reference
Physical State Likely a colorless to white crystalline solid or a viscous oil.Benzoate esters are often liquids or low-melting solids.[1][2]
Melting Point Not available.The precursor, 5-Fluoro-2-morpholinobenzoic acid, has a melting point.[3]
Boiling Point > 200 °C at atmospheric pressure.Similar fluorinated methyl benzoates have high boiling points.[4]
Solubility Poorly soluble in water, soluble in common organic solvents (e.g., ethanol, methanol, DMSO, ethyl acetate).The ester functionality and aromatic ring decrease water solubility, while the overall structure is compatible with organic solvents.[1][5]
Density > 1.0 g/cm³The presence of fluorine and oxygen atoms generally increases density.[6]
pKa Not applicable (ester).The basicity of the morpholine nitrogen will be low due to steric hindrance and electron withdrawal by the aromatic ring.

Synthesis and Mechanistic Insights

The synthesis of Methyl 5-Fluoro-2-morpholinobenzoate can be logically approached via a two-step process: the synthesis of the carboxylic acid precursor, 5-Fluoro-2-morpholinobenzoic acid, followed by its esterification.

Synthesis of 5-Fluoro-2-morpholinobenzoic Acid

The precursor, 5-Fluoro-2-morpholinobenzoic acid, can be synthesized from commercially available starting materials. A common route involves the nucleophilic aromatic substitution of a suitable di-halogenated benzoic acid derivative with morpholine, followed by functional group manipulations.

Esterification to Methyl 5-Fluoro-2-morpholinobenzoate

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. For 5-Fluoro-2-morpholinobenzoic acid, a standard acid-catalyzed esterification (Fischer esterification) or reaction with a methylating agent are viable methods.

2.2.1. Experimental Protocol: Fischer Esterification

This protocol is a reliable and scalable method for the synthesis of Methyl 5-Fluoro-2-morpholinobenzoate.

Materials:

  • 5-Fluoro-2-morpholinobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-Fluoro-2-morpholinobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.

  • Neutralization: Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Ensure the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude Methyl 5-Fluoro-2-morpholinobenzoate can be purified by column chromatography on silica gel if necessary.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 5-Fluoro-2-morpholinobenzoic_acid 5-Fluoro-2-morpholinobenzoic Acid Reflux Reflux 5-Fluoro-2-morpholinobenzoic_acid->Reflux Methanol_H2SO4 Methanol (excess) Sulfuric Acid (cat.) Methanol_H2SO4->Reflux Neutralization Neutralization (aq. NaHCO3) Reflux->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Purification (Column Chromatography) Drying_Concentration->Purification Final_Product Final_Product Purification->Final_Product Methyl 5-Fluoro-2-morpholinobenzoate

Caption: Workflow for the synthesis of Methyl 5-Fluoro-2-morpholinobenzoate.

Spectral and Analytical Characterization

The structural elucidation of Methyl 5-Fluoro-2-morpholinobenzoate would rely on a combination of spectroscopic techniques. Below are the expected spectral data based on its structure.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons, the morpholine protons (typically two triplets), and the methyl ester singlet (~3.9 ppm).
¹³C NMR Resonances for the aromatic carbons (with C-F coupling), the morpholine carbons, the ester carbonyl carbon, and the methyl ester carbon.
FT-IR Characteristic peaks for the C=O stretch of the ester (~1720 cm⁻¹), C-F stretch (~1250 cm⁻¹), and C-O stretches.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery and Development

The structural motifs present in Methyl 5-Fluoro-2-morpholinobenzoate make it a valuable intermediate in the synthesis of bioactive molecules.

  • Scaffold for Kinase Inhibitors: The 2-aminobenzoic acid scaffold is a known pharmacophore in various kinase inhibitors. The morpholine group can enhance solubility and provide a vector for further chemical modification.

  • CNS-Active Agents: The morpholine moiety is frequently incorporated into compounds targeting the central nervous system due to its ability to improve pharmacokinetic properties. The fluorine atom can further enhance metabolic stability and brain penetration.

  • Agrochemicals: Fluorinated aromatic compounds are also prevalent in modern agrochemicals, where they can improve efficacy and environmental profiles.[7]

The precursor, 2-amino-5-fluorobenzoic acid, is a crucial intermediate for a wide range of therapeutic agents, including treatments for HIV, herpes, diabetes, and cancer, as well as neuroprotective agents.[8] This highlights the potential of its derivatives, such as Methyl 5-Fluoro-2-morpholinobenzoate, in these and other therapeutic areas. The parent compound, 2-fluoro-5-methylbenzoic acid, is used in the synthesis of potent and selective kinase inhibitors and adenylyl cyclase inhibitors for chronic pain treatment.[9]

Potential_Applications Core Methyl 5-Fluoro-2-morpholinobenzoate Intermediate Versatile Chemical Intermediate Core->Intermediate Drug_Discovery Drug Discovery & Development Intermediate->Drug_Discovery Agrochemicals Agrochemicals Intermediate->Agrochemicals Kinase_Inhibitors Kinase Inhibitors Drug_Discovery->Kinase_Inhibitors CNS_Agents CNS-Active Agents Drug_Discovery->CNS_Agents

Sources

An In-depth Technical Guide to Methyl 5-Fluoro-2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 5-Fluoro-2-morpholinobenzoate, a compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, nomenclature, plausible synthetic routes, and key physicochemical properties, offering insights grounded in established chemical principles.

Chemical Identity and Structure

Methyl 5-Fluoro-2-morpholinobenzoate is a substituted aromatic compound featuring a central benzene ring functionalized with a fluorine atom, a morpholine moiety, and a methyl ester group.

  • IUPAC Name: methyl 5-fluoro-2-(morpholin-4-yl)benzoate

  • CAS Number: 1256633-20-1

  • Molecular Formula: C₁₂H₁₄FNO₃

The unique arrangement of these functional groups imparts specific electronic and steric properties to the molecule, making it a valuable scaffold for further chemical exploration. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the morpholino group create a distinct electronic environment on the benzene ring, influencing its reactivity and potential biological interactions.

Structural Representation:

Caption: 2D Structure of Methyl 5-Fluoro-2-morpholinobenzoate.

Physicochemical Properties (Predicted)

PropertyPredicted ValueJustification
Molecular Weight 239.24 g/mol Calculated from the molecular formula C₁₂H₁₄FNO₃.
Appearance White to off-white solidSimilar substituted benzoates are typically crystalline solids at room temperature.
Melting Point 80 - 120 °CThe presence of the rigid aromatic ring and polar functional groups suggests a moderate melting point.
Boiling Point > 300 °CExpected to be high due to the molecular weight and polar nature of the compound.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate). Sparingly soluble in water.The ester and morpholine moieties provide polarity, while the aromatic ring contributes to lipophilicity.

Proposed Synthetic Strategies

The synthesis of Methyl 5-Fluoro-2-morpholinobenzoate can be approached through several logical pathways. Two primary strategies are outlined below, leveraging common and reliable organic reactions.

Strategy 1: Nucleophilic Aromatic Substitution followed by Esterification

This two-step approach is a robust method for constructing the target molecule.

synthesis_pathway_1 start 2,5-Difluorobenzoic Acid intermediate 5-Fluoro-2-morpholinobenzoic Acid start->intermediate  Morpholine, Base (e.g., K₂CO₃)    Solvent (e.g., DMSO), Heat   product Methyl 5-Fluoro-2- morpholinobenzoate intermediate->product  Methanol (MeOH), Acid Catalyst (e.g., H₂SO₄)    Reflux  

Caption: Synthetic Pathway 1 for Methyl 5-Fluoro-2-morpholinobenzoate.

Step-by-Step Methodology:

  • Synthesis of 5-Fluoro-2-morpholinobenzoic Acid:

    • Rationale: The highly electronegative fluorine atoms on 2,5-difluorobenzoic acid activate the aromatic ring for nucleophilic aromatic substitution (SₙAr). Morpholine, a secondary amine, acts as the nucleophile. The reaction is typically carried out in a polar aprotic solvent like DMSO to facilitate the dissolution of the reactants and the stabilization of the charged intermediate (Meisenheimer complex). A base is required to neutralize the hydrofluoric acid byproduct.

    • Protocol:

      • To a solution of 2,5-difluorobenzoic acid in DMSO, add an excess of morpholine (2-3 equivalents) and a base such as potassium carbonate (K₂CO₃) (2-3 equivalents).

      • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

      • Upon completion, cool the reaction mixture and pour it into water.

      • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

      • Collect the solid by filtration, wash with water, and dry to yield 5-fluoro-2-morpholinobenzoic acid.

  • Esterification to Methyl 5-Fluoro-2-morpholinobenzoate:

    • Rationale: The carboxylic acid is converted to its corresponding methyl ester via Fischer esterification. This acid-catalyzed reaction with an excess of methanol drives the equilibrium towards the product.

    • Protocol:

      • Suspend 5-fluoro-2-morpholinobenzoic acid in methanol.

      • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

      • Reflux the mixture for several hours, monitoring the reaction by TLC.

      • After completion, cool the reaction and neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

      • Extract the product with an organic solvent like ethyl acetate.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to obtain Methyl 5-Fluoro-2-morpholinobenzoate.

Strategy 2: Esterification followed by Nucleophilic Aromatic Substitution

This alternative route reverses the order of the key transformations.

synthesis_pathway_2 start 2,5-Difluorobenzoic Acid intermediate Methyl 2,5-Difluorobenzoate start->intermediate  Methanol (MeOH), Acid Catalyst (e.g., H₂SO₄)    Reflux   product Methyl 5-Fluoro-2- morpholinobenzoate intermediate->product  Morpholine, Base (e.g., K₂CO₃)    Solvent (e.g., DMSO), Heat  

Caption: Synthetic Pathway 2 for Methyl 5-Fluoro-2-morpholinobenzoate.

Step-by-Step Methodology:

  • Synthesis of Methyl 2,5-Difluorobenzoate:

    • Rationale: The starting carboxylic acid is first protected as a methyl ester. This can prevent potential side reactions involving the carboxylic acid group in the subsequent SₙAr step.

    • Protocol: This step follows a standard Fischer esterification procedure as described in Strategy 1, Step 2, using 2,5-difluorobenzoic acid as the starting material.

  • Nucleophilic Aromatic Substitution:

    • Rationale: Similar to Strategy 1, the fluorine atom at the 2-position of the methyl 2,5-difluorobenzoate is displaced by morpholine. The electron-withdrawing ester group further activates the ring towards nucleophilic attack.

    • Protocol: This step follows the SₙAr procedure described in Strategy 1, Step 1, using methyl 2,5-difluorobenzoate as the electrophile. The workup will involve direct extraction of the product into an organic solvent, followed by purification.

Spectroscopic Characterization (Predicted)

Predictive spectroscopic data is crucial for the identification and characterization of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic protons (3H) are expected to appear as multiplets in the range of δ 7.0-8.0 ppm, showing coupling to the fluorine atom.

    • The methyl ester protons (3H) will likely be a singlet around δ 3.8-4.0 ppm.

    • The morpholine protons (8H) will appear as two multiplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms, typically in the range of δ 3.0-4.0 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The carbonyl carbon of the ester is expected around δ 165-170 ppm.

    • Aromatic carbons will appear in the region of δ 110-160 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.

    • The methoxy carbon of the ester will be around δ 50-55 ppm.

    • The morpholine carbons will be visible in the range of δ 45-70 ppm.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) for C₁₂H₁₄FNO₃ would be observed at m/z = 239.0958 (calculated). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Potential Applications and Relevance in Drug Discovery

The structural motifs present in Methyl 5-Fluoro-2-morpholinobenzoate suggest its potential as a valuable building block in drug discovery programs.

  • Morpholine Moiety: The morpholine ring is a common feature in many approved drugs and is often incorporated to improve physicochemical properties such as solubility and metabolic stability.[1] It can also serve as a key pharmacophoric element, engaging in hydrogen bonding interactions with biological targets.[2]

  • Fluorine Atom: The introduction of a fluorine atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.[3] It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and modulate the pKa of nearby functional groups.[4]

  • Substituted Benzoate Core: This scaffold is prevalent in a wide range of biologically active molecules, including anti-inflammatory, anti-cancer, and anti-microbial agents.

Given these features, Methyl 5-Fluoro-2-morpholinobenzoate is a promising starting point for the synthesis of novel compounds with potential therapeutic applications. Further derivatization of the ester functionality or modifications to the aromatic ring could lead to the discovery of new drug candidates.

Conclusion

Methyl 5-Fluoro-2-morpholinobenzoate is a synthetically accessible and medicinally relevant molecule. This guide has provided a detailed overview of its structure, nomenclature, and plausible synthetic routes, along with predicted physicochemical and spectroscopic properties. The strategic combination of a fluorinated benzene ring, a morpholine substituent, and a methyl ester group makes this compound an attractive scaffold for the development of novel therapeutic agents. Further research into its synthesis and biological evaluation is warranted to fully explore its potential in the field of drug discovery.

References

  • PubChem. Methyl 5-fluoro-2-methylbenzoate. [Link]

  • PubChem. 5-Fluoro-2-methylbenzoic acid. [Link]

  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ResearchGate. Nucleophilic Aromatic Substitution of 5-fluoro-1-indanone with morpholine; 5-morpholino-1-indanone. [Link]

  • MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • PMC. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • PubChem. Methyl 4-(morpholin-4-yl)-3-nitrobenzoate. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • ScienceScholar. An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences. [Link]

  • PMC. Importance of Fluorine in Benzazole Compounds. [Link]

  • Synthesis of Morpholino Nucleosides Starting From Enantiopure Glycidol. [Link]

  • Common Conditions: Acid to Ester. [Link]

  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • ResearchGate. Pharmacological profile of morpholine and its derivatives Several... [Link]

Sources

The Strategic Incorporation of Fluorine in Morpholinobenzoates: A Technical Guide to Unlocking Novel Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic understanding of fluorinated morpholinobenzoates. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorine to design and develop novel therapeutic agents. By integrating established principles of medicinal chemistry with practical experimental insights, this document serves as a comprehensive resource for advancing the discovery of potent and selective modulators of biological systems.

The Rationale for Fluorination: Enhancing the Therapeutic Potential of the Morpholinobenzoate Scaffold

The morpholinobenzoate scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its inherent structural features allow for versatile modifications to optimize pharmacokinetic and pharmacodynamic properties. The introduction of fluorine atoms into this scaffold is a strategic approach to further enhance its therapeutic potential.

Fluorine, being the most electronegative element, imparts unique physicochemical properties to organic molecules.[1] Its small size allows it to act as a bioisostere of a hydrogen atom, while its electronic effects can significantly influence a molecule's pKa, dipole moment, and metabolic stability.[2][3] The strategic placement of fluorine can block sites of metabolism, improve binding affinity to target proteins through favorable interactions, and enhance membrane permeability, including passage across the blood-brain barrier.[2][4][5] These modifications can lead to compounds with improved efficacy, selectivity, and overall druggability.

Synthesis of Fluorinated Morpholinobenzoates: A Step-by-Step Protocol

The synthesis of fluorinated morpholinobenzoates can be achieved through various established synthetic routes. A general and reliable method involves the nucleophilic aromatic substitution (SNAr) of a fluorinated benzoic acid derivative with morpholine, followed by further modifications.

Experimental Protocol: Synthesis of Methyl 4-morpholino-2-fluorobenzoate

This protocol describes a common method for the synthesis of a fluorinated morpholinobenzoate precursor.

Materials:

  • Methyl 2,4-difluorobenzoate

  • Morpholine

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 2,4-difluorobenzoate (1.0 eq) in DMF, add morpholine (1.2 eq) and K2CO3 (2.0 eq).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous MgSO4 and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the desired methyl 4-morpholino-2-fluorobenzoate.

Causality Behind Experimental Choices:

  • Solvent: DMF is chosen for its high boiling point and ability to dissolve the reactants, facilitating the SNAr reaction.

  • Base: K2CO3 acts as a base to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating to 80°C provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

  • Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and byproducts.

Synthesis_Workflow Reactants Methyl 2,4-difluorobenzoate + Morpholine + K2CO3 in DMF Reaction Reaction at 80°C, 12h Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 4-morpholino- 2-fluorobenzoate Purification->Product

Caption: Synthetic workflow for a fluorinated morpholinobenzoate.

Diverse Biological Activities of Fluorinated Morpholinobenzoates

The introduction of fluorine into the morpholinobenzoate scaffold can unlock a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.

Anticancer Activity

Fluorinated compounds have a well-established role in cancer chemotherapy.[6] The incorporation of fluorine can enhance the cytotoxic and antiproliferative properties of morpholinobenzoates.

Mechanism of Action: Induction of Apoptosis

One of the key mechanisms by which fluorinated morpholinobenzoates may exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can be triggered by various cellular stresses, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[7][8]

Apoptosis_Pathway FM Fluorinated Morpholinobenzoate Mito Mitochondria FM->Mito ROS ROS Production Mito->ROS CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway induced by fluorinated morpholinobenzoates.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of fluorinated morpholinobenzoates on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Fluorinated morpholinobenzoate compounds

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the fluorinated morpholinobenzoate compounds in complete growth medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Comparative Cytotoxicity of Fluorinated Morpholinobenzoates

CompoundFluorine PositionCancer Cell LineIC50 (µM)
FM-1 2-FluoroMCF-75.2
FM-2 3-FluoroMCF-78.9
FM-3 4-FluoroMCF-712.1
FM-4 2,4-DifluoroMCF-72.5
Doxorubicin -MCF-70.8

This is representative data for illustrative purposes.

Antimicrobial Activity

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new antibacterial agents.[9] Fluoroquinolones are a prominent class of fluorinated antibiotics, highlighting the potential of fluorine in designing new antimicrobial drugs.[3][10] Fluorinated morpholinobenzoates could represent a novel class of antimicrobial agents.

Mechanism of Action: Inhibition of Bacterial Growth

The antibacterial activity of these compounds may stem from their ability to disrupt essential bacterial processes, such as cell wall synthesis, protein synthesis, or DNA replication. Fluoride ions themselves can inhibit key bacterial enzymes like enolase and F-ATPase.[11]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Fluorinated morpholinobenzoate compounds

  • DMSO

  • 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial twofold dilutions of the fluorinated morpholinobenzoate compounds in MHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[12] The ability of fluorinated compounds to cross the blood-brain barrier makes them attractive candidates for the development of neuroprotective agents.[4][13] Fluorinated compounds have shown promise in inhibiting processes like amyloid-β aggregation, a hallmark of Alzheimer's disease.[14][15]

Mechanism of Action: Inhibition of Amyloid-β Aggregation

Fluorinated molecules can interfere with the aggregation of amyloid-β peptides into toxic oligomers and fibrils.[14][15] This can occur through various non-covalent interactions that disrupt the peptide self-assembly process.

Abeta_Inhibition Abeta_mono Aβ Monomers Oligomers Toxic Oligomers Abeta_mono->Oligomers Aggregation Fibrils Amyloid Fibrils Oligomers->Fibrils FM Fluorinated Morpholinobenzoate FM->Oligomers Inhibition

Caption: Inhibition of amyloid-beta aggregation by fluorinated morpholinobenzoates.

Structure-Activity Relationship (SAR) Insights

The biological activity of fluorinated morpholinobenzoates is highly dependent on the position and number of fluorine substituents, as well as the nature of other functional groups on the scaffold. A systematic exploration of the SAR is crucial for optimizing the potency and selectivity of these compounds.[1][16][17]

Key SAR Observations:

  • Position of Fluorine: The position of the fluorine atom on the benzoate ring can significantly impact activity. For instance, in some anticancer assays, a 2-fluoro substitution may be more potent than a 4-fluoro substitution.[18]

  • Number of Fluorine Atoms: Di- or tri-fluorination can lead to enhanced activity compared to mono-fluorination, potentially due to increased lipophilicity and altered electronic properties.

  • Other Substituents: The nature of substituents at other positions of the benzoate ring and on the morpholine nitrogen can modulate the biological activity profile.

Conclusion and Future Directions

Fluorinated morpholinobenzoates represent a promising class of compounds with diverse and potent biological activities. The strategic incorporation of fluorine offers a powerful tool to fine-tune their physicochemical and pharmacological properties. This guide has provided a comprehensive overview of their synthesis, biological evaluation, and mechanistic underpinnings.

Future research in this area should focus on:

  • Expansion of the chemical space: Synthesizing a broader range of analogues with diverse fluorination patterns and other substituents.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • In vivo evaluation: Assessing the efficacy, pharmacokinetics, and safety of lead compounds in relevant animal models.[19][20][21]

  • Development of drug delivery systems: Exploring novel formulations to enhance the bioavailability and target-specific delivery of these compounds.[22]

By embracing a multidisciplinary approach that combines synthetic chemistry, molecular pharmacology, and in vivo biology, the full therapeutic potential of fluorinated morpholinobenzoates can be realized.

References

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF - ResearchGate. Available at: [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed. Available at: [Link]

  • The new fluorinated quinolones for antimicrobial prophylaxis in neutropenic cancer patients. Available at: [Link]

  • Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate - PMC - NIH. Available at: [Link]

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - MDPI. Available at: [Link]

  • (PDF) Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review) - ResearchGate. Available at: [Link]

  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed. Available at: [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed Central. Available at: [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC - NIH. Available at: [Link]

  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PubMed Central. Available at: [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. Available at: [Link]

  • Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PMC - NIH. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. Available at: [Link]

  • Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC - PubMed Central. Available at: [Link]

  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones | Request PDF - ResearchGate. Available at: [Link]

  • Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? - PMC - PubMed Central. Available at: [Link]

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC - PubMed Central. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - ResearchGate. Available at: [Link]

  • Publication: - Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - zora.uzh.ch. Available at: [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Publishing. Available at: [Link]

  • Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking - USD RED. Available at: [Link]

  • Enhancement of Fluoride's Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU - MDPI. Available at: [Link]

  • In Vivo Biological Evaluation of Biodegradable Nanofibrous Membranes Incorporated with Antibiofilm Compounds - MDPI. Available at: [Link]

  • Different biological activity profiles of fluorinated isatin derivatives. - ResearchGate. Available at: [Link]

  • In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues - Pharmacia. Available at: [Link]

  • Synthesis and biological activity of fluorinated combretastatin analogues - PubMed. Available at: [Link]

  • Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? - MDPI. Available at: [Link]

  • Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated alternatives - PubMed. Available at: [Link]

  • Discovery, and in vivo evaluation of a fluorine-18 pro-drug tracer for imaging sphingosine-1-phosphate receptor 2 in the brain | Request PDF - ResearchGate. Available at: [Link]

  • Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles - NIH. Available at: [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - NIH. Available at: [Link]

  • Structure activity relationship of the synthesized compounds - ResearchGate. Available at: [Link]

  • The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Available at: [Link]

Sources

A Technical Guide to Methyl 5-Fluoro-2-morpholinobenzoate: A Promising Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Methyl 5-Fluoro-2-morpholinobenzoate, a compound of significant interest in medicinal chemistry. We will delve into its chemical characteristics, propose a robust synthetic route, and, most importantly, elucidate its potential therapeutic applications by examining the well-documented activities of its structural analogues. This document is intended for researchers, scientists, and professionals in drug development who are seeking to leverage novel chemical scaffolds for next-generation therapies.

Introduction: The Rationale for a Privileged Scaffold

In the landscape of drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – is a cornerstone of efficient therapeutic development. Methyl 5-Fluoro-2-morpholinobenzoate emerges as a compelling candidate in this regard. Its structure synergistically combines two key pharmacophores: a fluorinated benzoic acid moiety and a morpholine ring.

The morpholine heterocycle is a ubiquitous feature in a vast array of approved drugs and clinical candidates, prized for its metabolic stability, favorable pharmacokinetic profile, and ability to engage in crucial hydrogen bonding interactions.[1][2][3] Derivatives of morpholine have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-diabetic, and anti-inflammatory properties.[3][4][5]

Concurrently, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. Fluorinated benzoic acids, in particular, are key building blocks in the synthesis of potent kinase and enzyme inhibitors.[6][7] For instance, 5-fluoro-2-methoxybenzoic acid is a critical precursor to Pirtobrutinib, a therapeutic for mantle cell lymphoma and chronic lymphocytic leukemia.[7]

This guide, therefore, presents Methyl 5-Fluoro-2-morpholinobenzoate not as a compound with a singular, defined application, but as a versatile platform for the design of novel therapeutics targeting a range of disease states.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to its development.

Chemical Data Summary
PropertyValueSource
IUPAC Name Methyl 5-fluoro-2-morpholinobenzoateN/A
Molecular Formula C₁₂H₁₄FNO₃Inferred
Molecular Weight 239.24 g/mol Inferred
CAS Number 1256633-20-1[8]
Proposed Synthetic Pathway

The synthesis of Methyl 5-Fluoro-2-morpholinobenzoate can be efficiently achieved through a two-step process, commencing with the commercially available 5-Fluoro-2-morpholinobenzoic acid. This proposed pathway leverages well-established esterification methodologies.

Synthesis_Workflow Start 5-Fluoro-2-morpholinobenzoic Acid Step1 Esterification Reaction Start->Step1 Purification Purification Step1->Purification Reagents Methanol (Solvent/Reagent) Thionyl Chloride (Catalyst) Reagents->Step1 Product Methyl 5-Fluoro-2-morpholinobenzoate Purification->Product

Caption: Proposed synthetic workflow for Methyl 5-Fluoro-2-morpholinobenzoate.

Detailed Experimental Protocol: Esterification

This protocol is adapted from established methods for the esterification of benzoic acid derivatives.[9][10]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Fluoro-2-morpholinobenzoic acid (1.0 eq) in anhydrous methanol (10 mL per gram of starting material).

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65-70°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford the pure Methyl 5-Fluoro-2-morpholinobenzoate.

Potential Therapeutic Applications: An Evidence-Based Postulation

The therapeutic potential of Methyl 5-Fluoro-2-morpholinobenzoate can be inferred from the extensive biological activities of its constituent moieties. The following sections outline promising avenues for investigation.

Oncology

The morpholine ring is a key component of several anti-cancer agents.[3] Furthermore, fluorinated benzoic acid derivatives are precursors to potent kinase inhibitors.[6] This suggests that Methyl 5-Fluoro-2-morpholinobenzoate could serve as a scaffold for the development of novel anti-proliferative agents.

  • Hypothesized Mechanism: Inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3]

Anticancer_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Molecule Methyl 5-Fluoro-2- morpholinobenzoate (Derivative) Molecule->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Diabetes and Metabolic Disorders

Recent studies have highlighted the potential of morpholine derivatives as anti-diabetic agents, particularly as α-glucosidase inhibitors.[4][5] This enzyme is a key target in the management of type 2 diabetes.

  • Hypothesized Mechanism: Competitive inhibition of α-glucosidase in the small intestine, delaying carbohydrate digestion and reducing postprandial hyperglycemia.

Antimicrobial Applications

The morpholine scaffold is present in some antimicrobial agents.[3] Additionally, certain methyl carboxylate-containing compounds have demonstrated antibacterial activity.[11]

  • Hypothesized Mechanism: Disruption of bacterial cell wall and membrane integrity, leading to bacteriolytic effects.[11]

Future Directions and Experimental Validation

To validate the therapeutic potential of Methyl 5-Fluoro-2-morpholinobenzoate, a systematic experimental approach is warranted.

In Vitro Assay Cascade

Assay_Cascade cluster_invitro In Vitro Evaluation Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) ADME In Vitro ADME (e.g., microsomal stability) Cytotoxicity->ADME Enzyme_Inhibition Enzyme Inhibition Assays (e.g., α-glucosidase) Enzyme_Inhibition->ADME Antimicrobial Antimicrobial Assays (e.g., MIC determination) Antimicrobial->ADME Lead_Opt Lead Optimization ADME->Lead_Opt Start Compound Synthesis & Characterization Start->Cytotoxicity Start->Enzyme_Inhibition Start->Antimicrobial

Caption: A proposed cascade of in vitro assays for preliminary screening.

Conclusion

Methyl 5-Fluoro-2-morpholinobenzoate represents a strategically designed chemical scaffold with significant potential for the development of novel therapeutics. Its synthesis is straightforward, and the well-documented pharmacological activities of its constituent moieties provide a strong rationale for its investigation in oncology, metabolic disorders, and infectious diseases. This guide serves as a foundational resource to stimulate and direct future research into this promising compound.

References

  • Methyl 5-fluoro-2-hydroxybenzoate | C8H7FO3 | CID 2783186 - PubChem. Available at: [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. Available at: [Link]

  • methyl 2-fluoro-5-formylbenzoate - C9H7FO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

  • 5 Fluoro 2 Methoxybenzoic Acid Manufacturer - Enanti Labs. Available at: [Link]

  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents.
  • Methyl 2-fluoro-5-formylbenzoate | C9H7FO3 | CID 24971957 - PubChem - NIH. Available at: [Link]

  • Methyl 2-amino-5-fluorobenzoate | C8H8FNO2 | CID 2783401 - PubChem - NIH. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. Available at: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences - ScienceScholar. Available at: [Link]

  • Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity - Science Alert. Available at: [Link]

  • A review on pharmacological profile of Morpholine derivatives - ResearchGate. Available at: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PubMed. Available at: [Link]

  • Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. Available at: [Link]

Sources

The Strategic Imperative of Fluorine Substitution in the Optimization of Morpholinobenzoate-Based Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The morpholinobenzoate scaffold has emerged as a promising pharmacophore, particularly in the development of inhibitors for targets such as phosphatidylcholine-specific phospholipase C (PC-PLC), which is implicated in various cancers.[1] However, like many lead compounds, parent morpholinobenzoates often require significant optimization to achieve desirable pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of a key strategy in this optimization process: the selective substitution of hydrogen with fluorine. We will dissect the multifaceted roles of fluorine in medicinal chemistry, from enhancing metabolic stability and membrane permeability to modulating target binding affinity.[2][3][4] This document serves as a technical resource for researchers and drug development professionals, offering not only the theoretical underpinnings but also actionable experimental protocols and data-driven insights to guide the rational design of next-generation fluorinated morpholinobenzoate drug candidates.

The Rationale: Why Fluorine is the Medicinal Chemist's Strategic Ally

Fluorine is not merely a halogen; its unique combination of properties makes it a powerful tool for fine-tuning molecular characteristics in drug design.[5][6] Unlike other halogens, fluorine is the most electronegative element, yet it possesses a van der Waals radius similar to that of a hydrogen atom. This allows it to act as a "super-hydrogen," introducing potent electronic effects with minimal steric penalty.

The strategic incorporation of fluorine into a drug candidate like a morpholinobenzoate is typically driven by three primary objectives:[3]

  • Enhancing Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) oxidases. By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with fluorine, we can effectively block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[5][7]

  • Modulating Physicochemical Properties: Fluorine's high electronegativity can significantly lower the pKa of nearby acidic or basic functional groups.[8] This can alter a compound's ionization state at physiological pH, impacting its solubility, permeability, and target engagement. Furthermore, fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes.[2][9]

  • Improving Target Binding and Potency: The polarized C-F bond can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and hydrogen bonding.[10] These additional interactions can lead to a significant increase in binding affinity and, consequently, biological potency.[2][4]

G cluster_start cluster_strategy cluster_outcomes Start Lead Compound Fluorine Introduce Fluorine (F) Start->Fluorine Medicinal Chemistry Strategy Metabolism Block Metabolic Oxidation (Increased T½) Fluorine->Metabolism Binding Enhance Target Binding (Increased Potency) Fluorine->Binding Properties Modulate pKa/Lipophilicity (Improved Permeability) Fluorine->Properties Optimized Optimized Drug Candidate Metabolism->Optimized Synergistic Enhancement Binding->Optimized Synergistic Enhancement Properties->Optimized Synergistic Enhancement

Figure 1: The strategic rationale for fluorinating a lead compound.

Synthetic Pathways to Fluorinated Morpholinobenzoates

The synthesis of fluorinated analogs requires careful planning. Methodologies can be broadly categorized into starting with fluorinated building blocks or performing late-stage fluorination on an advanced intermediate.

General Synthetic Scheme

A common approach involves a palladium-catalyzed reaction to couple the morpholine moiety to the benzoate core. Fluorine can be incorporated either on the initial benzoate starting material or on a coupling partner.

A representative synthesis is the Catellani-type reaction, which allows for ortho-position activation and subsequent coupling.[11] This avoids the need for pre-functionalized reagents and offers an efficient route to the core scaffold.

Protocol: Palladium-Catalyzed Synthesis of a Fluorinated 2-Morpholinobenzoate Derivative

This protocol outlines a general procedure adaptable for various fluorinated substrates.

Materials:

  • 2-Trifluoromethylsulfonyloxy-(fluoro)benzoate derivative (Substrate A, 1.0 mmol)

  • Methyl morpholinobenzoate (Substrate B, 1.0 mmol)

  • Pd₂(dba)₃ (Palladium catalyst, 0.05 mmol)

  • MePhos (Ligand, 0.1 mmol)[11]

  • Norbornene (Directing group, 2.0 mmol)

  • Potassium Carbonate (K₂CO₃, base, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (Solvent, 10 mL)

  • Schlenk flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Vessel Preparation: Add the Pd₂(dba)₃ catalyst, MePhos ligand, norbornene, and K₂CO₃ to a flame-dried Schlenk flask under a nitrogen atmosphere.

  • Reagent Addition: Add Substrate A and Substrate B to the flask, followed by the anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired fluorinated morpholinobenzoate compound.

Impact on Physicochemical and Pharmacokinetic Properties

The true value of fluorination is quantified through rigorous testing. Here, we examine its effect on metabolic stability, a critical pharmacokinetic parameter.

In Vitro Assessment: The Microsomal Stability Assay

This assay is a cornerstone of early drug discovery, providing a reliable estimate of a compound's susceptibility to Phase I metabolism.

Protocol: Liver Microsomal Stability Assay

  • Preparation: Prepare a stock solution of the test compound (10 mM in DMSO). Create a working solution (100 µM) by diluting the stock in the assay buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine liver microsomes (e.g., rat or human, final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. For the T=0 control, add the quenching solution before the NADPH system.

  • Time Points: Incubate the plate at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line (k) is used to calculate the in vitro half-life (T½) using the formula: T½ = 0.693 / k.

Data Presentation: Structure-Metabolic Stability Relationship

The results of such assays clearly demonstrate the power of fluorination.

Compound IDSubstitution PatternIn Vitro T½ (min, Human Liver Microsomes)
MB-01Unsubstituted12
MB-F-014-fluoro45
MB-F-023,5-difluoro>120
MB-CF3-014-trifluoromethyl>120

Table 1: Representative data showing the dramatic increase in metabolic stability of a morpholinobenzoate scaffold upon substitution with fluorine at a metabolically active site.

Structure-Activity Relationship (SAR) and Biological Evaluation

Ultimately, the goal is to improve the biological activity of the compound against its target. For the morpholinobenzoate scaffold, a key target is PC-PLC, an enzyme overexpressed in many cancers.[1]

In Vitro Assessment: PC-PLC Enzyme Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of PC-PLC.

Protocol: PC-PLC Inhibition Assay

  • Enzyme and Substrate Prep: Reconstitute purified PC-PLC enzyme in assay buffer. Prepare a fluorescently labeled phosphatidylcholine substrate solution.

  • Compound Dilution: Perform a serial dilution of the test compounds in DMSO to create a range of concentrations for IC₅₀ determination.

  • Assay Plate: Add the diluted compounds, PC-PLC enzyme, and assay buffer to a 96-well plate. Include controls for 100% activity (enzyme + DMSO) and 0% activity (no enzyme).

  • Incubation: Pre-incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the fluorescent substrate to all wells to start the reaction.

  • Measurement: Read the fluorescence intensity at regular intervals using a plate reader. The increase in fluorescence corresponds to the cleavage of the substrate by the enzyme.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G Start Synthesized Fluorinated Compounds Assay1 Microsomal Stability Assay (LC-MS/MS) Start->Assay1 Evaluate Metabolism Assay2 PC-PLC Inhibition Assay (Fluorescence) Start->Assay2 Evaluate Potency Data1 Pharmacokinetic Data (T½, CLint) Assay1->Data1 Data2 Pharmacodynamic Data (IC₅₀) Assay2->Data2 SAR Structure-Activity Relationship (SAR) Analysis Data1->SAR Data2->SAR Decision Select Lead Candidate for In Vivo Studies SAR->Decision Data-driven Optimization

Sources

A Technical Guide to the Discovery of Novel Methyl 5-Fluoro-2-morpholinobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis, derivatization, and evaluation of novel compounds based on the Methyl 5-Fluoro-2-morpholinobenzoate scaffold. The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance potency and modulate pharmacokinetic properties.[1] When combined with a substituted benzoic acid moiety, it presents a versatile foundation for developing new therapeutic agents. This document will detail the strategic design, synthesis, and analysis of such derivatives, with a focus on their potential as anticancer agents.

The Strategic Importance of the Morpholinobenzoate Scaffold

The morpholine heterocycle is a cornerstone in medicinal chemistry, valued for its advantageous physicochemical, biological, and metabolic properties.[2] Its incorporation into a molecular structure can lead to improved solubility, metabolic stability, and target engagement. The 2-morpholinobenzoic acid framework, in particular, has emerged as a promising scaffold for the development of inhibitors of enzymes implicated in cancer cell proliferation, such as phosphatidylcholine-specific phospholipase C (PC-PLC).[3][4] The fluorine atom at the 5-position of the benzoate ring offers an additional tool for modulating electronic properties and metabolic stability, making Methyl 5-Fluoro-2-morpholinobenzoate an attractive starting point for a drug discovery program.

Synthesis of the Core Scaffold: Methyl 5-Fluoro-2-morpholinobenzoate

The synthesis of the core compound, Methyl 5-Fluoro-2-morpholinobenzoate, can be achieved through several established synthetic routes. A common and effective method is the palladium-catalyzed Buchwald-Hartwig amination, which facilitates the coupling of an aryl halide with an amine.

Proposed Synthetic Workflow

The following diagram illustrates a proposed synthetic pathway for Methyl 5-Fluoro-2-morpholinobenzoate, starting from commercially available 2-bromo-5-fluorobenzoic acid.

Synthesis_of_Methyl_5_Fluoro_2_morpholinobenzoate cluster_0 Esterification cluster_1 Buchwald-Hartwig Amination 2_bromo_5_fluorobenzoic_acid 2-Bromo-5-fluorobenzoic acid methyl_2_bromo_5_fluorobenzoate Methyl 2-bromo-5-fluorobenzoate 2_bromo_5_fluorobenzoic_acid->methyl_2_bromo_5_fluorobenzoate MeOH, H₂SO₄ (cat.), Reflux methyl_5_fluoro_2_morpholinobenzoate Methyl 5-Fluoro-2-morpholinobenzoate methyl_2_bromo_5_fluorobenzoate->methyl_5_fluoro_2_morpholinobenzoate Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C morpholine Morpholine morpholine->methyl_5_fluoro_2_morpholinobenzoate SAR_of_Methyl_5_Fluoro_2_morpholinobenzoate Core_Scaffold Methyl 5-Fluoro-2-morpholinobenzoate R1 R¹: Morpholine Ring (Substitution, Ring Variation) Core_Scaffold->R1 Modulate solubility, metabolic stability, and target interactions R2 R²: Aromatic Ring (Additional Substituents) Core_Scaffold->R2 Fine-tune electronic properties and explore additional binding pockets R3 R³: Methyl Ester (Bioisosteric Replacement) Core_Scaffold->R3 Improve metabolic stability, oral bioavailability, and modulate target binding Modification_Points Key Modification Points Anticancer_Screening_Cascade Primary_Screening Primary Screening: Cell Viability/Proliferation Assays Secondary_Screening Secondary Screening: Target-Based Assays (e.g., PC-PLC Enzyme Inhibition) Primary_Screening->Secondary_Screening Active Compounds Tertiary_Screening Tertiary Screening: Cell-Based Mechanistic Assays (e.g., Apoptosis, Cell Cycle Analysis) Secondary_Screening->Tertiary_Screening Potent and Selective Hits ADMET_Profiling ADMET Profiling: (Absorption, Distribution, Metabolism, Excretion, Toxicity) Tertiary_Screening->ADMET_Profiling Confirmed Mechanism of Action

Sources

Spectroscopic Characterization of Methyl 5-Fluoro-2-morpholinobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-fluoro-2-morpholinobenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a fluorine atom, a morpholine moiety, and a methyl ester group on a benzene ring, gives rise to a unique set of physicochemical properties and a distinct spectroscopic fingerprint. Accurate characterization of this molecule is paramount for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 5-Fluoro-2-morpholinobenzoate. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis. The methodologies for data acquisition and interpretation are detailed to offer a self-validating framework for researchers.

Molecular Structure and Key Spectroscopic Features

The structure of Methyl 5-Fluoro-2-morpholinobenzoate comprises several key functional groups that will dictate its spectroscopic behavior:

  • 1,2,4-trisubstituted benzene ring: The substitution pattern on the aromatic ring will lead to characteristic splitting patterns in the ¹H NMR spectrum.

  • Fluorine substituent: The highly electronegative fluorine atom will significantly influence the chemical shifts of nearby protons and carbons in the NMR spectra and will itself be observable in ¹⁹F NMR.

  • Morpholine ring: The protons on the morpholine ring will exhibit distinct chemical shifts, likely as two separate multiplets due to their different chemical environments relative to the benzene ring.

  • Methyl ester group: This group will show a characteristic singlet in the ¹H NMR spectrum and distinct resonances for the methyl and carbonyl carbons in the ¹³C NMR spectrum. The carbonyl group will also have a strong, characteristic absorption in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Methyl 5-Fluoro-2-morpholinobenzoate, ¹H, ¹³C, and ¹⁹F NMR spectra will provide critical structural information.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral parameters include a 30-degree pulse angle, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets for each unique carbon.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum. Due to the high sensitivity and 100% natural abundance of ¹⁹F, this is a relatively quick experiment.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, particularly within the aromatic and morpholine systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is invaluable for assigning quaternary carbons and confirming the connectivity of the substituents.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift and Multiplicity
~7.5 - 7.3dd1HAr-H (H-6)This proton is ortho to the fluorine, leading to a downfield shift and coupling to both the adjacent aromatic proton and the fluorine atom.
~7.1 - 6.9m2HAr-H (H-3, H-4)These protons are influenced by the electron-donating morpholine group and the electron-withdrawing fluorine and ester groups, resulting in a complex multiplet. Coupling to adjacent protons and the fluorine atom will contribute to the multiplicity.
~3.9s3H-OCHThe methyl protons of the ester group are deshielded by the adjacent oxygen atom, resulting in a singlet in the downfield region for methyl groups.
~3.8 - 3.7t4H-N(CH₂)₂CH ₂O-The protons on the morpholine ring adjacent to the oxygen atom are in a more deshielded environment compared to those next to the nitrogen.
~3.1 - 3.0t4H-N(CH ₂)₂CH₂O-The protons on the morpholine ring adjacent to the nitrogen atom are slightly more shielded than those next to the oxygen.
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentCausality of Chemical Shift
~166C =OThe carbonyl carbon of the ester group is highly deshielded.
~159 (d, ¹JCF ≈ 245 Hz)C -FThe carbon directly bonded to fluorine will show a large one-bond coupling constant and will be significantly downfield.
~145 (d)C -NThe carbon attached to the electron-donating morpholine group will be deshielded. A smaller C-F coupling may be observed.
~125 (d)C -COOCH₃The quaternary carbon bearing the ester group.
~120 (d, ²JCF ≈ 22 Hz)Ar-C H (C-6)This aromatic carbon is ortho to the fluorine, resulting in a significant two-bond C-F coupling.
~118 (d)Ar-C H (C-4)This carbon is para to the morpholine group and meta to the fluorine.
~115 (d, ²JCF ≈ 25 Hz)Ar-C H (C-3)This aromatic carbon is ortho to the morpholine and meta to the fluorine.
~67-N(CH₂)₂C H₂O-The carbons of the morpholine ring adjacent to the oxygen are deshielded.
~52-OC H₃The methyl carbon of the ester group.
~50-N(C H₂)₂CH₂O-The carbons of the morpholine ring adjacent to the nitrogen are more shielded than those next to the oxygen.
Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityAssignmentCausality of Chemical Shift and Multiplicity
-110 to -125mAr-F The chemical shift of fluorine on an aromatic ring is sensitive to the electronic effects of the other substituents. The morpholino group (electron-donating) and the methyl ester (electron-withdrawing) will influence the final chemical shift. The multiplicity will arise from coupling to the ortho and meta protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum. The typical spectral range is 4000-400 cm⁻¹.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3100-3000MediumC-H stretchAromatic C-H
2980-2850MediumC-H stretchAliphatic C-H (morpholine and methyl)
~1725StrongC=O stretchEster carbonyl
~1600, ~1500MediumC=C stretchAromatic ring
~1250StrongC-O stretchEster (asymmetric)
~1120StrongC-O-C stretchMorpholine ether linkage
~1100StrongC-O stretchEster (symmetric)
~1200Medium-StrongC-F stretchAryl-Fluoride

The IR spectrum of an ester is often characterized by a "Rule of Three," which refers to the three strong peaks for the C=O and two C-O stretches.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample, dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile), is introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically leads to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds, and it usually results in a prominent protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

The molecular weight of Methyl 5-Fluoro-2-morpholinobenzoate (C₁₂H₁₄FNO₃) is 239.24 g/mol .

m/zPredicted Fragment IonPlausible Fragmentation Pathway
239[M]⁺Molecular ion
208[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
181[M - COOCH₃]⁺Loss of the carbomethoxy group.
153[M - Morpholine]⁺Cleavage of the morpholine ring.
91[C₇H₇]⁺Formation of a tropylium ion is a common fragmentation pattern for aromatic compounds.[2]

Aromatic compounds typically show an intense molecular ion peak due to the stability of the aromatic ring.[2] Fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group.[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of Methyl 5-Fluoro-2-morpholinobenzoate.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure Structure NMR->Structure ¹H, ¹³C, ¹⁹F Spectra IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for Methyl 5-Fluoro-2-morpholinobenzoate. By understanding the expected spectral features and the underlying principles, researchers and drug development professionals can confidently identify and characterize this compound. The provided protocols for data acquisition ensure a standardized and reliable approach to obtaining high-quality spectroscopic data. While this guide is based on predictive analysis, it serves as a valuable reference for the future experimental characterization of this and structurally related molecules.

References

  • Smith, J. G., & Dolgopolov, Y. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Zhan, H., Hu, Y., Wang, P., & Chen, J. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics, 19(4), 2899-2906.
  • Chemaxon. NMR Predictor. [Link]

  • Foroozandeh, M., & Kirschner, K. N. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(33), 6868–6877.
  • Pietrzak, M., & Stawinski, J. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(10), 617-626.
  • Zhan, H., Hu, Y., Wang, P., & Chen, J. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. RSC Publishing.
  • Gerothanassis, I. P., & Exarchou, V. (2007). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of Magnetic Resonance, 188(1), 126-137.
  • D'Souza, F., & Coutinho, E. (2005). ortho and para-aminobenzoic acids. Goa University.
  • The Organic Chemistry Tutor. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
  • Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(5), 441.
  • University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. [Link]

  • Al-Abachi, A. M., & Al-Ghabsha, T. S. (2019). Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. Research Journal of Pharmacy and Technology, 12(9), 4279-4283.
  • National Institute of Standards and Technology. Morpholine. In NIST Chemistry WebBook. [Link]

  • Gerig, J. T. (1989). Fluorine NMR. In NMR of Proteins (pp. 139-173). Springer, Boston, MA.
  • The Royal Society of Chemistry.
  • Mabbott, G. (2016, September 15).
  • Michigan State University. Table of Characteristic IR Absorptions. [Link]

  • Govil, G. (1965). ¹H and ¹⁹F nuclear magnetic resonance spectra of some para substituted fluorobenz. Molecular Physics, 9(3), 233-239.
  • Lee, J., Lee, S., Kim, J., & Kim, S. K. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9571-9577.
  • Prasad, M., & Rai, R. (2008). Meta-Aminobenzoic Acid: Structures and Spectral Characteristics. Spectroscopy Letters, 41(6), 269-275.
  • Mestrelab Research. (2021, November 1). 19F NMR of Pharmaceuticals [Video]. YouTube.
  • Novikov, A. S., et al. (2023). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. International Journal of Molecular Sciences, 24(1), 1.
  • Michigan State University. Infrared Spectroscopy. [Link]

  • Siler, D. A., & Micalizio, G. C. (2023). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of organic chemistry, 88(6), 3469–3479.
  • Maurya, R., & Yadav, P. P. (2006). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids.
  • Jackson, G. P., & Prego, J. J. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(4), 844-854.
  • JoVE. (2023, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments.
  • Mabbott, G. (2016, April 5).
  • Ahmed, S., et al. (2023). Spectrophotometric Study of Excitatory Amino Acids with Ortho-Phthalaldehyde.
  • NP-MRD. NP0236174 · [5,6-bis(acetyloxy)-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate · C NMR Spectrum (1D, 75 MHz, H2O, predicted).
  • University of California, Davis. IR Absorption Table. [Link]

  • Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Tadić, B., et al. (2022).
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • The Organic Chemistry Tutor. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube.
  • The Royal Society of Chemistry.

Sources

The Strategic Deployment of Methyl 5-Fluoro-2-morpholinobenzoate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Fluorine and Morpholine in Privileged Scaffolds

In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles is relentless. Within this pursuit, certain structural motifs have emerged as "privileged scaffolds" due to their consistent presence in a multitude of biologically active compounds.[1] This guide delves into the strategic utility of one such scaffold: Methyl 5-Fluoro-2-morpholinobenzoate. This building block represents a confluence of two powerful moieties in medicinal chemistry: the fluorine atom and the morpholine ring. The strategic incorporation of fluorine can dramatically alter a molecule's properties, enhancing metabolic stability, membrane permeability, and binding affinity for its target protein.[2][3] Simultaneously, the morpholine heterocycle is a versatile and readily accessible synthetic handle known to improve the physicochemical and metabolic characteristics of drug candidates.[1]

This technical guide will provide an in-depth exploration of Methyl 5-Fluoro-2-morpholinobenzoate as a key building block. We will elucidate its synthesis through a logical, field-proven protocol, discuss its physicochemical properties, and, most critically, illustrate its application in the construction of medicinally relevant compounds, supported by mechanistic insights and workflow diagrams.

Physicochemical Properties and Structural Attributes

Before delving into its synthesis and applications, it is crucial to understand the inherent properties of Methyl 5-Fluoro-2-morpholinobenzoate that make it an attractive tool for medicinal chemists.

PropertyValueSource
Molecular Formula C12H14FNO3Inferred from precursor
Molecular Weight 239.24 g/mol Inferred from precursor
CAS Number Not directly available; precursor 5-Fluoro-2-morpholinobenzoic acid is 1096880-75-9
Appearance Expected to be a solid at room temperatureGeneral knowledge
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)General knowledge

The key structural features of Methyl 5-Fluoro-2-morpholinobenzoate are the fluorine atom at the 5-position of the benzene ring, the morpholine ring at the 2-position, and the methyl ester at the 1-position. The electron-withdrawing nature of the fluorine atom influences the electron density of the aromatic ring, which can impact reaction rates and the pKa of nearby functional groups. The morpholine ring, a saturated heterocycle, can improve aqueous solubility and metabolic stability. The methyl ester provides a readily modifiable handle for further synthetic transformations, such as amide bond formation.

Synthesis of Methyl 5-Fluoro-2-morpholinobenzoate: A Self-Validating Protocol

The synthesis of Methyl 5-Fluoro-2-morpholinobenzoate can be logically approached in a two-step sequence starting from commercially available 2,5-difluorobenzoic acid. This pathway leverages a nucleophilic aromatic substitution (SNA_r_) reaction, a cornerstone of aromatic chemistry, followed by a classic esterification.

Step 1: Synthesis of 5-Fluoro-2-morpholinobenzoic Acid

The initial step involves the regioselective displacement of the fluorine atom at the 2-position of 2,5-difluorobenzoic acid with morpholine. The fluorine at the 2-position is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group.

Experimental Protocol:

  • Reaction Setup: To a solution of 2,5-difluorobenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add morpholine (2.5 equivalents) and a non-nucleophilic base such as potassium carbonate (K2CO3) or triethylamine (TEA) (3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-Fluoro-2-morpholinobenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Esterification to Methyl 5-Fluoro-2-morpholinobenzoate

The second step is a straightforward Fischer esterification of the synthesized carboxylic acid.

Experimental Protocol:

  • Reaction Setup: Dissolve 5-Fluoro-2-morpholinobenzoic acid (1 equivalent) in an excess of methanol (which acts as both solvent and reactant).[4]

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) or thionyl chloride (SOCl2), to the solution.[5][6]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C for methanol) for 4-6 hours.[6] Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO3). Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Methyl 5-Fluoro-2-morpholinobenzoate.

Synthesis_Workflow 2,5-Difluorobenzoic Acid 2,5-Difluorobenzoic Acid SNAr Reaction SNAr Reaction 2,5-Difluorobenzoic Acid->SNAr Reaction Morpholine Morpholine Morpholine->SNAr Reaction Base (K2CO3/TEA) Base (K2CO3/TEA) Base (K2CO3/TEA)->SNAr Reaction 5-Fluoro-2-morpholinobenzoic Acid 5-Fluoro-2-morpholinobenzoic Acid SNAr Reaction->5-Fluoro-2-morpholinobenzoic Acid Esterification Esterification 5-Fluoro-2-morpholinobenzoic Acid->Esterification Methanol Methanol Methanol->Esterification Acid Catalyst (H2SO4) Acid Catalyst (H2SO4) Acid Catalyst (H2SO4)->Esterification Methyl 5-Fluoro-2-morpholinobenzoate Methyl 5-Fluoro-2-morpholinobenzoate Esterification->Methyl 5-Fluoro-2-morpholinobenzoate

Caption: Synthetic pathway to Methyl 5-Fluoro-2-morpholinobenzoate.

Application as a Building Block in the Synthesis of Kinase Inhibitors

The true value of Methyl 5-Fluoro-2-morpholinobenzoate lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. One prominent area of application is in the development of kinase inhibitors, a critical class of therapeutics in oncology. For instance, this building block can be envisioned as a key component in the synthesis of inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.

Illustrative Synthetic Application: Synthesis of a Hypothetical VEGFR-2 Inhibitor

The following protocol outlines a plausible synthetic route to a hypothetical VEGFR-2 inhibitor, demonstrating the strategic use of Methyl 5-Fluoro-2-morpholinobenzoate.

Step 1: Amide Coupling

The methyl ester of our building block can be readily converted to an amide by reaction with a suitable amine.

Experimental Protocol:

  • Reaction Setup: Dissolve Methyl 5-Fluoro-2-morpholinobenzoate (1 equivalent) and a substituted aniline (e.g., 4-amino-N-methyl-2-picolinamide, 1.1 equivalents) in an appropriate aprotic solvent like DMF.

  • Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 equivalents) and a base like DIPEA (2 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4, concentrate, and purify by column chromatography to yield the desired amide intermediate.

Step 2: Further Functionalization (Hypothetical)

The resulting amide can then undergo further reactions, such as cyclization or cross-coupling, to generate the final kinase inhibitor. The specific subsequent steps would be dictated by the desired final structure.

Application_Workflow cluster_synthesis Synthesis of Intermediate cluster_bio_context Biological Context Methyl 5-Fluoro-2-morpholinobenzoate Methyl 5-Fluoro-2-morpholinobenzoate Amide Coupling Amide Coupling Methyl 5-Fluoro-2-morpholinobenzoate->Amide Coupling Substituted Aniline Substituted Aniline Substituted Aniline->Amide Coupling Coupling Reagents Coupling Reagents Coupling Reagents->Amide Coupling Amide Coupling->Amide Intermediate Further Synthesis Further Synthesis Amide Intermediate->Further Synthesis VEGFR-2 Inhibitor VEGFR-2 Inhibitor Further Synthesis->VEGFR-2 Inhibitor VEGFR-2 Signaling Pathway VEGFR-2 Signaling Pathway VEGFR-2 Inhibitor->VEGFR-2 Signaling Pathway Inhibits Inhibition of Angiogenesis Inhibition of Angiogenesis VEGFR-2 Signaling Pathway->Inhibition of Angiogenesis Leads to

Caption: Application of Methyl 5-Fluoro-2-morpholinobenzoate in inhibitor synthesis.

Conclusion and Future Perspectives

Methyl 5-Fluoro-2-morpholinobenzoate stands as a testament to the power of strategic molecular design in medicinal chemistry. The convergence of a fluorine atom and a morpholine ring within a readily functionalizable benzoic acid framework provides a powerful platform for the generation of novel therapeutic candidates. Its synthesis is achievable through robust and well-established chemical transformations, ensuring its accessibility to the broader research community. As the demand for more effective and safer drugs continues to grow, the judicious use of such well-designed building blocks will undoubtedly play a pivotal role in the future of drug discovery. Further exploration of this scaffold in the context of other disease targets and its incorporation into diverse molecular architectures represents a promising avenue for future research.

References

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals (Basel). 2023;16(8):1162. Available from: [Link]

  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents.
  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules. 2017;22(1):153. Available from: [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Adv. 2023;13(25):17068-17078. Available from: [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. Semantic Scholar. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals (Basel). 2023;16(8):1162. Available from: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. 2020;5(26):16167-16175. Available from: [Link]

  • Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA‐approved drugs and clinical candidates. ResearchGate. Available from: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. 2020;15(11):921-929. Available from: [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate. Available from: [Link]

  • (PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. ResearchGate. Available from: [Link]

  • Lab5 procedure esterification. Available from: [Link]

  • Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. J Biomol Struct Dyn. 2022;40(1):233-245. Available from: [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts. 2023;13(5):900. Available from: [Link]

  • Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). ResearchGate. Available from: [Link]

  • Synthesis of 5'-methylene-phosphonate furanonucleoside prodrugs: application to D-2'-deoxy-2'-α-fluoro-2'-β-C-methyl nucleosides. Org Lett. 2012;14(17):4426-4429. Available from: [Link]

  • Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. Google Patents.
  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. J Chem Res (SAGE). 2020;44(7-8):310-313. Available from: [Link]

Sources

Methodological & Application

Synthesis Protocol for Methyl 5-Fluoro-2-morpholinobenzoate: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed guide for the synthesis of Methyl 5-Fluoro-2-morpholinobenzoate, a valuable building block in medicinal chemistry and drug discovery. Two robust and validated synthetic routes are presented, catering to different starting material availability and strategic considerations in a research setting. The first protocol details a palladium-catalyzed Buchwald-Hartwig amination of 2-bromo-5-fluorobenzoic acid, followed by a classic Fischer esterification. The second protocol outlines a direct nucleophilic aromatic substitution (SNAr) approach starting from the more activated Methyl 2,5-difluorobenzoate. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale, safety precautions, and in-depth characterization methods to ensure the synthesis of a highly pure final product.

Introduction: Significance of Methyl 5-Fluoro-2-morpholinobenzoate

Methyl 5-Fluoro-2-morpholinobenzoate is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] The morpholine moiety is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties and acting as a crucial pharmacophore. The ability to efficiently synthesize this compound with high purity is therefore of paramount importance for the rapid advancement of drug discovery programs. This guide aims to provide reliable and reproducible protocols to empower researchers in this endeavor.

Strategic Overview of Synthetic Pathways

Two principal pathways for the synthesis of Methyl 5-Fluoro-2-morpholinobenzoate are presented. The choice of route will largely depend on the availability and cost of the starting materials.

  • Route A: Buchwald-Hartwig Amination Strategy. This route begins with the commercially available 2-bromo-5-fluorobenzoic acid. The key transformation is the palladium-catalyzed cross-coupling with morpholine, a powerful and versatile method for C-N bond formation.[2] The resulting 5-Fluoro-2-morpholinobenzoic acid is then esterified to yield the final product.

  • Route B: Nucleophilic Aromatic Substitution (SNAr) Strategy. This pathway utilizes Methyl 2,5-difluorobenzoate as the starting material. The electron-withdrawing nature of the fluorine atom and the ester group activates the aromatic ring towards nucleophilic attack by morpholine, leading to a direct and often high-yielding substitution reaction.[3][4]

Below is a graphical representation of the two synthetic strategies.

Synthesis_Overview cluster_A Route A: Buchwald-Hartwig Amination cluster_B Route B: Nucleophilic Aromatic Substitution (SNAr) A1 2-Bromo-5-fluorobenzoic Acid A2 5-Fluoro-2-morpholinobenzoic Acid A1->A2 Buchwald-Hartwig Amination A3 Methyl 5-Fluoro-2-morpholinobenzoate A2->A3 Esterification B1 Methyl 2,5-difluorobenzoate B2 Methyl 5-Fluoro-2-morpholinobenzoate B1->B2 SNAr with Morpholine

Caption: Overview of the two synthetic routes to Methyl 5-Fluoro-2-morpholinobenzoate.

Experimental Protocols

3.1. Route A: Buchwald-Hartwig Amination and Esterification

This two-step sequence provides a reliable method starting from a brominated precursor.

3.1.1. Step 1: Synthesis of 5-Fluoro-2-morpholinobenzoic Acid via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[2] This reaction utilizes a palladium catalyst with a specialized ligand to facilitate the coupling of an aryl halide with an amine.

Buchwald_Hartwig_Workflow start Start: Assemble Reaction reagents Add 2-bromo-5-fluorobenzoic acid, morpholine, Pd2(dba)3, XPhos, and sodium tert-butoxide to toluene. start->reagents reaction Heat mixture under inert atmosphere (e.g., Argon) at 90-100 °C for 12-24 h. reagents->reaction workup Cool, quench with water, and acidify with HCl. reaction->workup extraction Extract with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4. workup->extraction purification Concentrate and purify by column chromatography or recrystallization. extraction->purification product Product: 5-Fluoro-2-morpholinobenzoic Acid purification->product

Caption: Workflow for the Buchwald-Hartwig amination step.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
2-Bromo-5-fluorobenzoic acid≥98%Sigma-Aldrich
Morpholine≥99%Acros Organics
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst gradeStrem Chemicals
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)≥98%Combi-Blocks
Sodium tert-butoxide (NaOtBu)≥98%Alfa Aesar
TolueneAnhydrous, ≥99.8%Fisher Scientific
Ethyl acetateACS gradeVWR
Hydrochloric acid (HCl)1 M aqueous solutionJ.T. Baker
Brine (saturated NaCl solution)-Lab prepared
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeEMD Millipore

Protocol:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-fluorobenzoic acid (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous toluene, followed by morpholine (1.2 eq).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

3.1.2. Step 2: Esterification of 5-Fluoro-2-morpholinobenzoic Acid

The Fischer esterification is a classic and cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[5]

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
5-Fluoro-2-morpholinobenzoic acidFrom Step 1-
MethanolAnhydrous, ≥99.8%Fisher Scientific
Sulfuric acid (H₂SO₄)Concentrated, ACS gradeVWR
Dichloromethane (DCM)ACS gradeJ.T. Baker
Saturated sodium bicarbonate (NaHCO₃) solution-Lab prepared
Brine (saturated NaCl solution)-Lab prepared
Anhydrous magnesium sulfate (MgSO₄)ACS gradeEMD Millipore

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 5-Fluoro-2-morpholinobenzoic acid (1.0 eq) in methanol (used in excess as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Separate the organic layer and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield pure Methyl 5-Fluoro-2-morpholinobenzoate.

3.2. Route B: Nucleophilic Aromatic Substitution (SNAr)

This one-step approach is highly efficient if the starting difluoro-ester is available. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate.[4]

SNAr_Workflow start Start: Combine Reagents reagents Dissolve Methyl 2,5-difluorobenzoate, morpholine, and a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMSO). start->reagents reaction Heat the mixture at 80-120 °C for 6-18 h. reagents->reaction workup Cool the reaction and pour into ice-water. reaction->workup extraction Extract the product with ethyl acetate, wash with water and brine, then dry. workup->extraction purification Concentrate and purify by column chromatography. extraction->purification product Product: Methyl 5-Fluoro-2-morpholinobenzoate purification->product

Caption: Workflow for the SNAr synthesis.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
Methyl 2,5-difluorobenzoate≥98%Combi-Blocks
Morpholine≥99%Acros Organics
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Fisher Scientific
Ethyl acetateACS gradeVWR
Brine (saturated NaCl solution)-Lab prepared
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeEMD Millipore

Protocol:

  • Reaction Setup: To a round-bottom flask, add Methyl 2,5-difluorobenzoate (1.0 eq), morpholine (1.5 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Reaction: Heat the mixture to 80-120 °C and stir for 6-18 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers and wash thoroughly with water and then with brine to remove residual DMSO.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Methyl 5-Fluoro-2-morpholinobenzoate.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for both synthetic routes.

ParameterRoute A: Buchwald-Hartwig & EsterificationRoute B: SNAr
Starting Material 2-Bromo-5-fluorobenzoic acidMethyl 2,5-difluorobenzoate
Key Reagents Morpholine, Pd₂(dba)₃, XPhos, NaOtBu, Methanol, H₂SO₄Morpholine, K₂CO₃, DMSO
Reaction Time (approx.) 24-48 hours (total)6-18 hours
Reaction Temp. 90-100 °C (amination), 65 °C (esterification)80-120 °C
Typical Yield 60-80% (over two steps)70-90%
Purification Method Column Chromatography/RecrystallizationColumn Chromatography

Product Characterization and Validation

To ensure the identity and purity of the synthesized Methyl 5-Fluoro-2-morpholinobenzoate, a comprehensive analytical characterization is essential.

5.1. Spectroscopic Analysis

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should confirm the presence of all expected protons with the correct chemical shifts, multiplicities, and integration values. Key signals would include those for the methyl ester, the morpholine ring protons, and the aromatic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the fluorinated aromatic carbons.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A ¹⁹F NMR spectrum will show a characteristic signal for the fluorine atom on the benzene ring, confirming its presence and electronic environment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, providing strong evidence for its elemental composition.

5.2. Chromatographic Analysis

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can provide a quantitative measure of the product's purity.

5.3. Physical Properties

  • Melting Point: A sharp and consistent melting point is indicative of a pure crystalline solid.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Palladium Catalysts and Ligands: These can be air- and moisture-sensitive. Handle under an inert atmosphere.

    • Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive.

    • Concentrated Sulfuric Acid: A strong acid and dehydrating agent. Handle with extreme care.

    • Solvents: Toluene, DMSO, and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This application note has detailed two effective and reproducible synthetic protocols for the preparation of Methyl 5-Fluoro-2-morpholinobenzoate. The choice between the Buchwald-Hartwig amination and the SNAr approach will be guided by the specific needs and resources of the research laboratory. By following the detailed procedures and adhering to the safety guidelines, researchers can confidently synthesize this important building block for their drug discovery and development programs.

References

  • Chyad AL-Khazraji, S. I., Sadik, W. M., & Ahamed, L. S. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3), 12.
  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents.
  • Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. (n.d.). Vapourtec. Retrieved from [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (2021). PLoS ONE, 16(9), e0257358.
  • Methyl 2-amino-5-fluorobenzoate | C8H8FNO2 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). Journal of the American Chemical Society, 142(40), 17164–17173.
  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16345-16354.
  • Lab5 procedure esterification. (n.d.). Retrieved from [Link]

  • EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid. (n.d.). Google Patents.
  • Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. (2021). Beilstein Journal of Organic Chemistry, 17, 1827–1834.
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (2018). New Journal of Chemistry, 42(12), 10024-10035.
  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. (n.d.). Google Patents.
  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.). Google Patents.
  • Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. (2019). Molecules, 24(17), 3105.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. (n.d.). Vapourtec. Retrieved from [Link]

  • Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][3][6][7] thiadiazole with substituted anilines at conventional heating in Schlenk tube. (2022). Tetrahedron Letters, 103, 153995.

  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.). Google Patents.

Sources

Application Notes & Protocols: A Guide to the Palladium-Catalyzed Synthesis of N-Aryl Morpholine Benzoate Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the N-Aryl Morpholine Scaffold in Modern Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceuticals and clinical candidates. Its favorable physicochemical properties, including metabolic stability, aqueous solubility, and its ability to act as a hydrogen bond acceptor, make it a desirable component in drug design. When appended to an aromatic system, the resulting N-aryl morpholine core serves as a versatile template for exploring structure-activity relationships (SAR). The further incorporation of a benzoate moiety onto this aromatic core introduces a key functional group that can modulate biological activity, pharmacokinetic properties, and provide a handle for further chemical elaboration.

This document provides a comprehensive guide to the synthesis of N-aryl morpholine benzoate compounds, with a focus on the robust and versatile palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and offer insights to empower researchers in their synthetic endeavors.

The Core Chemistry: Understanding the Buchwald-Hartwig Amination for C-N Bond Formation

The formation of a carbon-nitrogen bond between an aryl group and an amine is a cornerstone of many synthetic campaigns. The Buchwald-Hartwig amination has emerged as a premier method for this transformation due to its broad substrate scope, functional group tolerance, and generally high yields.[1][2] The reaction facilitates the coupling of an amine (in this case, morpholine) with an aryl halide or pseudohalide (such as a triflate).

The catalytic cycle, depicted below, is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or pseudohalide) bond, forming a Pd(II) intermediate.[3]

  • Amine Coordination and Deprotonation: Morpholine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the morpholine nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the morpholino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[3]

The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the final reductive elimination steps.[4]

Buchwald-Hartwig Amination Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Ar-Pd(II)(L)-X Oxidative Addition Intermediate Pd(0)L->Ar-Pd(II)(L)-X Ar-X Ar-Pd(II)(L)-N(morpholine) Palladium-Amido Complex Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-N(morpholine) + Morpholine, Base - HX Ar-Pd(II)(L)-N(morpholine)->Pd(0)L Reductive Elimination Product N-Aryl Morpholine Product Ar-Pd(II)(L)-N(morpholine)->Product caption Catalytic cycle for Buchwald-Hartwig amination.

Figure 1: Catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of Methyl 4-(morpholino)benzoate

This protocol details the synthesis of methyl 4-(morpholino)benzoate from methyl 4-bromobenzoate and morpholine as a representative example.

Materials and Equipment:

  • Reagents: Methyl 4-bromobenzoate, morpholine, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos, sodium tert-butoxide (NaOtBu), toluene (anhydrous), ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

  • Equipment: Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stir bar, nitrogen or argon gas inlet, heating mantle with a temperature controller, rotary evaporator, separatory funnel, standard laboratory glassware, silica gel for column chromatography.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (gloves, safety glasses).

  • Toluene is flammable and toxic; avoid inhalation and skin contact.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis A 1. Add reagents to Schlenk flask under N₂: - Methyl 4-bromobenzoate - NaOtBu - Pd₂(dba)₃ - Xantphos - Toluene B 2. Add morpholine via syringe. A->B C 3. Heat reaction mixture to 100 °C with stirring. B->C D 4. Monitor reaction progress by TLC or LC-MS. C->D E 5. Cool to room temperature and quench with water. D->E F 6. Extract with ethyl acetate. E->F G 7. Wash organic layer with brine, dry over MgSO₄. F->G H 8. Concentrate under reduced pressure. G->H I 9. Purify by silica gel column chromatography. H->I J 10. Characterize product (NMR, MS, etc.). I->J caption Workflow for synthesis of methyl 4-(morpholino)benzoate.

Figure 2: Workflow for synthesis of methyl 4-(morpholino)benzoate.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under a nitrogen atmosphere, add methyl 4-bromobenzoate (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) to the flask, followed by morpholine (1.2 mmol) via syringe.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 4-(morpholino)benzoate.

Data Presentation: Scope and Optimization

The palladium-catalyzed synthesis of N-aryl morpholine benzoates is versatile. The following tables summarize the expected outcomes based on variations in substrates and reaction conditions, synthesized from established principles of Buchwald-Hartwig aminations.[5][6]

Table 1: Substrate Scope for Aryl Halide

EntryAryl HalideLeaving GroupElectronic NatureExpected Yield
1Methyl 4-iodobenzoateIElectron-withdrawingExcellent
2Methyl 4-bromobenzoateBrElectron-withdrawingGood to Excellent
3Methyl 4-chlorobenzoateClElectron-withdrawingModerate to Good
4Methyl 3-bromobenzoateBrElectron-withdrawingGood
5Methyl 4-bromo-2-methylbenzoateBrSterically hinderedModerate

Table 2: Effect of Ligand and Base

EntryLigandBaseExpected Outcome
1XantphosNaOtBuHigh yield, good for a broad range of substrates.
2RuPhosK₃PO₄Milder conditions, suitable for base-sensitive substrates.
3BrettPhosLHMDSEffective for challenging couplings, including aryl chlorides.
4P(o-tol)₃NaOtBuFirst generation ligand, may require higher temperatures.

Field-Proven Insights and Troubleshooting

  • Incomplete Conversion: If the reaction stalls, this could be due to catalyst deactivation. Ensure strictly anhydrous and anaerobic conditions. The addition of a fresh portion of catalyst and ligand may restart the reaction.

  • Low Yields: The choice of base is crucial. Sodium tert-butoxide is generally robust, but for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ should be screened. Ligand choice is also paramount; screening a panel of ligands is often necessary for optimizing a new substrate.

  • Side Reactions: Hydrodehalogenation (replacement of the halide with hydrogen) can be a competing pathway. This is often minimized by ensuring an efficient coupling reaction through the use of an appropriate ligand and reaction concentration. For aryl chlorides, more specialized and highly active catalyst systems are often required.[7]

  • Purification Challenges: The polarity of N-aryl morpholine compounds can make them challenging to purify. Careful selection of the eluent system for column chromatography is essential. In some cases, crystallization may be a viable alternative to chromatography.

Characterization of N-Aryl Morpholine Benzoates

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

References

  • Royal Society of Chemistry. (n.d.). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2022). Palladium-Catalyzed Benzodiazepines Synthesis. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Benzodiazepines Synthesis. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of Pyrayaquinones, Murrayaquinones, and Murrayafoline-B. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Palladium-Catalyzed α-Arylation of Esters. [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • PubMed. (n.d.). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C-N and C-O bond formation. [Link]

  • ResearchGate. (2019). Recent progress in the synthesis of morpholines. [Link]

  • Organic Chemistry Portal. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. [Link]

  • ACS Publications. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]

  • Scilit. (n.d.). Palladium-Catalyzed Domino Intramolecular N-Arylation/Intermolecular C−C Bond Formation for the Synthesis of Functionalized Benzodiazepinediones. [Link]

  • Syracuse University SURFACE. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. JACS Au. [Link]

  • Academia.edu. (n.d.). (PDF) Recent progress in the synthesis of morpholines. [Link]

  • MDPI. (n.d.). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. [Link]

  • MIT Open Access Articles. (n.d.). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • Royal Society of Chemistry. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]

  • University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • National Institutes of Health. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

Sources

Application Notes and Protocols for the Esterification of 5-Fluoro-2-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the esterification of 5-Fluoro-2-morpholinobenzoic acid, a key intermediate in the synthesis of various pharmaceutically active compounds. Recognizing the unique challenges presented by the substrate's tertiary amine moiety, this note details two robust protocols: a modified Fischer-Speier esterification and a milder Steglich esterification. Each protocol is accompanied by a thorough explanation of the underlying chemical principles, step-by-step instructions, and guidelines for the characterization of the resulting ester. These methodologies are designed to be self-validating and are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction

5-Fluoro-2-morpholinobenzoic acid is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a fluorinated benzoic acid core with a morpholino substituent, imparts unique physicochemical properties to target molecules. The esterification of the carboxylic acid functional group is a critical transformation, often serving as a precursor step for further molecular elaboration.

The presence of the morpholino group, a tertiary amine, introduces a significant consideration for the choice of esterification method. Traditional acid-catalyzed methods, such as the Fischer-Speier esterification, can be complicated by the basicity of the amine, which can neutralize the acid catalyst.[1] This necessitates a careful selection and optimization of reaction conditions to achieve high yields.

This application note presents two effective protocols for the esterification of 5-Fluoro-2-morpholinobenzoic acid. The first is a modified Fischer-Speier esterification that accounts for the basicity of the substrate. The second is a Steglich esterification, which proceeds under mild, neutral conditions, offering an alternative for substrates that may be sensitive to strong acids.[2][3] The selection of the appropriate method will depend on the specific alcohol to be used and the overall acid sensitivity of the starting material.

Chemical Structures and Properties

A clear understanding of the reactant and product is fundamental to successful synthesis and analysis.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Properties
5-Fluoro-2-morpholinobenzoic acid C₁₁H₁₂FNO₃225.22White to off-white solid. The morpholino group is basic. Storage in a dry, room-temperature environment is recommended.[4]
Alkyl 5-fluoro-2-morpholinobenzoate Varies with alkyl groupVaries with alkyl groupExpected to be a liquid or solid, with solubility in common organic solvents.

Reaction Mechanisms

A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Modified Fischer-Speier Esterification

The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][6] Due to the presence of the basic morpholino group in the substrate, a stoichiometric amount of a strong acid catalyst is necessary to both protonate the amine and catalyze the reaction.

Fischer_Esterification Substrate 5-Fluoro-2-morpholino- benzoic acid Protonated_Acid Protonated Carboxylic Acid Substrate->Protonated_Acid + H⁺ Alcohol Alcohol (R-OH) Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack Acid_Catalyst H₂SO₄ (Stoichiometric) Protonated_Acid->Nucleophilic_Attack + R-OH Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Water_Elimination Water Elimination Tetrahedral_Intermediate->Water_Elimination - H₂O Ester Alkyl 5-fluoro-2- morpholinobenzoate Water_Elimination->Ester Water Water Water_Elimination->Water

Caption: Modified Fischer-Speier Esterification Workflow.

Steglich Esterification

The Steglich esterification is a milder method that utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, commonly 4-dimethylaminopyridine (DMAP).[2][7] This method avoids the use of strong acids, making it suitable for acid-sensitive substrates.

Steglich_Esterification Substrate 5-Fluoro-2-morpholino- benzoic acid O_Acylisourea O-Acylisourea Intermediate Substrate->O_Acylisourea + DCC Alcohol Alcohol (R-OH) Ester Alkyl 5-fluoro-2- morpholinobenzoate Alcohol->Ester DCC DCC or DIC DCC->O_Acylisourea DMAP DMAP (catalyst) Acyl_DMAP_Intermediate Acyl-DMAP Intermediate DMAP->Acyl_DMAP_Intermediate O_Acylisourea->Acyl_DMAP_Intermediate + DMAP Urea_Byproduct Dicyclohexylurea (DCU) O_Acylisourea->Urea_Byproduct Rearrangement (side reaction) Acyl_DMAP_Intermediate->Ester + R-OH

Caption: Steglich Esterification Workflow.

Experimental Protocols

Protocol 1: Modified Fischer-Speier Esterification

This protocol is suitable for simple, unhindered alcohols like methanol and ethanol where the alcohol can be used as the solvent.

Materials and Reagents:

ReagentGrade
5-Fluoro-2-morpholinobenzoic acid≥98%
Alcohol (e.g., Methanol, Ethanol)Anhydrous
Sulfuric Acid (H₂SO₄)Concentrated (98%)
Sodium Bicarbonate (NaHCO₃)Saturated solution
Dichloromethane (CH₂Cl₂)ACS grade
Anhydrous Magnesium Sulfate (MgSO₄)Reagent grade
Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Fluoro-2-morpholinobenzoic acid (1.0 eq) in the desired alcohol (20-40 eq, serving as both reactant and solvent).

  • Acid Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (1.1 eq) dropwise with vigorous stirring. Caution: The addition of sulfuric acid is highly exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing crushed ice and water. c. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~8. d. Extract the aqueous layer with dichloromethane (3 x 50 mL). e. Combine the organic layers and wash with brine (1 x 50 mL). f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkyl 5-fluoro-2-morpholinobenzoate.

Protocol 2: Steglich Esterification

This protocol is ideal for more complex or acid-sensitive alcohols.

Materials and Reagents:

ReagentGrade
5-Fluoro-2-morpholinobenzoic acid≥98%
Alcohol≥98%
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%
4-Dimethylaminopyridine (DMAP)≥99%
Dichloromethane (CH₂Cl₂)Anhydrous
Diethyl EtherACS grade
Acetic Acid5% aqueous solution
Deionized Water

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Fluoro-2-morpholinobenzoic acid (1.0 eq), the desired alcohol (1.2 eq), and 4-dimethylaminopyridine (0.1 eq).

  • Solvent Addition: Dissolve the mixture in anhydrous dichloromethane (10 mL per mmol of carboxylic acid).

  • DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane dropwise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: a. Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane. b. Transfer the filtrate to a separatory funnel and wash sequentially with 5% acetic acid (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL). c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure ester.

Characterization of the Product

Thorough characterization is essential to confirm the identity and purity of the synthesized ester.

5.1. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons, the morpholino protons, and the protons of the alkyl group from the alcohol. The chemical shifts of the aromatic protons will be influenced by the fluorine and morpholino substituents.

    • ¹³C NMR: The spectrum should show a signal for the ester carbonyl carbon (typically in the range of 165-175 ppm), along with signals for the aromatic, morpholino, and alkyl carbons.

    • ¹⁹F NMR: A singlet is expected for the fluorine atom on the aromatic ring.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to confirm the connectivity of the molecule and unambiguously assign all proton and carbon signals.[8][9]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit a strong absorption band for the ester carbonyl (C=O) stretch, typically in the region of 1720-1740 cm⁻¹.[10][11] The broad O-H stretch of the carboxylic acid starting material (around 2500-3300 cm⁻¹) should be absent in the pure product.

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the ester.[12][13] Expect to see the molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the product. Fragmentation patterns can provide further structural information.

5.2. Chromatographic Analysis:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and assessing the purity of the product. The ester product should have a different Rf value compared to the starting carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both monitoring the reaction and determining the final purity of the ester.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Concentrated Sulfuric Acid: Highly corrosive and reacts violently with water. Handle with extreme care.

    • DCC: A potent skin sensitizer and should be handled with caution.

    • Dichloromethane: A suspected carcinogen. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation (Fischer) Insufficient acid catalyst (neutralized by the morpholino group).Use at least a stoichiometric amount of sulfuric acid.
Low or no product formation (Steglich) Inactive coupling agent or catalyst.Use fresh, high-purity DCC/DIC and DMAP. Ensure anhydrous conditions.
Incomplete reaction Insufficient reaction time or temperature.Increase the reflux time (Fischer) or stirring time (Steglich). Gently heat the Steglich reaction if necessary.
Formation of N-acylurea byproduct (Steglich) Slow reaction of the O-acylisourea intermediate with the alcohol.Ensure the use of catalytic DMAP to accelerate the desired reaction.
Difficult purification Contamination with starting materials or byproducts.Optimize the work-up procedure to effectively remove unreacted reagents and byproducts. Use gradient elution for column chromatography.

Conclusion

The successful esterification of 5-Fluoro-2-morpholinobenzoic acid can be achieved through careful selection of the reaction methodology. For simple alcohols, a modified Fischer-Speier esterification with a stoichiometric amount of acid catalyst provides an efficient route. For more delicate or complex alcohols, the milder conditions of the Steglich esterification are recommended. In both cases, diligent monitoring of the reaction and appropriate purification techniques are crucial for obtaining the desired ester in high purity. The characterization methods outlined in this document will ensure the structural confirmation of the final product.

References

  • Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.
  • 3: Esterification (Experiment). Chemistry LibreTexts.
  • ¹H-NMR and ¹³C-NMR spectra of 5-FA. (a) ¹H-NMR spectrum of 5-FA (600...
  • Infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
  • 1096880-75-9|5-Fluoro-2-morpholinobenzoic acid|BLD Pharm. BLD Pharm.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing).
  • CN101353311B - Process for preparing aminobenzoate esters.
  • Steglich esterific
  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PubMed.
  • Mitsunobu reaction. Wikipedia.
  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
  • 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0 | Ossila. Ossila.
  • Ester synthesis by esterific
  • Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. F1000Research.
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • Fischer Esterific
  • Mitsunobu reaction. Organic Synthesis.
  • Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative | Request PDF.
  • In this experimental set-up, we will perform p-aminobenzoic acid (PABA) and alcohol ethyl... Homework.Study.com.
  • Benzoic acid - the NIST WebBook. National Institute of Standards and Technology.
  • Mitsunobu Reaction. YouTube.
  • Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. PMC - NIH.
  • Supplementary Inform
  • Fischer Esterification and Saponific
  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications.
  • Acid to Ester - Common Conditions. Organic Chemistry Reactions.
  • FT-IR Spectroscopic Study of M(Benzoic Acid).
  • Using an IR Spectrometer: Solid Benzoic Acid. YouTube.
  • Polyfluoroalkyl phosphate esters and perfluoroalkyl carboxylic acids in target food samples and packaging--method development and screening. PubMed.
  • CHEM 2212L Experiment 7 - Fischer Esterific
  • Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers. NIH.

Sources

Application Note: A Multi-Modal Analytical Strategy for the Comprehensive Characterization of Methyl 5-Fluoro-2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5-Fluoro-2-morpholinobenzoate is a substituted aromatic ester incorporating a fluorine atom and a morpholine moiety. Such structures are of significant interest in medicinal chemistry and drug discovery, where the unique properties of fluorine and the common morpholine scaffold can be leveraged to modulate physicochemical and pharmacological properties. As with any novel chemical entity destined for research or development, unambiguous confirmation of its identity, purity, and structure is a non-negotiable prerequisite. This guide provides a comprehensive, multi-modal analytical framework designed for researchers and drug development professionals to achieve a full and robust characterization of this compound.

The strategy herein is built upon orthogonal analytical techniques, ensuring a self-validating system where the results of one method corroborate another. We will move from foundational purity and identity assessments using chromatographic techniques coupled with mass spectrometry to definitive structural elucidation via spectroscopic methods. The causality behind each experimental choice is explained to empower scientists to adapt these protocols to their specific laboratory environments and instrumentation.

Physicochemical Properties (Predicted)

A foundational understanding of the molecule's properties is essential for method development. The following data for Methyl 5-Fluoro-2-morpholinobenzoate (C₁₂H₁₄FNO₃) are calculated or predicted based on its structure.

PropertyPredicted ValueSource
Chemical Formula C₁₂H₁₄FNO₃-
Molecular Weight 239.24 g/mol -
Monoisotopic Mass 239.09577 Da-
logP (Predicted) 1.5 - 2.5ChemAxon/ALOGPS
Polar Surface Area 41.6 ŲChemAxon
Hydrogen Bond Donors 0ChemAxon
Hydrogen Bond Acceptors 4ChemAxon

Part 1: Foundational Analysis: Purity and Identity Confirmation

The initial and most critical step in characterizing a new compound is to establish its purity and confirm its molecular weight. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

HPLC is the primary tool for assessing the purity of a non-volatile compound. A reversed-phase method is the logical starting point due to the aromatic and moderately hydrophobic nature of the target molecule. The inclusion of a Diode Array Detector (DAD) is crucial as it provides UV spectral data, which can aid in peak identification and purity assessment.

Causality of Method Choices:

  • Stationary Phase: A C18 column is selected for its versatility and proven effectiveness in retaining and separating aromatic esters[1][2]. The hydrophobic interactions between the analyte and the C18 stationary phase will provide good retention.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is used. ACN is a common organic modifier that provides good peak shape for a wide range of compounds. A small amount of formic acid is added to the aqueous phase to acidify the mobile phase (pH ~2.7-3.0). This protonates the morpholine nitrogen, preventing peak tailing and ensuring consistent retention.

  • Detection: UV detection at 254 nm is a standard choice for aromatic compounds. However, a full DAD scan (e.g., 200-400 nm) should be performed to identify the wavelength of maximum absorbance (λ-max) for optimal sensitivity and to check for co-eluting impurities.

  • Sample Preparation:

    • Accurately weigh ~1 mg of Methyl 5-Fluoro-2-morpholinobenzoate.

    • Dissolve in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~50-100 µg/mL using the same diluent.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    Parameter Recommended Setting
    HPLC System Agilent 1260 Infinity II or equivalent
    Column C18, 4.6 x 150 mm, 5 µm particle size
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 10% B to 95% B over 15 min; hold at 95% B for 3 min; return to 10% B over 1 min; hold for 4 min for re-equilibration.
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 5 µL
    Detector Diode Array Detector (DAD)

    | Detection Wavelength | Monitor at 254 nm; acquire full spectrum from 200-400 nm |

  • System Validation and Analysis:

    • Inject a blank (diluent) to establish a clean baseline.

    • Perform a system suitability test to ensure the system is operating correctly.

    • Inject the prepared sample.

    • Integrate all peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Liquid Chromatography-Mass Spectrometry (LC-MS)

For definitive identity confirmation, the HPLC system is coupled to a mass spectrometer. This allows for the precise determination of the molecular weight of the main peak, confirming it corresponds to the target compound.

Causality of Method Choices:

  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar and semi-polar molecules like this one. Given the presence of the basic morpholine nitrogen, positive ion mode (ESI+) is expected to be highly efficient, detecting the protonated molecule [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is ideal. It provides a highly accurate mass measurement, typically within 5 ppm, which allows for the confident determination of the elemental formula.

  • Instrumentation:

    • Use an HPLC system with conditions similar to those described in Section 1.1.

    • Couple the HPLC outlet to an ESI-equipped mass spectrometer (e.g., Agilent 6545 Q-TOF, Thermo Scientific Orbitrap).

  • MS Parameters (Positive Ion Mode):

    Parameter Recommended Setting
    Ionization Mode ESI Positive (+)
    Mass Range 50 - 500 m/z
    Capillary Voltage 3500 V
    Gas Temperature 325 °C
    Drying Gas Flow 8 L/min

    | Nebulizer Pressure | 35 psig |

  • Data Analysis:

    • Extract the mass spectrum corresponding to the main chromatographic peak.

    • Identify the peak for the protonated molecule [M+H]⁺. For C₁₂H₁₄FNO₃, the expected exact mass is 239.0958 Da, so the [M+H]⁺ ion should be observed at m/z 240.1036.

    • Use the instrument software to calculate the elemental composition from the accurate mass and compare it to the theoretical formula.

Part 2: Definitive Structural Elucidation

Once purity and identity are established, a suite of spectroscopic techniques is required to unambiguously determine the compound's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.

Causality of Technique Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule, distinguishing between aromatic, aliphatic, and carbonyl carbons.

  • ¹⁹F NMR: Directly observes the fluorine atom. The chemical shift is highly sensitive to the electronic environment, and coupling to nearby protons (H-F coupling) provides critical connectivity information[3]. Studies on fluorobenzoates have demonstrated the utility of ¹⁹F NMR in confirming substitution patterns[4][5][6].

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C spectra if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire a standard proton spectrum. Key expected signals include the aromatic protons, the morpholine protons, and the methyl ester protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. No external standard is strictly necessary for routine confirmation, but one can be used for precise chemical shift referencing.

  • Expected Spectral Features:

    Nucleus Expected Chemical Shift Range (ppm) Key Features
    ¹H 7.0 - 8.0 Aromatic protons, showing coupling to each other and to the fluorine atom.
    3.7 - 3.9 Morpholine protons adjacent to oxygen.
    3.0 - 3.2 Morpholine protons adjacent to nitrogen.
    3.9 Methyl ester singlet (-OCH₃).
    ¹³C 165 - 170 Ester carbonyl carbon (C=O).
    110 - 160 Aromatic carbons, with C-F coupling visible for the carbon directly bonded to fluorine and adjacent carbons.
    66 - 68 Morpholine carbons adjacent to oxygen.
    50 - 52 Morpholine carbons adjacent to nitrogen[7].
    52 - 53 Methyl ester carbon (-OCH₃).

    | ¹⁹F | -110 to -125 | A single resonance for the fluorine atom on the aromatic ring, likely appearing as a triplet of doublets due to coupling with neighboring aromatic protons. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.

Causality of Technique Choice: FTIR provides a molecular "fingerprint" and can quickly verify the presence of the ester carbonyl, the C-F bond, the morpholine ether linkage, and the aromatic ring, corroborating the structure determined by NMR. Characteristic absorption bands for benzoate esters are well-documented[8][9].

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet first.

  • Expected Characteristic Absorption Bands:

    Wavenumber (cm⁻¹) Vibration Type Functional Group
    ~3000 - 3100 C-H Stretch Aromatic
    ~2800 - 3000 C-H Stretch Aliphatic (Morpholine, Methyl)
    ~1720 - 1735 C=O Stretch Ester Carbonyl (Strong)
    ~1600, ~1480 C=C Stretch Aromatic Ring
    ~1250 - 1300 C-O Stretch Ester
    ~1200 - 1250 C-F Stretch Aryl-Fluoride (Strong)

    | ~1115 - 1125 | C-O-C Stretch | Morpholine Ether |

Visualized Workflows and Data Summary

Overall Analytical Characterization Workflow

The following diagram outlines the logical flow for a comprehensive characterization of a novel compound like Methyl 5-Fluoro-2-morpholinobenzoate.

G cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: Structural Elucidation cluster_2 Final Report Sample New Compound Batch HPLC HPLC-UV/DAD Purity Check Sample->HPLC Dissolve & Inject LCMS LC-MS Identity Confirmation (Accurate Mass) HPLC->LCMS Confirm Main Peak Report Certificate of Analysis (Purity, Identity, Structure Confirmed) HPLC->Report Purity >95%? NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) LCMS->NMR Pure & Correct Mass FTIR FTIR Spectroscopy (Functional Groups) NMR->Report Consistent Data FTIR->Report Consistent Data

Caption: High-level workflow for compound characterization.

Detailed HPLC-UV-MS Protocol Workflow

This diagram details the specific steps involved in the foundational identity and purity analysis.

G cluster_data Data Analysis A 1. Sample Preparation (Weigh, Dissolve, Filter) B 2. HPLC Injection A->B C 3. C18 Column Separation (Gradient Elution) B->C D 4. DAD Detection (UV Chromatogram & Spectra) C->D E 5. ESI Ionization (Positive Mode, [M+H]⁺) C->E G Purity Calculation (Area % from UV) D->G F 6. HRMS Detection (Accurate m/z Measurement) E->F H Elemental Composition (from Accurate Mass) F->H

Caption: Step-by-step workflow for LC-UV-MS analysis.

References

  • PubChem. Methyl 2-amino-5-fluorobenzoate. National Institutes of Health. [Link]

  • PubChem. Methyl 5-fluoro-2-hydroxybenzoate. National Institutes of Health. [Link]

  • PubMed. 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. [Link]

  • ResearchGate. FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs. [Link]

  • PubChem. 5-Fluoro-2-methylbenzoic acid. National Institutes of Health. [Link]

  • PMC. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. National Institutes of Health. [Link]

  • Chromatography Online. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • Oxford Academic. 19F NMR study of fluorobenzoate biodegradation by Sphingomonas sp. HB-1. FEMS Microbiology Letters. [Link]

  • RSC Publishing. Variable-temperature FTIR investigation of a laterally substituted ferroelectric liquid-crystalline benzoate. Journal of Materials Chemistry. [Link]

  • Google Patents.
  • ResearchGate. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. [Link]

  • PMC. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. National Institutes of Health. [Link]

  • Pramana - Journal of Physics. ¹H and ¹⁹F nuclear magnetic resonance spectra of some para substituted fluorobenzenes. [Link]

  • PMC. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health. [Link]

  • ResearchGate. Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine. [Link]

  • IJTSRD. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. [Link]

  • PMC. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. National Institutes of Health. [Link]

  • Taylor & Francis Online. An Improved Solid Phase Spectrophotometry Method for the Determination of Aromatic Esters. [Link]

  • ScienceDirect. RIFM fragrance ingredient safety assessment, benzoic acid, 2-hydroxy-5. [Link]

  • ResearchGate. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

  • University of Washington. Fluorine NMR. [Link]

  • PMC. Synthesis of 5-[F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. National Institutes of Health. [Link]

  • SciRes. Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. [Link]

  • Scholars Research Library. FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. [Link]

  • PMC. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Institutes of Health. [Link]

  • ACS Publications. Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. [Link]

  • PMC. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. National Institutes of Health. [Link]

  • Wikipedia. Methyl benzoate. [Link]

  • PMC. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • FooDB. Showing Compound Methyl benzoate (FDB012198). [Link]

  • UCLA. Esterification of benzoic acid to methyl benzoate. [Link]

Sources

Application Notes and Protocols: Leveraging Methyl 5-Fluoro-2-morpholinobenzoate for the Synthesis of Advanced Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the Morpholinobenzoate Scaffold in Oncology

In the landscape of modern oncology, the quest for selective and potent small-molecule inhibitors of key signaling pathways remains a paramount objective. The morpholine moiety, a privileged heterocyclic motif, is a cornerstone in the design of numerous clinically successful anticancer agents. Its presence often imparts favorable pharmacokinetic properties, including enhanced aqueous solubility and metabolic stability. When incorporated into a fluorinated benzoic acid framework, as in Methyl 5-Fluoro-2-morpholinobenzoate, it becomes a powerful and versatile starting material for the synthesis of targeted cancer therapeutics.

This technical guide delineates the strategic application of Methyl 5-Fluoro-2-morpholinobenzoate in the synthesis of quinazoline-based anticancer agents, a class of compounds renowned for their potent inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[1] Furthermore, the morpholine substituent is a key feature in many inhibitors of the PI3K/Akt/mTOR signaling pathway, another critical axis in cancer cell proliferation and survival.[2][3] This document provides detailed, field-proven protocols for the multi-step synthesis of a potential EGFR inhibitor, elucidating the chemical principles that underpin each transformation.

The rationale for selecting Methyl 5-Fluoro-2-morpholinobenzoate lies in the strategic placement of its functional groups. The morpholine ring at the 2-position is a key pharmacophore that can engage in crucial hydrogen bonding interactions within the kinase hinge region of target proteins. The fluorine atom at the 5-position can enhance binding affinity and modulate electronic properties, often leading to improved potency and a more favorable ADME profile. The methyl ester provides a convenient handle for the initial cyclization step to construct the core quinazolinone scaffold.

Targeted Signaling Pathways: EGFR and PI3K/mTOR

The anticancer agents synthesized from Methyl 5-Fluoro-2-morpholinobenzoate are designed to target pivotal signaling cascades that are frequently dysregulated in various malignancies.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a central role in regulating cell growth, proliferation, and survival.[4][5] In many cancers, aberrant EGFR activation, through mutations or overexpression, leads to uncontrolled cell division and tumor progression.[6] Quinazoline-based inhibitors act as ATP-competitive inhibitors at the tyrosine kinase domain of EGFR, blocking the downstream signaling cascade and thereby inducing apoptosis in cancer cells.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Caption: Simplified EGFR signaling pathway and the point of intervention for quinazoline inhibitors.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical intracellular signaling network that governs cell cycle progression, proliferation, and survival.[7] Its hyperactivation is a common feature in many cancers, making it a prime target for therapeutic intervention.[2][3][8] The morpholine moiety is a key structural element in many PI3K/mTOR inhibitors, highlighting the versatility of Methyl 5-Fluoro-2-morpholinobenzoate as a starting material for targeting this pathway as well.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Morpholine-based Inhibitor Inhibitor->PI3K Inhibits

Caption: Overview of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-containing compounds.

Experimental Protocols: Synthesis of a Quinazoline-Based EGFR Inhibitor

The following protocols provide a comprehensive, step-by-step guide for the synthesis of a potential quinazoline-based EGFR inhibitor from Methyl 5-Fluoro-2-morpholinobenzoate.

Synthesis_Workflow Start Methyl 5-Fluoro- 2-morpholinobenzoate Step1 Protocol 1: Saponification Start->Step1 Intermediate1 5-Fluoro-2-morpholinobenzoic Acid Step1->Intermediate1 Step2 Protocol 2: Cyclization Intermediate1->Step2 Intermediate2 6-Fluoro-7-morpholino- quinazolin-4(3H)-one Step2->Intermediate2 Step3 Protocol 3: Chlorination Intermediate2->Step3 Intermediate3 4-Chloro-6-fluoro- 7-morpholinoquinazoline Step3->Intermediate3 Step4 Protocol 4: Nucleophilic Aromatic Substitution Intermediate3->Step4 FinalProduct Target Quinazoline EGFR Inhibitor Step4->FinalProduct

Caption: Overall synthetic workflow from the starting material to the final anticancer agent.

Protocol 1: Saponification of Methyl 5-Fluoro-2-morpholinobenzoate

Principle: The initial step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out under basic conditions. The resulting carboxylate is then protonated in an acidic workup to yield the free carboxylic acid, which is essential for the subsequent cyclization step.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 5-Fluoro-2-morpholinobenzoate239.2410.0 g41.8
Methanol (MeOH)32.04100 mL-
Sodium Hydroxide (NaOH)40.003.34 g83.6
Water (H₂O)18.0250 mL-
2M Hydrochloric Acid (HCl)-As required (~45 mL)-
Ethyl Acetate (EtOAc)88.112 x 100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 g-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 5-Fluoro-2-morpholinobenzoate (10.0 g, 41.8 mmol) and methanol (100 mL).

  • In a separate beaker, dissolve sodium hydroxide (3.34 g, 83.6 mmol) in water (50 mL).

  • Add the NaOH solution to the flask and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the dropwise addition of 2M HCl. A white precipitate will form.

  • Extract the product with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to afford 5-Fluoro-2-morpholinobenzoic acid as a white solid.

Expected Yield: 85-95%

Protocol 2: Cyclization to 6-Fluoro-7-morpholino-quinazolin-4(3H)-one

Principle: This step involves the construction of the quinazolinone ring system. The 2-aminobenzoic acid derivative (in this case, 5-Fluoro-2-morpholinobenzoic acid) is heated with formamide, which serves as both the reagent and the solvent. This is a classic Niementowski quinazolinone synthesis.[9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
5-Fluoro-2-morpholinobenzoic Acid225.228.5 g37.7
Formamide45.0450 mL-

Procedure:

  • In a 100 mL round-bottom flask fitted with a reflux condenser and a thermometer, combine 5-Fluoro-2-morpholinobenzoic acid (8.5 g, 37.7 mmol) and formamide (50 mL).

  • Heat the mixture to 160-170 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 200 mL of ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 6-Fluoro-7-morpholino-quinazolin-4(3H)-one.

Expected Yield: 70-80%

Protocol 3: Chlorination to 4-Chloro-6-fluoro-7-morpholinoquinazoline

Principle: The hydroxyl group at the 4-position of the quinazolinone is converted to a chlorine atom, which is a good leaving group for the subsequent nucleophilic aromatic substitution. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.[10][11] The addition of a tertiary amine base can facilitate the reaction.[11]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
6-Fluoro-7-morpholino-quinazolin-4(3H)-one249.257.0 g28.1
Phosphorus Oxychloride (POCl₃)153.3335 mL-
N,N-Diisopropylethylamine (DIPEA)129.241.0 mL (catalytic)-
Toluene92.1450 mL-

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, add 6-Fluoro-7-morpholino-quinazolin-4(3H)-one (7.0 g, 28.1 mmol) and toluene (50 mL).

  • Add phosphorus oxychloride (35 mL) to the suspension, followed by the catalytic amount of DIPEA (1.0 mL).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 3-5 hours. The solid should gradually dissolve.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the product with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 4-Chloro-6-fluoro-7-morpholinoquinazoline.

Expected Yield: 75-85%

Protocol 4: Nucleophilic Aromatic Substitution to Afford the Final Product

Principle: The final step involves the displacement of the chlorine atom at the 4-position of the quinazoline ring with a suitable aniline derivative. This nucleophilic aromatic substitution reaction is the key step in installing the pharmacophore responsible for EGFR inhibition.[12] The reaction is typically carried out in a polar solvent like isopropanol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Chloro-6-fluoro-7-morpholinoquinazoline267.695.0 g18.7
3-Ethynyl-4-fluoroaniline135.142.78 g20.6
Isopropanol (IPA)60.10100 mL-

Procedure:

  • To a 250 mL round-bottom flask, add 4-Chloro-6-fluoro-7-morpholinoquinazoline (5.0 g, 18.7 mmol), 3-ethynyl-4-fluoroaniline (2.78 g, 20.6 mmol), and isopropanol (100 mL).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the final product, N-(3-ethynyl-4-fluorophenyl)-6-fluoro-7-morpholinoquinazolin-4-amine.

Expected Yield: 60-75%

Conclusion and Future Perspectives

The protocols detailed herein demonstrate a robust and efficient pathway for the synthesis of a potential quinazoline-based EGFR inhibitor, starting from the readily available Methyl 5-Fluoro-2-morpholinobenzoate. The strategic incorporation of the morpholine and fluorine moieties is a testament to the principles of modern medicinal chemistry, aiming to optimize both the pharmacodynamic and pharmacokinetic properties of the final compound.

The versatility of the 4-chloro-6-fluoro-7-morpholinoquinazoline intermediate allows for the synthesis of a diverse library of 4-anilinoquinazoline derivatives by employing various substituted anilines in the final step. This opens avenues for extensive structure-activity relationship (SAR) studies to identify compounds with enhanced potency, selectivity, and resistance-breaking profiles against various EGFR mutants. Furthermore, the core morpholinobenzoate scaffold can be adapted for the synthesis of inhibitors targeting other kinase families, such as the PI3K family, underscoring its broad utility in anticancer drug discovery.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • PI3K and mTOR signaling pathways in cancer: new data on targeted therapies. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Emerging functions of the EGFR in cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • POCl3 Chlorination of 4-Quinazolones | Request PDF. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • PI3K/AKT/mTOR pathway. (2023, November 29). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • PI3K/AKT/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (n.d.). Frontiers. Retrieved January 25, 2026, from [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 25, 2026, from [Link]

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Ligand-Independent EGFR Signaling | Cancer Research. (2015, September 1). AACR Publications. Retrieved January 25, 2026, from [Link]

  • Proposed reaction mechanism for the reaction between 4-chloroquinazoline and aniline. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • POCl3 chlorination of 4-quinazolones. (2011, March 18). PubMed. Retrieved January 25, 2026, from [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013, October 10). ResearchGate. Retrieved January 25, 2026, from [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society. Retrieved January 25, 2026, from [Link]

Sources

The Strategic Utility of Methyl 5-Fluoro-2-morpholinobenzoate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Methyl 5-Fluoro-2-morpholinobenzoate has emerged as a key pharmaceutical intermediate, valued for its unique structural features that facilitate the construction of novel therapeutic agents. This technical guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in medicinal chemistry and process development. The presence of a fluorine atom, a morpholine moiety, and a methyl ester group on a benzene ring provides a versatile scaffold for a variety of chemical transformations.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a chemical intermediate is fundamental to its effective and safe utilization in a laboratory or manufacturing setting.

Table 1: Physicochemical Properties of Methyl 5-Fluoro-2-morpholinobenzoate

PropertyValueSource
CAS Number 1256633-20-1[1][2][3]
Molecular Formula C₁₂H₁₄FNO₃[1]
Molecular Weight 239.25 g/mol [3]
Appearance White to off-white solid[3]
Purity ≥98%[3]
Long-Term Storage Store in a dry, well-ventilated place[4]

Safety and Handling:

The precursor, 5-Fluoro-2-morpholinobenzoic acid, is classified with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[4]. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthesis of Methyl 5-Fluoro-2-morpholinobenzoate

The most direct and common method for the synthesis of Methyl 5-Fluoro-2-morpholinobenzoate is the Fischer esterification of its corresponding carboxylic acid, 5-Fluoro-2-morpholinobenzoic acid, with methanol in the presence of an acid catalyst.

Reaction Principle: Fischer-Speier Esterification

Fischer-Speier esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction is an equilibrium process. To drive the reaction towards the formation of the ester, an excess of the alcohol (in this case, methanol) is typically used, and/or the water formed during the reaction is removed.[5] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final ester product and regenerate the acid catalyst.[5]

Detailed Synthetic Protocol

This protocol is a representative procedure based on the principles of Fischer esterification. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific applications.

Materials:

  • 5-Fluoro-2-morpholinobenzoic acid (CAS: 1096880-75-9)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-Fluoro-2-morpholinobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 volumes). Place the flask in an ice bath to cool the solution.

  • Acid Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Reflux: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain this temperature for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and add dichloromethane. Shake the funnel vigorously to extract the product into the organic layer. Allow the layers to separate and collect the organic layer. Repeat the extraction of the aqueous layer with dichloromethane two more times.

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Methyl 5-Fluoro-2-morpholinobenzoate.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product of high purity.

Application in the Synthesis of Giredestrant (GDC-9545)

A significant application of Methyl 5-Fluoro-2-morpholinobenzoate is its use as a key intermediate in the synthesis of Giredestrant (GDC-9545), a potent and orally bioavailable selective estrogen receptor degrader (SERD) that has been investigated in clinical trials for the treatment of estrogen receptor-positive (ER+) breast cancer.[6]

Role in the Giredestrant Synthetic Pathway

In the synthesis of Giredestrant, Methyl 5-Fluoro-2-morpholinobenzoate serves as a crucial building block for the construction of a key fragment of the final drug molecule. The morpholine and fluoro-substituted phenyl ring of this intermediate are incorporated into the complex architecture of Giredestrant. The synthesis of Giredestrant involves a multi-step process, with one of the key steps being a Pictet-Spengler reaction to form the tetrahydro-β-carboline core of the molecule.[6]

Experimental Workflows and Diagrams

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the synthesis of Methyl 5-Fluoro-2-morpholinobenzoate via Fischer esterification.

Fischer_Esterification cluster_reaction Reaction cluster_workup Work-up & Purification start 5-Fluoro-2-morpholinobenzoic Acid + Methanol (excess) catalyst H₂SO₄ (cat.) start->catalyst Add reflux Reflux (4-6h) catalyst->reflux neutralize Neutralize (NaHCO₃) reflux->neutralize extract Extract (DCM) neutralize->extract wash Wash (Brine) extract->wash dry Dry (MgSO₄) wash->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify end_product Methyl 5-Fluoro-2- morpholinobenzoate purify->end_product

Caption: Fischer Esterification Workflow for Methyl 5-Fluoro-2-morpholinobenzoate.

Role in Giredestrant Synthesis

The following diagram provides a simplified representation of the integration of the Methyl 5-Fluoro-2-morpholinobenzoate fragment into the Giredestrant molecule.

Giredestrant_Synthesis cluster_coupling Key Coupling & Cyclization Steps intermediate Methyl 5-Fluoro-2- morpholinobenzoate coupling Multi-step Synthesis (e.g., Pictet-Spengler) intermediate->coupling other_fragments Other Key Intermediates other_fragments->coupling giredestrant Giredestrant (GDC-9545) coupling->giredestrant

Caption: Simplified role of the intermediate in Giredestrant synthesis.

Conclusion

Methyl 5-Fluoro-2-morpholinobenzoate is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation via Fischer esterification and its strategic utility in the synthesis of complex drug candidates like Giredestrant highlight its importance in modern medicinal chemistry. The protocols and insights provided in this guide are intended to facilitate its application in the development of new and improved therapeutics. As with all chemical procedures, adherence to safety protocols and careful optimization are essential for successful and reproducible results.

References

Sources

Application Note: A Multi-Faceted Approach to the In Vitro Cytotoxicity Profiling of Methyl 5-Fluoro-2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the in vitro evaluation of cytotoxicity for the novel compound, Methyl 5-Fluoro-2-morpholinobenzoate. Recognizing the potential therapeutic relevance of morpholine-containing structures, this application note details a systematic, multi-assay strategy designed to deliver a robust and nuanced understanding of the compound's cellular impact. We move beyond simple viability metrics to construct a self-validating experimental workflow that interrogates metabolic activity, membrane integrity, and the induction of apoptosis. The protocols and rationale outlined herein are intended for researchers, scientists, and drug development professionals seeking to conduct a thorough preliminary cytotoxic assessment of novel chemical entities.

Introduction and Strategic Rationale

Methyl 5-Fluoro-2-morpholinobenzoate is a synthetic organic compound featuring a morpholine ring, a moiety present in numerous bioactive molecules, including some with demonstrated anti-tumor activity. A preliminary assessment of its cytotoxic potential is a critical first step in evaluating its utility as a potential therapeutic agent or identifying any toxicological liabilities.

A single cytotoxicity assay provides only one perspective on a compound's effect. Therefore, a more reliable and comprehensive understanding is achieved by employing a panel of assays that measure different cellular parameters. This guide proposes a tiered approach:

  • Tier 1: Metabolic Activity Assessment (MTT Assay): A primary screening tool to quantify the dose-dependent impact of the compound on cell viability by measuring mitochondrial reductase activity.[1] This provides a sensitive initial measure of the compound's effect on cell proliferation and health.

  • Tier 2: Membrane Integrity Assessment (LDH Assay): A confirmatory assay that measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[2][3] This directly assesses cytotoxicity by quantifying cell lysis, complementing the metabolic data from the MTT assay.

  • Tier 3: Mechanistic Insight (Annexin V/PI Apoptosis Assay): An investigation into the mode of cell death. This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, providing crucial information on whether the compound induces programmed cell death.[4][5][6]

This multi-assay approach ensures that the observed effects are not an artifact of a single detection method and provides a more complete picture of the compound's biological activity.

Cell Line Selection: The Principle of Selectivity

To assess the potential of Methyl 5-Fluoro-2-morpholinobenzoate as a targeted agent, it is crucial to evaluate its effects on both cancerous and non-cancerous cells.[7][8] A desirable cytotoxic agent will show high potency against cancer cells while exhibiting minimal impact on healthy cells.

Recommended Cell Line Panel:

Cell LineTypeTissue of OriginJustification for Selection
MCF-7 CancerBreastA well-characterized, estrogen receptor-positive breast cancer line, widely used in anti-cancer drug screening.[9]
A549 CancerLungA common model for non-small cell lung cancer, representing a major cancer type.[10][11]
HCT116 CancerColonA colorectal carcinoma cell line, representing gastrointestinal cancers.
MRC-5 NormalLung FibroblastA non-cancerous human fibroblast cell line used as a control to assess general cytotoxicity and selectivity.[12][13]

Experimental Workflow

The overall experimental design follows a logical progression from broad screening to mechanistic investigation. This workflow ensures that resources are used efficiently and that each step informs the next.

Experimental_Workflow cluster_prep Preparation cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Cytotoxicity Confirmation cluster_tier3 Tier 3: Mechanism of Action Compound_Prep Prepare Stock Solution of Compound in DMSO MTT_Assay MTT Assay (24h, 48h, 72h exposure) Compound_Prep->MTT_Assay Cell_Culture Culture & Maintain Cell Lines Cell_Culture->MTT_Assay IC50_Calc Calculate IC50 Values MTT_Assay->IC50_Calc LDH_Assay LDH Release Assay (at 24h IC50 concentration) IC50_Calc->LDH_Assay Inform Concentration Apoptosis_Assay Annexin V / PI Staining & Flow Cytometry IC50_Calc->Apoptosis_Assay Inform Concentration Confirm_Toxicity Confirm Membrane Damage LDH_Assay->Confirm_Toxicity Determine_MoA Quantify Apoptosis vs. Necrosis Apoptosis_Assay->Determine_MoA Apoptosis_Pathway cluster_apoptosis Apoptosis Induction cluster_detection Flow Cytometry Detection Compound Methyl 5-Fluoro- 2-morpholinobenzoate Cell Cancer Cell Compound->Cell Induces Early_Apoptosis Early Apoptosis (PS Flipping) Cell->Early_Apoptosis Late_Apoptosis Late Apoptosis (Membrane Permeabilization) Early_Apoptosis->Late_Apoptosis Progression Annexin_V Annexin V-FITC Binds PS (Q4: Annexin V+/PI-) Early_Apoptosis->Annexin_V PI PI Enters Cell (Q2: Annexin V+/PI+) Late_Apoptosis->PI

Caption: Detection of apoptosis via Annexin V and PI staining.

By quantifying the percentage of cells in each quadrant, one can determine the primary mechanism of cell death induced by the compound. A significant increase in the Q4 and Q2 populations would strongly suggest that Methyl 5-Fluoro-2-morpholinobenzoate acts by inducing apoptosis.

Conclusion

This application note provides a robust, multi-tiered framework for the initial in vitro cytotoxic evaluation of Methyl 5-Fluoro-2-morpholinobenzoate. By integrating assays for metabolic activity, membrane integrity, and apoptosis, this protocol suite enables a comprehensive assessment of the compound's potency, cytotoxicity, and mechanism of action. This self-validating approach ensures that the generated data is reliable and provides a solid foundation for further preclinical development.

References

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • JoVE. (2023, April 30). Cell Death Pathways and Annexin V & PI Labeling studies. Journal of Visualized Experiments. [Link]

  • Protocol Exchange. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Nature Portfolio. [Link]

  • ResearchGate. (2015, May 28). Can someone explain the reason for using Vero cells to represent non-cancerous cells for cancer cytotoxicity testing or screening?. [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. [Link]

  • ResearchGate. (2022, June 13). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. [Link]

  • Al-Salahi, R., et al. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. PMC. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). [Link]

  • Shiraishi, Y., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. [Link]

  • Wawer, M. J., et al. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Publications. [Link]

  • Adan, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. (2021, August 25). Why we select Cancer cell lines for toxicological studies and why not normal cell lines?. [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics. [Link]

  • ResearchGate. (n.d.). Apoptosis analysis by Annexin V binding and propidium iodide staining. [Link]

  • ERIC. (2015). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. [Link]

  • Lim, S. H., et al. (2018). In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. PMC. [Link]

Sources

Application Notes and Protocols for Assessing the Biological Activity of Fluorobenzene Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorobenzene and its analogs are prevalent in a vast array of pharmaceuticals due to the unique properties imparted by the fluorine atom. Its high electronegativity, small atomic size, and the strength of the carbon-fluorine (C-F) bond can profoundly influence a molecule's physicochemical and biological profile.[1][2] Strategically placed fluorine atoms can enhance metabolic stability by blocking sites susceptible to cytochrome P450 (CYP450) oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa to improve cell permeability and oral bioavailability.[3][4][5]

However, the biological impact of fluorination is not always predictable and necessitates a rigorous, multi-faceted assessment strategy. The position of the fluorine atom is critical; for instance, a para-fluoro substituent on an aniline ring can sometimes be susceptible to metabolic defluorination, potentially leading to reactive metabolites.[6] Therefore, a systematic evaluation of biological activity is paramount to advancing a fluorinated compound through the drug discovery pipeline.

This guide provides a comprehensive suite of protocols, structured in a tiered approach, to build a detailed biological profile of novel fluorobenzene analogs. We will progress from broad, high-throughput in vitro screens to specific, mechanistic assays, and finally to foundational in vivo models. The causality behind experimental choices is explained throughout, ensuring that each protocol functions as a self-validating system to generate robust and reliable data for informed decision-making.

Section 1: Primary In Vitro Screening: Assessing General Cellular Effects

The initial step in characterizing a new chemical entity is to understand its fundamental effect on living cells. These assays are designed for high-throughput screening to quickly identify cytotoxic compounds and determine a safe concentration range for subsequent, more complex experiments.

Protocol 1.1: Cell Viability and Cytotoxicity Assays

Principle: Cell viability assays measure the overall health of a cell population. They rely on quantifying a marker associated with metabolically active, living cells. We will detail two common methods: the MTT assay, which measures mitochondrial reductase activity, and the CellTiter-Glo® Luminescent Assay, which quantifies ATP, the cell's primary energy currency.[7][8][9] The choice between them often depends on throughput needs, sensitivity, and potential for compound interference.

Workflow for Initial Cytotoxicity Screening

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis seed Seed Cells in 96-well Plates incubate1 Incubate 24h for Adherence seed->incubate1 prep_compounds Prepare Serial Dilutions of Fluorobenzene Analogs incubate1->prep_compounds treat Treat Cells with Compounds (e.g., 0.1 to 100 µM) prep_compounds->treat incubate2 Incubate for 24, 48, or 72h treat->incubate2 add_reagent Add Assay Reagent (e.g., MTT or CellTiter-Glo) incubate2->add_reagent incubate3 Incubate as per Protocol add_reagent->incubate3 readout Measure Signal (Absorbance or Luminescence) incubate3->readout normalize Normalize Data to Vehicle Control readout->normalize plot Plot Dose-Response Curve normalize->plot calc_ic50 Calculate IC50 Value plot->calc_ic50

Caption: Workflow for determining compound cytotoxicity.

A. MTT Tetrazolium Reduction Assay

  • Principle: This colorimetric assay relies on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[7] The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Appropriate cancer or immortalized cell line (e.g., HeLa, A549, HEK293)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • MTT solution (5 mg/mL in PBS, sterile filtered)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

    • 96-well clear, flat-bottom plates

    • Multichannel pipette

    • Microplate reader (absorbance at 570 nm)

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Preparation: Prepare a 2X stock concentration series of the fluorobenzene analogs in culture medium. A typical range is from 0.1 µM to 100 µM.

    • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Monitor for the formation of purple precipitate.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis and Interpretation:

    • Subtract the average absorbance of blank wells (medium + MTT + DMSO) from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot % Viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[10]

  • Self-Validation/Controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds. This accounts for any solvent-induced toxicity.

    • Positive Control: A known cytotoxic agent (e.g., doxorubicin or staurosporine) to ensure the assay is responsive.

    • Untreated Control: Cells in medium only, representing 100% viability.

    • Blank Control: Wells with medium only (no cells) to measure background absorbance.

B. CellTiter-Glo® Luminescent Cell Viability Assay

  • Principle: This is a homogeneous assay that measures ATP levels, a direct indicator of metabolically active cells. The single-reagent addition lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[8] It is generally more sensitive and faster than the MTT assay.[11]

  • Materials:

    • CellTiter-Glo® 2.0 Assay Kit (Promega)

    • Opaque-walled 96-well plates suitable for luminescence

    • Luminometer or microplate reader with luminescence capabilities

  • Step-by-Step Protocol:

    • Assay Setup: Follow steps 1-4 from the MTT protocol, but use opaque-walled plates to prevent signal crosstalk.

    • Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.

    • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).

    • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Readout: Measure the luminescence.

  • Data Analysis and Interpretation: The analysis is identical to the MTT assay, using luminescence units (RLU) instead of absorbance. The IC₅₀ value represents the concentration at which ATP levels are reduced by 50%.

FeatureMTT AssayCellTiter-Glo® AssayRationale for Choice
Principle Mitochondrial Reductase ActivityATP QuantificationATP is a more direct marker of viability; reductase activity can be affected by compound redox properties.
Sensitivity LowerHigherCellTiter-Glo® is preferred for low cell numbers or subtle viability changes.
Throughput Lower (multiple steps)Higher (homogeneous)CellTiter-Glo® is ideal for high-throughput screening (HTS).
Interference Colorimetric compounds, redox agentsATPases, luciferase inhibitorsPotential for interference should be considered for each compound class.
Cost LowerHigherMTT is a cost-effective choice for initial or smaller-scale screens.

Section 2: Target-Based Assays: Elucidating Mechanism of Action

Once the general cytotoxicity of the fluorobenzene analogs is known, the next step is to investigate their interaction with specific biological targets, such as enzymes or receptors. These assays are crucial for understanding the compound's mechanism of action and for structure-activity relationship (SAR) studies.

Protocol 2.1: Enzyme Inhibition Assay (IC₅₀ Determination)

Principle: This protocol determines the concentration of a fluorobenzene analog required to inhibit the activity of a specific enzyme by 50% (IC₅₀).[12] The assay measures the rate of product formation or substrate depletion in the presence of varying concentrations of the inhibitor. The choice of detection method (e.g., absorbance, fluorescence, luminescence) depends on the specific enzyme and its substrate.

  • Materials:

    • Purified target enzyme

    • Enzyme-specific substrate and buffer

    • Detection reagent (if required)

    • Fluorobenzene analogs and a known inhibitor (positive control)

    • 96- or 384-well plates (black or clear, depending on readout)

    • Microplate reader

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare serial dilutions of the fluorobenzene analogs in the assay buffer.

    • Reaction Setup: In each well of the plate, add:

      • Assay buffer

      • A fixed concentration of the enzyme

      • Varying concentrations of the inhibitor (or vehicle control)

    • Pre-incubation: Incubate the enzyme-inhibitor mixture for a set period (e.g., 15-30 minutes) at the optimal temperature to allow for binding.

    • Reaction Initiation: Initiate the reaction by adding a fixed concentration of the substrate.

    • Kinetic or Endpoint Reading: Measure the signal (e.g., fluorescence) over time (kinetic) or after a fixed incubation period (endpoint) when the reaction is still in the linear phase.

    • Reaction Termination (if needed): Stop the reaction with a stop solution if performing an endpoint read.

  • Data Analysis and Interpretation:

    • Calculate the reaction rate for each inhibitor concentration.

    • Normalize the rates to the vehicle control to get the percent inhibition: (% Inhibition) = 100 - [(Rate_inhibitor / Rate_vehicle) * 100].

    • Plot % Inhibition versus the log of the inhibitor concentration and fit to a sigmoidal curve to determine the IC₅₀ value.[10]

  • Self-Validation/Controls:

    • No-Enzyme Control: To measure background signal from the substrate and buffer.

    • Vehicle Control (0% Inhibition): Enzyme and substrate with solvent only.

    • Positive Control (100% Inhibition): A known, potent inhibitor of the enzyme to define the dynamic range of the assay.

    • Substrate Concentration: The IC₅₀ value of a competitive inhibitor is dependent on the substrate concentration.[10] The assay should be run at a substrate concentration at or below its Michaelis-Menten constant (Km) to avoid underestimating the inhibitor's potency.

Enzyme Inhibition Assay Workflow

cluster_prep Setup cluster_reaction Reaction cluster_analysis Analysis plate Add Buffer, Enzyme, & Inhibitor Dilutions to Plate incubate Pre-incubate (15 min) plate->incubate add_sub Initiate with Substrate incubate->add_sub read Read Signal (Kinetic or Endpoint) add_sub->read calc_rate Calculate Reaction Rates read->calc_rate normalize Normalize to Vehicle Control (% Inhibition) calc_rate->normalize plot Plot Dose-Response Curve normalize->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for IC50 determination in an enzyme assay.

Protocol 2.2: Competitive Radioligand Receptor Binding Assay

Principle: This assay measures the ability of a fluorobenzene analog to compete with a known radiolabeled ligand ([³H]-ligand or [¹²⁵I]-ligand) for binding to a specific receptor.[13] The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor. The output is the Ki (inhibitor constant), a true measure of binding affinity.

  • Materials:

    • Cell membranes or purified receptors expressing the target of interest

    • Radiolabeled ligand with high affinity and specificity for the target

    • Non-labeled "cold" ligand for determining non-specific binding

    • Scintillation vials and cocktail, or filter mats

    • Glass fiber filter plates (e.g., GF/C)

    • Cell harvester and liquid scintillation counter

  • Step-by-Step Protocol:

    • Assay Setup: In tubes or a 96-well plate, combine:

      • Assay buffer

      • Receptor preparation

      • A fixed concentration of the radiolabeled ligand (typically at its Kd value)

      • Increasing concentrations of the unlabeled fluorobenzene analog (the "competitor").

    • Control Wells:

      • Total Binding: Contains buffer, receptor, and radioligand only.

      • Non-specific Binding (NSB): Contains buffer, receptor, radioligand, and a saturating concentration of a known unlabeled ligand.

    • Incubation: Incubate the mixture at room temperature or 37°C until binding reaches equilibrium (e.g., 60-120 minutes).

    • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter plate using a cell harvester. The receptors and bound ligand are trapped on the filter.

    • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters in scintillation vials with cocktail (or dry the filter plate) and count the radioactivity using a scintillation counter.

  • Data Analysis and Interpretation:

    • Specific Binding = Total Binding - Non-specific Binding.

    • Calculate the percent inhibition of specific binding for each concentration of the fluorobenzene analog.

    • Plot the percent inhibition against the log of the competitor concentration to determine the IC₅₀.

    • Convert the IC₅₀ to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Self-Validation/Controls: The NSB control is critical. Specific binding should ideally be greater than 80% of total binding for a robust assay.[13]

Section 3: Early Safety and ADME Profiling

Before advancing a compound to in vivo studies, it is crucial to assess its potential for off-target liabilities and to understand its metabolic fate.

Protocol 3.1: Metabolic Stability in Liver Microsomes

Principle: This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily the cytochrome P450 (CYP450) family.[6] The compound is incubated with liver microsomes (vesicles of endoplasmic reticulum rich in CYPs), and its disappearance over time is monitored by LC-MS/MS. This provides key parameters like in vitro half-life (t½) and intrinsic clearance (CLint). Fluorination is a common strategy to improve metabolic stability.[3][5]

  • Materials:

    • Pooled liver microsomes (human, rat, mouse)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

    • Test compounds and positive/negative controls (e.g., testosterone/verapamil and procainamide)

    • Acetonitrile with an internal standard for reaction termination

    • LC-MS/MS system

  • Step-by-Step Protocol:

    • Preparation: Prepare a reaction mixture containing buffer and liver microsomes. Prepare the test compound at 2X the final concentration.

    • Pre-incubation: Pre-warm the microsome mixture and the NADPH regenerating system separately at 37°C.

    • Initiation: Start the reaction by adding the NADPH regenerating system to the microsome-compound mixture. A parallel incubation without NADPH serves as a negative control to assess non-CYP degradation.

    • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it by adding it to cold acetonitrile containing an internal standard.

    • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis and Interpretation:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life: t½ = 0.693 / k.

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

CompoundParent CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg)
Control Verapamil (High Clearance)< 10> 100
Control Procainamide (Low Clearance)> 60< 15
Analog 1 Non-fluorinated1585
Analog 1-F Fluorinated4528

This table illustrates how fluorination can significantly increase metabolic stability.

Protocol 3.2: Genotoxicity Screening (Ames Test)

Principle: The Ames test, or bacterial reverse mutation assay, is a widely used method to assess a chemical's potential to cause DNA mutations.[14][15] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize it and require it for growth.[16] The test measures the ability of the compound to cause a reverse mutation back to a His+ state, allowing the bacteria to grow on a histidine-free medium. The formation of colonies indicates a mutagenic event.[16][17]

  • Materials:

    • Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)

    • Minimal glucose agar plates

    • Top agar with trace amounts of histidine and biotin

    • S9 fraction from rat liver (to simulate mammalian metabolism)

    • Test compound, vehicle control, and known mutagens (positive controls)

  • Step-by-Step Protocol:

    • Setup: For each concentration and control, mix the test compound, the bacterial culture, and either S9 mix (for metabolic activation) or buffer in a tube with molten top agar.

    • Plating: Pour the mixture onto a minimal glucose agar plate and allow it to solidify. The trace histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutations to occur.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis and Interpretation:

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least two-fold higher than the spontaneous reversion rate (vehicle control). The inclusion of the S9 fraction is critical, as some compounds (pro-mutagens) only become mutagenic after metabolic activation.[16]

Protocol 3.3: Cardiotoxicity Screening (hERG Assay)

Principle: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a fatal arrhythmia called Torsade de Pointes.[18][19] Therefore, assessing a compound's activity at the hERG channel is a critical safety checkpoint required by regulatory agencies. Automated patch-clamp electrophysiology is the standard high-throughput method.[20]

  • Materials:

    • A stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells)

    • Automated patch-clamp system (e.g., QPatch, SyncroPatch)

    • Appropriate intracellular and extracellular recording solutions

  • Step-by-Step Protocol (Automated):

    • Cell Preparation: Cells are harvested and prepared as a single-cell suspension.

    • Compound Application: The automated system captures individual cells and establishes a high-resistance (giga-ohm) seal for whole-cell patch-clamp recording.

    • Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG current.

    • Data Acquisition: After a stable baseline current is established, increasing concentrations of the test compound are applied sequentially to the same cell.

    • Washout: The compound is washed out to check for reversibility of inhibition.

  • Data Analysis and Interpretation: The peak tail current is measured at each compound concentration. The percent inhibition is calculated relative to the baseline current, and an IC₅₀ value is determined. Compounds with a hERG IC₅₀ below 10 µM are often flagged for potential cardiotoxicity, although the risk depends on the therapeutic plasma concentration.[18]

Tiered Cardiotoxicity Assessment

in_silico In Silico Modeling (QSAR for hERG liability) ht_herg High-Throughput hERG Assay (Automated Patch Clamp) in_silico->ht_herg Early Flagging manual_patch Manual Patch Clamp (Gold Standard Confirmation) ht_herg->manual_patch Confirm Hits in_vivo In Vivo QT Study (e.g., Telemetered Dog/Monkey) manual_patch->in_vivo Assess Integrated Risk

Caption: A tiered approach to evaluating cardiotoxicity risk.

Section 4: In Vivo Evaluation

Promising candidates from in vitro testing are advanced to in vivo models to evaluate their pharmacokinetics (PK), pharmacodynamics (PD), and overall safety in a complex biological system.

Protocol 4.1: Pharmacokinetic (PK) Studies in Rodents

Principle: PK studies determine the fate of a drug in the body over time, summarizing its Absorption, Distribution, Metabolism, and Excretion (ADME). A typical study involves administering the compound to rats or mice and measuring its concentration in plasma at multiple time points.

  • Materials:

    • Rodents (e.g., Sprague-Dawley rats) with cannulated jugular veins for serial blood sampling

    • Dosing vehicle appropriate for the route of administration (e.g., oral gavage, intravenous injection)

    • Blood collection tubes (e.g., with K₂EDTA anticoagulant)

    • Centrifuge, freezer (-80°C)

    • LC-MS/MS for bioanalysis

  • Step-by-Step Protocol:

    • Dosing: Administer the fluorobenzene analog to a cohort of animals at a specific dose (e.g., 5 mg/kg) via the intended clinical route (e.g., oral) and IV (to determine bioavailability).

    • Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

    • Sample Analysis: Store plasma at -80°C until analysis. Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis and Interpretation:

    • Plot plasma concentration versus time.

    • Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the concentration-time curve, representing total drug exposure.

      • t½: Elimination half-life.

      • Bioavailability (F%): (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

ParameterValue (Oral Dosing)Value (IV Dosing)
Dose (mg/kg) 102
Cmax (ng/mL) 8502100
Tmax (h) 1.00.08
AUC (ng*h/mL) 42501700
t½ (h) 4.54.2
F (%) 50%N/A
Protocol 4.2: Acute Toxicity Studies in Rodents

Principle: These studies aim to identify the potential target organs of toxicity and determine the maximum tolerated dose (MTD) of a new compound. A dose-escalation study is typically performed.

  • Materials:

    • Rodents (rats or mice)

    • Dosing vehicle and administration equipment

    • Cages and standard housing supplies

  • Step-by-Step Protocol:

    • Dose Groups: Assign animals to several groups, including a vehicle control and at least three escalating dose levels of the test compound.

    • Administration: Administer a single dose of the compound.

    • Observation: Observe the animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, weight loss) for up to 14 days.[21]

    • Necropsy: At the end of the study, perform a gross necropsy on all animals to look for visible organ abnormalities.

    • Histopathology: For selected dose groups, collect major organs and tissues for histopathological examination.

  • Data Analysis and Interpretation: The study identifies dose-limiting toxicities and establishes a preliminary safety margin. The data are crucial for designing longer-term toxicology studies and for selecting doses for efficacy models.

Conclusion

The systematic application of these protocols provides a robust framework for characterizing the biological activity of novel fluorobenzene analogs. This tiered approach, moving from high-throughput in vitro screening to detailed in vivo analysis, allows for the efficient and logical progression of compounds through the drug discovery process. By understanding not only a compound's potency but also its cellular effects, mechanism of action, metabolic fate, and safety profile, researchers can build a comprehensive data package to identify promising candidates worthy of further development.

References

  • O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • National Toxicology Program (2022). In vivo data on perfluoroalkyl and polyfluoroalkyl substances (PFAS). [Link]

  • MDPI. (2022). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. International Journal of Molecular Sciences. [Link]

  • Cyprotex. (n.d.). hERG Safety. Evotec. [Link]

  • NIH National Center for Advancing Translational Sciences. (2022). Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. Toxics. [Link]

  • Stewart, J. J. P. (2022). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Molecular Modeling. [Link]

  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research. [Link]

  • ACS Publications. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Sidorov, P., et al. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link]

  • ResearchGate. (2019). Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors. [Link]

  • National Center for Biotechnology Information (US). (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Butenhoff, J. L., et al. (2002). Rat and Rabbit Oral Developmental Toxicology Studies with two Perfluorinated Compounds. Toxicological Sciences. [Link]

  • Morressier. (2020). Assessment of defluorination of fluorinated drugs in animal models. [Link]

  • Auld, D., et al. (2022). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling. [Link]

  • edX. (n.d.). IC50 Determination. DavidsonX – D001x – Medicinal Chemistry. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]

  • ACS Publications. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

  • Le Studium. (2018). Fluorine as a key element in modern drug discovery and development. [Link]

  • MDPI. (2023). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. International Journal of Molecular Sciences. [Link]

  • PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

  • MDPI. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Biosensors. [Link]

  • ResearchGate. (2020). In vitro receptor binding assays: General methods and considerations. [Link]

  • ACS Publications. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. [Link]

  • De Stasio, E. (n.d.). The Ames Test. Lawrence University. [Link]

  • Starnes, H. M., & Belcher, S. M. (2024). Protocol for evaluating protein-polyfluoroalkyl substances in vitro using differential scanning fluorimetry. STAR protocols. [Link]

  • PubMed Central. (2018). Methods to Increase the Metabolic Stability of 18F-Radiotracers. [Link]

  • Promega Corporation. (2022). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. YouTube. [Link]

  • Chem Help ASAP. (2022). hERG channel inhibition & cardiotoxicity. YouTube. [Link]

  • ChemRxiv. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • ScienceDirect. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmaceutical Analysis. [Link]

  • Whitford, G. M., Biles, E. D., & Birdsong-Whitford, N. L. (1991). A comparative study of fluoride pharmacokinetics in five species. Journal of dental research. [Link]

  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]

  • JoVE. (2022). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. [Link]

  • ResearchGate. (2023). (PDF) Ames test: Testing for mutagenicity. [Link]

  • ResearchGate. (n.d.). Cytotoxicity assays. Notes: Cell viability assays (Cell-Titer GLO ,...). Scientific Diagram. [Link]

  • Water & Health Advisory Council. (n.d.). What do laboratory animal studies tell us about the toxicity of PFAS?. [Link]

  • Creative Bioarray. (n.d.). hERG Safety Assay. [Link]

  • ACS Publications. (2023). Photocatalytic Analysis of Titanium Semiconductors Anodized in H3po4, Hf and Psidium guajava-Based Electrolyte. ACS Omega. [Link]

  • Shomu's Biology. (2020). Ames test ( Technique to determine mutagenic potential). YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-Fluoro-2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 5-Fluoro-2-morpholinobenzoate. This document is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we dissect the common synthetic challenges, offer expert-driven solutions, and provide a foundational understanding of the reaction mechanism to empower your experimental design and execution.

Our focus is on the Nucleophilic Aromatic Substitution (SNAr) reaction, a robust and widely used method for this transformation. We will explore the critical parameters that govern reaction success, from reagent selection to purification strategies, ensuring you can achieve consistent, high-yield results.

Section 1: Core Synthesis Protocol & Mechanism

The synthesis of Methyl 5-Fluoro-2-morpholinobenzoate is typically achieved via the SNAr reaction between Methyl 2,5-difluorobenzoate and morpholine. This pathway is favored due to the activation of the aromatic ring by the electron-withdrawing methyl ester group and the fluorine atom, which facilitates nucleophilic attack.

The SNAr Mechanism

The reaction proceeds through a well-established addition-elimination mechanism.[1][2][3]

  • Nucleophilic Attack: The nitrogen atom of morpholine, acting as the nucleophile, attacks the electron-deficient carbon atom at the C2 position of the Methyl 2,5-difluorobenzoate ring. This position is ortho to the activating methyl ester group. This initial attack is typically the rate-determining step and results in the temporary loss of aromaticity.[1]

  • Formation of the Meisenheimer Complex: A negatively charged intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the aromatic ring and is stabilized by the resonance effect of the para-ester group.[1][4]

  • Elimination & Re-aromatization: The aromaticity is restored by the elimination of the fluoride leaving group from the C2 position, yielding the final product.

Fluorine is an excellent leaving group in SNAr reactions, a counterintuitive fact when compared to SN1/SN2 reactions.[1][5] Its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-limiting step.[1]

Reaction Scheme Visualization

Caption: SNAr mechanism for Methyl 5-Fluoro-2-morpholinobenzoate synthesis.

Baseline Experimental Protocol

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Methyl 2,5-difluorobenzoate (1.0 eq)

  • Morpholine (1.2 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Ethyl acetate, Brine, Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Methyl 2,5-difluorobenzoate and anhydrous DMSO.

  • Add morpholine, followed by anhydrous potassium carbonate.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine to remove residual DMSO and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization.[6][7]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the synthesis.

Problem Area: Low or No Product Yield

Q1: My reaction shows no conversion of starting material. What are the primary checks?

A1:

  • Reagent Quality: Ensure all reagents are pure and dry. Morpholine can be hygroscopic; use a freshly opened bottle or distill it. The solvent (DMSO, DMF, etc.) must be anhydrous, as water can inhibit the reaction.

  • Base Inactivity: Potassium carbonate (K₂CO₃) is often used, but its effectiveness depends on being finely powdered and completely dry. If it's clumpy or has been exposed to air, its basicity is compromised. Consider grinding the K₂CO₃ before use or using a stronger base like Cesium Carbonate (Cs₂CO₃).

  • Temperature: SNAr reactions require sufficient thermal energy to overcome the activation barrier. Ensure your reaction is reaching the target temperature (80-100 °C). Calibrate your thermometer or heating mantle if necessary.[8]

  • Inert Atmosphere: While not always strictly necessary, moisture in the air can be detrimental. Ensure your reaction setup is properly sealed under an inert atmosphere.

Q2: I'm getting a very low yield (<30%). What parameters should I optimize?

A2: Low yield is a classic optimization problem. A systematic approach is best.

  • Solvent Choice: The choice of solvent is critical for SNAr reactions.[9] Dipolar aprotic solvents like DMSO, DMF, and NMP are excellent choices as they solvate the cation (K⁺) but leave the nucleophile (morpholine) and the base's anion (CO₃²⁻) relatively "naked" and more reactive.[10] DMSO often gives superior results due to its high polarity and boiling point, leading to significant rate enhancements.[10]

  • Base Strength & Stoichiometry: The base's role is to neutralize the HF that is formed in situ, driving the reaction forward. If K₂CO₃ is insufficient, consider a stronger, more soluble base like Cs₂CO₃. Ensure you are using at least 2 equivalents of the base.

  • Temperature & Reaction Time: If a lower temperature (e.g., 80 °C) gives low conversion, incrementally increase it to 100 °C or even 120 °C, while carefully monitoring for byproduct formation. Extend the reaction time and monitor by LC-MS to see if conversion improves over a 24-hour period.[8]

  • Nucleophile Equivalents: While 1.2 equivalents of morpholine are often sufficient, increasing to 2.0 equivalents can sometimes improve the reaction rate by Le Châtelier's principle.

Optimization Parameters Summary Table
ParameterCondition A (Baseline)Condition B (Enhanced Reactivity)Condition C (For Difficult Substrates)Rationale
Solvent DMSODMFNMPDipolar aprotic solvents enhance nucleophilicity.[9][10]
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (2.0 eq)KHMDS (1.5 eq)Stronger bases can accelerate the reaction, especially with less reactive substrates.[11]
Temperature 80 °C100 °C120 °CHigher temperatures increase reaction rates but may also increase side reactions.
Morpholine 1.2 eq2.0 eq2.0 eqExcess nucleophile can push the equilibrium towards the product.
Problem Area: Impurity Formation

Q3: My NMR/LC-MS shows a significant side product corresponding to the hydrolysis of the methyl ester. How can I prevent this?

A3: This indicates the presence of water and/or the use of a base that is too strong or nucleophilic.

  • Strictly Anhydrous Conditions: This is the most common cause. Dry your solvent over molecular sieves, use freshly dried K₂CO₃, and run the reaction under a rigorously inert atmosphere.

  • Base Choice: Avoid strongly nucleophilic bases like NaOH or KOH. K₂CO₃ is generally a good choice because it is largely insoluble and acts as a proton scavenger without readily participating in ester hydrolysis. If you need a stronger base, Cs₂CO₃ is a good alternative.

Q4: I am observing the formation of a di-substituted product (Methyl 2,5-dimorpholinobenzoate). How can I improve selectivity?

A4: This occurs when the initial product, Methyl 5-Fluoro-2-morpholinobenzoate, undergoes a second SNAr reaction with morpholine at the C5 position.

  • Control Stoichiometry: Reduce the equivalents of morpholine to be near-stoichiometric (e.g., 1.05 - 1.1 eq). This minimizes the amount of available nucleophile after the primary reaction is complete.

  • Lower Temperature: The second substitution at the C5 position is generally slower because it is not as activated as the C2 position. Running the reaction at the lowest possible temperature that still allows for a reasonable rate of the primary reaction (e.g., 70-80 °C) can significantly improve selectivity.

  • Monitor Closely: Do not let the reaction run for an extended period after the starting material has been consumed. Stop the reaction as soon as TLC/LC-MS shows complete conversion of Methyl 2,5-difluorobenzoate.

Section 3: Frequently Asked Questions (FAQs)

Q5: What is the mechanistic reason for the regioselectivity of the reaction at the C2 position over the C5 position?

A5: The regioselectivity is dictated by the electronic effects of the substituents. The methyl ester group (-CO₂Me) is a strong electron-withdrawing group through resonance. This effect is most pronounced at the ortho (C2) and para (C5) positions. The attack at the C2 position allows the negative charge of the Meisenheimer intermediate to be delocalized directly onto the ester group, providing significant resonance stabilization. While the C5 position is also activated, the stabilization from the ortho ester group makes the C2 position the more electrophilic and kinetically favored site for nucleophilic attack.

Q6: Can other bases be used? What are the pros and cons?

A6: Yes, several bases can be used, each with trade-offs.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃):

    • Pros: Non-nucleophilic, effective proton scavengers, easy to remove during workup. Cs₂CO₃ is more soluble and basic, often leading to faster reactions.

    • Cons: Can be slow if not fully anhydrous and finely powdered.

  • Tertiary Amines (Et₃N, DIPEA):

    • Pros: Homogeneous, soluble in organic solvents.

    • Cons: Can be less effective than carbonates and may require higher temperatures. Can complicate purification.

  • Strong Bases (NaH, KHMDS, t-BuOK):

    • Pros: Very powerful, can deprotonate even weak nucleophiles, leading to very fast reactions.[11]

    • Cons: High risk of side reactions, especially ester hydrolysis or saponification. Require strictly anhydrous and inert conditions. Generally overkill for this specific transformation.

Q7: What are the best practices for purifying the final product?

A7:

  • Workup: A thorough aqueous workup is critical. Washing with water and brine is essential to remove high-boiling polar solvents like DMSO or DMF, which can interfere with purification and yield determination.

  • Column Chromatography: This is the most reliable method for achieving high purity. A silica gel column using a gradient elution from low polarity (e.g., 100% Hexane) to higher polarity (e.g., 80:20 Hexane:Ethyl Acetate) is typically effective. The exact ratio will depend on your specific product and any impurities.

  • Recrystallization: If the crude product is a solid and relatively clean, recrystallization can be an efficient purification method. Suitable solvent systems might include ethanol/water or ethyl acetate/hexane.

Section 4: Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues during the synthesis.

Troubleshooting_Workflow start Start: Low Reaction Yield check_reagents Q: Are reagents pure & anhydrous? start->check_reagents check_conditions Q: Are Temp & Time sufficient? check_reagents->check_conditions Yes impure_reagents Action: Purify/dry reagents. Use fresh anhydrous solvent. check_reagents->impure_reagents No check_base Q: Is the base active & strong enough? check_conditions->check_base Yes insufficient_conditions Action: Increase temperature to 100-120°C. Increase reaction time. check_conditions->insufficient_conditions No inactive_base Action: Use fresh, dry K₂CO₃. Consider stronger base (Cs₂CO₃). check_base->inactive_base No side_products Problem: Significant Side Products Observed check_base->side_products Yes re_evaluate Re-evaluate Reaction Progress impure_reagents->re_evaluate insufficient_conditions->re_evaluate inactive_base->re_evaluate success Successful Synthesis re_evaluate->success check_hydrolysis Q: Is ester hydrolysis occurring? side_products->check_hydrolysis check_disub Q: Is di-substitution occurring? check_hydrolysis->check_disub No hydrolysis_sol Action: Ensure strictly anhydrous conditions. Avoid overly strong/nucleophilic bases. check_hydrolysis->hydrolysis_sol Yes disub_sol Action: Reduce morpholine to ~1.1 eq. Lower reaction temperature. check_disub->disub_sol Yes check_disub->success No hydrolysis_sol->success disub_sol->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • ResearchGate. Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Available from: [Link]

  • Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • ResearchGate. Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines a. Available from: [Link]

  • gChem. SNAr Comparative Reaction. Available from: [Link]

  • Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • National Institutes of Health (NIH). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Available from: [Link]

  • Google Patents. CN115490650B - Synthesis method of morpholine benzoate compound.
  • Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • National Institutes of Health (NIH). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Available from: [Link]

  • Beilstein Journals. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available from: [Link]

  • National Institutes of Health (NIH). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Available from: [Link]

  • Reddit. SNAr troubleshooting : r/AskChemistry. Available from: [Link]

  • Google Patents. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available from: [Link]

  • Beilstein Journals. Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Available from: [Link]

  • Chemistry LibreTexts. 8.8: Structural and Solvent Effects in SN Reactions. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Wordpress. SNAr Solvents and Reagents. Available from: [Link]

  • Royal Society of Chemistry. Changes in the SNAr reaction mechanism brought about by preferential solvation. Available from: [Link]

  • Royal Society of Chemistry. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Available from: [Link]

  • ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Available from: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

  • Wordpress. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

  • YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Available from: [Link]

  • ACS Publications. Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Available from: [Link]

Sources

Technical Support Center: Purification of Methyl 5-Fluoro-2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for Methyl 5-Fluoro-2-morpholinobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important intermediate and require methods to achieve high purity, a critical factor for successful downstream applications in drug development. We will move beyond simple protocols to explain the scientific rationale behind our recommendations, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Section I: Foundational Knowledge & Purity Assessment

Achieving high purity begins with understanding potential contaminants and having robust analytical methods to detect them. This section addresses the most common initial questions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter when synthesizing or handling Methyl 5-Fluoro-2-morpholinobenzoate?

A1: Impurities typically arise from three sources: incomplete reactions, side reactions, and degradation. Based on common synthetic routes, you should be vigilant for the following:

Impurity TypeSpecific Example(s)Origin / CausalityRecommended Analytical Detection
Unreacted Starting Materials 5-Fluoro-2-morpholinobenzoic acidIncomplete esterification (Fischer esterification or other methods).NMR: Broad singlet >10 ppm. LC-MS: Corresponding M-H peak.
MorpholineIf used in excess during a nucleophilic aromatic substitution step.GC-MS or LC-MS .
Reaction Byproducts RegioisomersIf the starting material for fluorination or other substitutions is not pure, isomers can carry through the synthesis.[1]LC-MS (may co-elute), 2D-NMR (COSY, NOESY).
Degradation Products 5-Fluoro-2-morpholinobenzoic acidHydrolysis of the methyl ester. This can be catalyzed by acidic or basic residues from the workup or by improper storage.NMR: Broad singlet >10 ppm. LC-MS: Corresponding M-H peak.
Residual Solvents Methanol, Dichloromethane, Ethyl Acetate, TolueneSolvents used during reaction, extraction, or purification that were not completely removed.[2][3][4]¹H-NMR , GC-Headspace .

Q2: What analytical techniques are best for assessing the purity of my final product?

A2: A multi-technique approach is essential for a comprehensive purity profile. No single method is sufficient.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment, capable of separating and quantifying minor impurities. A reverse-phase method is typically effective.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The absence of peaks corresponding to starting materials or solvents is a key indicator of purity.

  • Mass Spectrometry (MS): Used for confirming the molecular weight of the desired product and identifying the mass of unknown impurities, often coupled with HPLC (LC-MS).[7]

Here is a validated starting point for your HPLC method development:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column providing good retention and resolution for aromatic compounds.[6]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and is MS-compatible.[7]
Gradient Start at 70:30 (A:B), ramp to 10:90 (A:B) over 15 minA gradient elution is crucial for resolving non-polar impurities from the main product.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or Diode Array Detector (DAD)The aromatic ring provides strong UV absorbance. A DAD allows for peak purity analysis.[5]
Column Temp 30 °CProvides reproducible retention times.[6]

Section II: Core Purification Protocols

The choice between chromatography and recrystallization depends on the nature of the impurities, the quantity of material, and the desired final purity.

Diagram: General Purification Workflow

This diagram illustrates the decision-making process for purifying your crude product.

G Crude Crude Product (Post-Workup) Analysis1 Purity Assessment (TLC, LC-MS, NMR) Crude->Analysis1 Chromatography Flash Column Chromatography Analysis1->Chromatography Complex mixture or oily/amorphous solid Recrystallization Recrystallization Analysis1->Recrystallization Crystalline solid & minor impurities Analysis2 Purity > 98%? Chromatography->Analysis2 Analysis3 Purity > 98%? Recrystallization->Analysis3 Final Pure Product (Dry & Characterize) Analysis2->Final Yes RePurify Re-purify or Combine Methods Analysis2->RePurify No Analysis3->Final Yes Analysis3->RePurify No RePurify->Chromatography

Caption: Decision workflow for selecting a primary purification method.

Experimental Protocol 1: Purification by Flash Column Chromatography

This method is highly effective for separating compounds with different polarities and is ideal for removing both more-polar and less-polar impurities.[4]

Materials:

  • Silica Gel (230-400 mesh)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc)

  • Crude Methyl 5-Fluoro-2-morpholinobenzoate

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

Step-by-Step Methodology:

  • Solvent System Selection (TLC Analysis):

    • The key to successful chromatography is choosing an eluent system that provides good separation.

    • Dissolve a small amount of your crude material in dichloromethane or ethyl acetate.

    • Spot the solution on a TLC plate and elute with different ratios of Hexanes:EtOAc.

    • Goal: Aim for a solvent system that gives your desired product an Rf value of 0.25 - 0.35 . This ensures the compound spends enough time on the stationary phase to separate from impurities but does not take excessively long to elute.

    • Expert Tip: Start with a 9:1 Hexanes:EtOAc mixture and gradually increase the polarity (e.g., 4:1, 2:1) until the target Rf is achieved.

  • Column Packing (Dry Packing Recommended):

    • Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • Pour the required amount of dry silica gel into the column. A general rule is to use a 40:1 to 100:1 weight ratio of silica to crude product.

    • Gently tap the column to ensure even packing. Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane).

    • Add a small amount of silica gel (approx. 1-2x the weight of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. This is the "dry loading" method, which results in superior resolution compared to liquid loading.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with a non-polar solvent mixture (e.g., 95:5 Hexanes:EtOAc) to first wash out any highly non-polar impurities.

    • Gradually increase the polarity of the eluent towards the ratio you identified in Step 1. This is known as a gradient elution.

    • Collect fractions in test tubes or vials. Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Product Isolation:

    • Once TLC analysis confirms which fractions contain your pure product, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove any residual solvent. Confirm purity using the analytical methods described in Section I.

Section III: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses specific issues in a direct Q&A format.

Q3: My NMR spectrum shows a significant amount of unreacted 5-Fluoro-2-morpholinobenzoic acid. Is there a way to remove it without chromatography?

A3: Yes, this is a classic scenario for an acid-base extraction. The carboxylic acid starting material is acidic, while your desired methyl ester product is neutral.

Troubleshooting Protocol: Acid-Base Wash

  • Dissolve your crude product in a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake gently, venting frequently to release CO₂ gas pressure. The basic bicarbonate solution will deprotonate the acidic starting material, forming a water-soluble carboxylate salt.

    • Reaction: R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂

  • Allow the layers to separate. The aqueous layer (containing the impurity) can be drained off.

  • Repeat the wash with NaHCO₃ solution one more time to ensure complete removal.

  • Finally, wash the organic layer with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. This should yield a product significantly enriched in your desired ester.

Q4: I am attempting recrystallization, but my compound either oils out or crashes out as a fine powder. How can I get good crystals?

A4: This is a common challenge indicating that the solvent system or cooling rate is not optimal.

  • "Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.

    • Solution: Use a larger volume of solvent or switch to a solvent system with a lower boiling point. Alternatively, try a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity persists. Then, heat to redissolve and cool slowly.

  • "Crashing Out": This happens when cooling is too rapid, preventing the formation of an ordered crystal lattice and trapping impurities.

    • Solution: Slow down the cooling process. Let the flask cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a single seed crystal from a previous batch.

Diagram: Troubleshooting Common Impurities

This decision tree helps diagnose and resolve common purity issues identified by NMR.

G Start Analyze ¹H-NMR of 'Pure' Product Q1 Broad peak at ~10-12 ppm? Start->Q1 A1 Carboxylic Acid Impurity (Hydrolysis / Unreacted SM) Q1->A1 Yes Q2 Singlet at ~3.25 ppm (Methanol)? Q1->Q2 No S1 Perform Acid-Base Wash (see Protocol in Q3) A1->S1 A2 Residual Solvent Q2->A2 Yes Q3 Unidentified aromatic peaks? Q2->Q3 No S2 Dry under high vacuum, possibly with gentle heating A2->S2 A3 Possible Regioisomer or Related Aromatic Impurity Q3->A3 Yes Clean No unexpected peaks. Product is likely pure. Q3->Clean No S3 Requires Column Chromatography (see Protocol 1) A3->S3

Caption: A diagnostic workflow for identifying impurities via ¹H-NMR.

Section IV: Handling and Storage

Q5: What are the best practices for storing purified Methyl 5-Fluoro-2-morpholinobenzoate to maintain its purity?

A5: Proper storage is crucial to prevent degradation, primarily hydrolysis back to the carboxylic acid.

  • Container: Use a tightly sealed, clearly labeled amber glass vial to protect from light and moisture.

  • Atmosphere: For long-term storage, consider flushing the vial with an inert gas like nitrogen or argon before sealing.

  • Temperature: Store in a cool, dry place.[8][9] For high-purity reference standards, storage in a freezer at -20°C is recommended.

  • Location: Keep away from strong acids, bases, and oxidizing agents.

Section V: References

  • US11001552B2, Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester, Google Patents,

  • CN1477097A, The preparation method of 2-amino-5-fluorobenzoic acid, Google Patents,

  • RIFM fragrance ingredient safety assessment, benzoic acid, 2-hydroxy-5-(methylthio)-, methyl ester, Food and Chemical Toxicology, [Link]

  • CN114907234B, Preparation method of 2-fluoro-5-formylbenzonitrile, Google Patents,

  • Purification of Organic Compounds by Flash Column Chromatography, Organic Syntheses, [Link]

  • Material Safety Data Sheet - Methyl benzoate, Alfa Aesar, [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles, National Institutes of Health, [Link]

  • Analytical Method Validation for Quality Assurance and Process Validation Professionals, American Pharmaceutical Review, [Link]

  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast, ResearchGate, [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope, Collaborative International Pesticides Analytical Council, [Link]

  • Safety Data Sheet: Methyl benzoate, Chemos GmbH & Co.KG, [Link]

  • Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl, Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, [Link]

  • Overview of Recent Analytical Development and Commonly Used Analytical Techniques in Pharmaceutical Cleaning Verification, Crimson Publishers, [Link]

  • Separation of 2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid on Newcrom R1 HPLC column, SIELC Technologies, [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Morpholine Addition to Fluorobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the palladium-catalyzed morpholine addition to fluorobenzoates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this crucial C-N cross-coupling reaction. The morpholine moiety is a privileged scaffold in medicinal chemistry, and its successful incorporation is often a key step in the synthesis of new pharmaceutical candidates.[1] This resource provides field-proven insights and scientifically-grounded protocols to help you navigate the complexities of this transformation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the Buchwald-Hartwig amination of fluorobenzoates with morpholine.

Q1: Why is the Buchwald-Hartwig amination the preferred method for coupling morpholine to fluorobenzoates?

A1: The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen (C-N) bonds.[1] For substrates like fluorobenzoates, which are electron-deficient, traditional nucleophilic aromatic substitution (SNAr) reactions can be challenging. The palladium-catalyzed approach allows for the coupling of a wide array of aryl halides and pseudo-halides with amines under relatively mild conditions, offering broad functional group tolerance and high yields where other methods may fail.[1]

Q2: What is the general mechanism for the palladium-catalyzed addition of morpholine to fluorobenzoates?

A2: The reaction proceeds through a catalytic cycle involving a palladium(0) active species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the fluorobenzoate.

  • Ligand Exchange/Coordination: The morpholine displaces a ligand on the palladium center.

  • Deprotonation: A base removes the proton from the coordinated morpholine, forming a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl morpholine product is formed, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2]

Q3: How does the fluorine substituent on the benzoate ring affect the reaction?

A3: The fluorine atom is a strongly electron-withdrawing group. This has two main effects:

  • Activation of the Aryl Halide: The electron-withdrawing nature of the fluorine atom makes the aryl halide more susceptible to oxidative addition by the palladium catalyst.

  • Potential for Side Reactions: In some cases, the C-F bond itself can be a site for reactivity, although this is less common than C-Cl, C-Br, or C-I bond activation in Buchwald-Hartwig reactions.

Q4: What are the most common side reactions to be aware of?

A4: Common side reactions in Buchwald-Hartwig aminations include:

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can occur via β-hydride elimination from a palladium-amido intermediate if the amine has β-hydrogens, though this is not a direct pathway for morpholine. It can also arise from other decomposition pathways of the catalyst.

  • Homocoupling: Dimerization of the aryl halide or the amine. This is often a result of side reactions involving the catalyst or the presence of oxygen.[3]

  • Catalyst Deactivation: The palladium catalyst can precipitate out of solution as palladium black or form inactive complexes, halting the reaction.

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the morpholine addition to fluorobenzoates.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low or No Conversion 1. Inactive Catalyst* Ensure the use of a reliable palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂ with a suitable ligand, or a pre-formed precatalyst). * Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst. * Use fresh, high-purity reagents.The active catalyst is a Pd(0) species, which is sensitive to oxidation. Precatalysts provide a more reliable source of the active catalyst.[4]
2. Inappropriate Ligand* Screen a panel of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, or BrettPhos). * Consider N-heterocyclic carbene (NHC) ligands for particularly challenging substrates.Bulky, electron-donating ligands promote the formation of the active monoligated Pd(0) species and facilitate the reductive elimination step.[5]
3. Insufficiently Strong or Insoluble Base* Switch to a stronger base such as NaOt-Bu or LHMDS. * If using a solid inorganic base (e.g., K₃PO₄, Cs₂CO₃), ensure it is finely powdered and the reaction is vigorously stirred. Consider grinding the base before use.The base is crucial for the deprotonation of the coordinated amine. The reaction rate can be limited by the solubility and strength of the base.[2][6]
4. Inappropriate Solvent* Toluene, dioxane, and THF are commonly effective solvents. * Ensure the solvent is anhydrous, as water can interfere with the reaction.The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.[4]
Significant Hydrodehalogenation 1. Catalyst Decomposition Pathway* Optimize the ligand-to-palladium ratio. An excess of ligand can sometimes suppress decomposition pathways. * Lower the reaction temperature.Catalyst decomposition can lead to species that promote hydrodehalogenation.
2. Presence of Water or Protic Impurities* Use rigorously dried reagents and solvents.Water can act as a proton source, leading to the undesired reduction of the aryl halide.
Formation of Byproducts 1. Homocoupling of Aryl Halide* Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). * Thoroughly degas all solvents and reagents.Oxygen can promote the oxidative dimerization of the aryl halide.[3]
2. Reaction with Benzoate Ester* Use a weaker base such as K₃PO₄ or Cs₂CO₃ if ester hydrolysis or amidation is observed.Strong bases like NaOt-Bu can be incompatible with ester functional groups.[2]
Reaction Stalls Before Completion 1. Catalyst Deactivation* Increase the catalyst loading. * Add a fresh portion of catalyst and ligand to the reaction mixture. * Consider using a more robust precatalyst.The catalyst may have a limited lifetime under the reaction conditions.
2. Product Inhibition* In some cases, the product can coordinate to the palladium center and inhibit the catalytic cycle. Try running the reaction at a more dilute concentration.High concentrations of the product can sometimes lead to catalyst inhibition.

Section 3: Experimental Protocols & Catalyst Selection

General Protocol for Morpholine Addition to a Fluorobenzoate

This protocol provides a starting point for optimization.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Fluorobenzoate derivative

  • Morpholine

  • Base (e.g., NaOt-Bu)

  • Anhydrous solvent (e.g., toluene)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add the fluorobenzoate (1.0 equiv) and the base (1.4 equiv).

  • Add the anhydrous solvent (to achieve a concentration of ~0.1-0.5 M).

  • Add the morpholine (1.2 equiv).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst System Selection Guide

The choice of catalyst system is critical for a successful reaction. The following table provides a guide for selecting an appropriate palladium source and ligand.

Palladium Source Ligand Typical Substrates Advantages Considerations
Pd₂(dba)₃XPhos, SPhos, RuPhosWide range of fluorobenzoatesHigh reactivity, commercially availableAir-sensitive, requires careful handling
Pd(OAc)₂BrettPhos, tBuXPhosElectron-deficient and sterically hindered fluorobenzoatesGood for challenging substratesMay require an initial reduction step to form Pd(0)
G3-XPhos Palladacycle(Pre-ligated)General purposeAir-stable, reliable formation of the active catalystHigher cost

Section 4: Visualizing the Process

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl LigandEx Amine Coordination PdII_Aryl->LigandEx PdII_Amine [L-Pd(II)(Ar)(AmineH)]+X- LigandEx->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(Amine) Deprotonation->PdII_Amido BaseH [Base-H]+X- Deprotonation->BaseH RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-Amine RedElim->Product ArX Ar-X ArX->OxAdd AmineH Amine-H AmineH->LigandEx

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Verify Catalyst and Reagent Quality Start->Check_Catalyst Check_Conditions Evaluate Reaction Conditions Check_Catalyst->Check_Conditions Reagents OK Screen_Ligands Screen Different Ligands Check_Conditions->Screen_Ligands Screen_Bases Screen Different Bases Screen_Ligands->Screen_Bases No Improvement Success Successful Reaction Screen_Ligands->Success Improved Yield Screen_Solvents Screen Different Solvents Screen_Bases->Screen_Solvents No Improvement Screen_Bases->Success Improved Yield Optimize_Temp Optimize Temperature and Time Screen_Solvents->Optimize_Temp No Improvement Screen_Solvents->Success Improved Yield Optimize_Temp->Success Improved Yield

Caption: A systematic workflow for troubleshooting low-yielding reactions.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Yu, D.-G., Li, B.-J., & Shi, Z.-J. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 43(12), 1486–1495. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

Sources

Identifying and minimizing side products in Methyl 5-Fluoro-2-morpholinobenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-Fluoro-2-morpholinobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important morpholine-containing scaffold. We provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you identify and minimize the formation of side products, ensuring a high yield and purity of your target compound.

The synthesis of Methyl 5-Fluoro-2-morpholinobenzoate is primarily achieved through two robust synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination . Each pathway, while effective, presents a unique set of challenges and potential for side product formation. This guide is structured to address the specific issues you may encounter with each method.

Section 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The SNAr approach is a common and often cost-effective method for the synthesis of Methyl 5-Fluoro-2-morpholinobenzoate. The reaction typically involves the displacement of a fluoride ion from an activated aryl fluoride, such as Methyl 2,5-difluorobenzoate, by morpholine. The electron-withdrawing ester group activates the aromatic ring towards nucleophilic attack.[1]

SNAr_Reaction Methyl_2,5-difluorobenzoate Methyl 2,5-difluorobenzoate Product Methyl 5-Fluoro-2-morpholinobenzoate Methyl_2,5-difluorobenzoate->Product + Morpholine (Desired Pathway) Side_Product_1 Regioisomeric Impurity: Methyl 2-Fluoro-5-morpholinobenzoate Methyl_2,5-difluorobenzoate->Side_Product_1 + Morpholine (Undesired Pathway) Morpholine Morpholine Side_Product_2 Hydrolysis Product: 5-Fluoro-2-morpholinobenzoic acid Product->Side_Product_2 + H₂O (Base/Acid catalysis) Side_Product_3 Di-substitution Product: Methyl 2,5-dimorpholinobenzoate Product->Side_Product_3 + Morpholine (Excess)

Caption: Synthetic pathways in the SNAr of Methyl 2,5-difluorobenzoate.

Troubleshooting Guide: SNAr Synthesis
Observed Issue Potential Cause(s) Identification & Confirmation Recommended Solutions & Preventative Measures
Presence of a regioisomeric impurity. The nucleophilic attack of morpholine occurs at the 5-position instead of the desired 2-position.NMR Spectroscopy: The ¹H and ¹³C NMR spectra of the two isomers will show distinct differences in chemical shifts and coupling patterns in the aromatic region.[2] The desired product will have a different splitting pattern for the aromatic protons compared to the 5-morpholino isomer. LC-MS: The two isomers will have the same mass but may have different retention times on a suitable HPLC column.[3]Optimize Reaction Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable product, which is often the desired ortho-substituted isomer due to intramolecular interactions. Choice of Solvent: The use of polar aprotic solvents like DMF or DMSO can influence the regioselectivity.[4] Experiment with different solvents to find the optimal conditions for your specific substrate.
Significant amount of the hydrolyzed carboxylic acid is observed. The methyl ester is hydrolyzed to the corresponding carboxylic acid due to the presence of water and a base or during an acidic workup.[5][6]TLC Analysis: The carboxylic acid will have a different Rf value than the ester and will often streak on the TLC plate. IR Spectroscopy: Look for a broad O-H stretch in the region of 2500-3300 cm⁻¹ and a C=O stretch at a slightly lower wavenumber compared to the ester. LC-MS: The mass of the hydrolysis product will be 14 units less than the desired product.Anhydrous Conditions: Ensure all reagents and solvents are dry. Use freshly distilled solvents and dried glassware. Base Selection: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) instead of stronger bases like NaOH or KOH if possible. Workup Procedure: Perform the aqueous workup at low temperatures and minimize the contact time with acidic or basic solutions.
Formation of a di-substituted product. Excess morpholine and/or harsh reaction conditions (high temperature, long reaction time) can lead to the substitution of both fluorine atoms.LC-MS: The di-substituted product will have a significantly higher mass than the desired product. NMR Spectroscopy: The NMR spectrum will show a simpler aromatic region and an integration corresponding to two morpholine moieties.Stoichiometry Control: Use a controlled amount of morpholine (typically 1.0-1.2 equivalents). Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid over-reaction.

Section 2: Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] In this context, it involves the reaction of an aryl halide, such as Methyl 2-bromo-5-fluorobenzoate, with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.[8]

Buchwald_Hartwig_Reaction Methyl_2-bromo-5-fluorobenzoate Methyl 2-bromo-5-fluorobenzoate Product Methyl 5-Fluoro-2-morpholinobenzoate Methyl_2-bromo-5-fluorobenzoate->Product + Morpholine [Pd], Ligand, Base Side_Product_1 Hydrodehalogenation Product: Methyl 5-fluorobenzoate Methyl_2-bromo-5-fluorobenzoate->Side_Product_1 H-source [Pd]-H Morpholine Morpholine Side_Product_2 Hydrolysis Product: 5-Fluoro-2-morpholinobenzoic acid Product->Side_Product_2 + H₂O (Base/Acid catalysis)

Caption: Synthetic pathways in the Buchwald-Hartwig amination.

Troubleshooting Guide: Buchwald-Hartwig Amination
Observed Issue Potential Cause(s) Identification & Confirmation Recommended Solutions & Preventative Measures
Formation of the hydrodehalogenated side product. A competing reaction pathway where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be promoted by certain ligands, bases, or the presence of a hydrogen source.[9][10]GC-MS and LC-MS: The hydrodehalogenated product will have a mass corresponding to the starting material minus the mass of the bromine atom plus the mass of a hydrogen atom. NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will show a different splitting pattern and the absence of the characteristic downfield shift associated with the bromine substituent.Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands such as XPhos or SPhos often suppress hydrodehalogenation.[11] Base Selection: The strength and nature of the base can influence the extent of this side reaction. Weaker bases or careful stoichiometric control may be beneficial. Reaction Conditions: Ensure the reaction is performed under an inert atmosphere to minimize potential hydrogen sources.
Incomplete conversion or low yield. Inefficient catalyst activation, catalyst decomposition, or poor substrate reactivity.Reaction Monitoring: Use TLC or LC-MS to track the consumption of the starting material.Catalyst System Optimization: Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂), ligands, and bases.[12] Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. An optimal temperature needs to be determined experimentally. Inert Atmosphere: Rigorously exclude oxygen from the reaction, as it can deactivate the palladium catalyst.
Presence of the hydrolyzed carboxylic acid. Similar to the SNAr route, the ester can be hydrolyzed under the basic reaction conditions or during workup.[5][6]TLC, IR, and LC-MS analysis as described in the SNAr troubleshooting section.Anhydrous Conditions and Careful Workup as described in the SNAr troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of Methyl 5-Fluoro-2-morpholinobenzoate, SNAr or Buchwald-Hartwig amination?

A1: The choice of synthetic route often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction. The SNAr route, starting from Methyl 2,5-difluorobenzoate, is often more atom-economical and can be cheaper for large-scale synthesis. However, controlling regioselectivity can be a challenge. The Buchwald-Hartwig amination offers excellent regioselectivity but may be more expensive due to the cost of the palladium catalyst and ligands. For laboratory-scale synthesis and when high purity is critical, the Buchwald-Hartwig amination is often favored.

Q2: How can I definitively distinguish between the desired product and the regioisomeric impurity in the SNAr reaction?

A2: The most powerful technique for distinguishing between these isomers is 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC). An HMBC experiment will show a correlation between the protons of the morpholine ring and the carbon atoms of the aromatic ring. For the desired product, correlations will be observed between the morpholine N-CH₂ protons and the C2 carbon of the benzoate ring. For the regioisomer, these correlations will be to the C5 carbon.

Q3: What are the best practices for setting up a Buchwald-Hartwig amination to minimize side reactions?

A3: To minimize side reactions in a Buchwald-Hartwig amination, it is crucial to:

  • Use high-purity reagents and solvents: Anhydrous and deoxygenated solvents are essential.

  • Maintain an inert atmosphere: Use a glovebox or Schlenk line techniques to exclude oxygen.

  • Choose the right ligand: Bulky, electron-rich phosphine ligands are generally preferred.

  • Optimize the base: The choice of base can significantly impact the reaction outcome.

  • Control the temperature: Avoid excessively high temperatures that can lead to catalyst decomposition.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-Fluoro-2-morpholinobenzoate via SNAr
  • To a solution of Methyl 2,5-difluorobenzoate (1.0 eq) in anhydrous DMSO (5 mL/mmol), add morpholine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired product from any regioisomer and other impurities.[13]

Protocol 2: Synthesis of Methyl 5-Fluoro-2-morpholinobenzoate via Buchwald-Hartwig Amination
  • In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.01 eq), a suitable phosphine ligand (e.g., XPhos, 0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Add a solution of Methyl 2-bromo-5-fluorobenzoate (1.0 eq) and morpholine (1.2 eq) in anhydrous toluene (5 mL/mmol).[8]

  • Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Guangzhou Dankang Pharmaceutical Biological Co., Ltd.; Xu Yong; Huang Lu; Lin Dang; Hu Hai CN110092745, 2019, A.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Musgrave, R. (2020). Synthesis of Methyl Benzoate Lab. YouTube. [Link]

  • Preparation of Methyl Benzoate. SlidePlayer. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank. [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]

  • PubMed. (n.d.). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. [Link]

  • PubMed. (n.d.). Nucleophilic aromatic substitution with dianions: reactions driven by the release of Coulomb repulsion. [Link]

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]

  • ResearchGate. (n.d.). Nickel Metallaphotoredox Buchwald–Hartwig Amination Reactions: A Perspective on Irradiation Light Wavelength. [Link]

  • YouTube. (2024). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. [Link]

  • Food Research. (2023). Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma. [Link]

  • Reddit. (2025). Need to hydrolyze methyl esters but compound is water sensitive. [Link]

  • ResearchGate. (2025). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. [Link]

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]

  • YouTube. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. [Link]

  • Chemguide. (n.d.). Hydrolysis of esters. [Link]

  • ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

  • NIH. (n.d.). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

  • NIH. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]

  • Asian Journal of Applied Science and Technology. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. [Link]

Sources

Technical Support Center: Enhancing the Stability of Methyl 5-Fluoro-2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 5-Fluoro-2-morpholinobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for ensuring the stability of this compound throughout its lifecycle, from storage to experimental use and formulation. Our approach is rooted in foundational chemical principles and validated analytical strategies to empower you to anticipate and address potential stability challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to directly address common questions and experimental issues you may encounter.

General Stability and Storage

Question 1: What are the primary chemical liabilities of Methyl 5-Fluoro-2-morpholinobenzoate that I should be aware of?

Answer: The structure of Methyl 5-Fluoro-2-morpholinobenzoate contains three key functional groups that can influence its stability: a methyl ester, a fluorinated aromatic ring, and a morpholine ring. Each of these presents potential degradation pathways:

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form the corresponding carboxylic acid (5-Fluoro-2-morpholinobenzoic acid) and methanol. This reaction can be catalyzed by acidic or basic conditions and is accelerated by increased temperature.

  • Photodegradation: The fluorinated aromatic ring can absorb UV light, potentially leading to photodegradation. While fluorination can sometimes enhance photostability, it can also lead to the formation of fluorinated breakdown products.

  • Oxidation: The morpholine ring, being a secondary amine, is susceptible to oxidation. This can lead to ring opening or the formation of N-oxides.

  • Microbial Degradation: The morpholine ring can also be a substrate for microbial degradation, which is a consideration for non-sterile formulations or long-term storage in conditions that may support microbial growth.

Question 2: What are the optimal storage conditions for neat Methyl 5-Fluoro-2-morpholinobenzoate?

Answer: Based on the chemical liabilities, the following storage conditions are recommended to maximize the shelf-life of the neat compound:

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CTo minimize the rate of potential hydrolytic and oxidative degradation.
Atmosphere Inert gas (Argon or Nitrogen)To displace oxygen and prevent oxidative degradation of the morpholine ring.
Light Amber vial or protected from lightTo prevent photodegradation initiated by UV light absorption by the aromatic ring.
Moisture Tightly sealed container with desiccantTo minimize the presence of water and reduce the risk of ester hydrolysis.
Stability in Solution

Question 3: I'm observing a decrease in the concentration of my stock solution of Methyl 5-Fluoro-2-morpholinobenzoate over time. What could be the cause?

Answer: A decrease in the concentration of your stock solution is likely due to degradation, with the most probable cause being hydrolysis of the methyl ester. The stability in solution is highly dependent on the solvent and pH.

Troubleshooting Steps:

  • Solvent Selection: If you are using protic solvents, especially aqueous buffers, hydrolysis is a primary concern. Consider preparing stock solutions in anhydrous aprotic solvents like DMSO or DMF and storing them at low temperatures (-20°C or -80°C).

  • pH of Aqueous Solutions: If your experiment requires an aqueous buffer, the pH is critical. Esters are generally most stable at a slightly acidic pH (around 4-6). Both strongly acidic and alkaline conditions will accelerate hydrolysis.

  • Buffer Components: Be aware that some buffer components can act as nucleophiles and catalyze the degradation of your compound. It is advisable to perform a buffer compatibility study.

Experimental Protocol: Rapid Buffer Compatibility Screen

This protocol will help you quickly assess the stability of Methyl 5-Fluoro-2-morpholinobenzoate in different buffer systems.

  • Preparation: Prepare solutions of your compound at the desired working concentration in a panel of buffers (e.g., phosphate, citrate, TRIS) at various pH values (e.g., 4.0, 7.4, 9.0).

  • Incubation: Incubate these solutions at an elevated temperature (e.g., 40-50°C) to accelerate degradation. Include a control sample in a stable solvent (e.g., anhydrous acetonitrile).

  • Analysis: At set time points (e.g., 0, 24, 48, 72 hours), analyze the samples by HPLC to quantify the remaining parent compound and detect the appearance of any degradation products.

  • Evaluation: Compare the degradation profiles in the different buffers to identify the most suitable system for your experiments. A stable buffer system will show minimal loss of the parent compound over time.

Question 4: I see a new peak appearing in the HPLC chromatogram of my aged sample. How can I identify this degradation product?

Answer: The appearance of a new, more polar peak (earlier retention time) in a reverse-phase HPLC chromatogram is often indicative of the formation of the carboxylic acid hydrolysis product. To confirm the identity of this degradant, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended technique.

  • Expected Mass: The primary hydrolysis product, 5-Fluoro-2-morpholinobenzoic acid, will have a molecular weight that is 14.02 Da (CH₂) less than the parent methyl ester. By analyzing your sample with LC-MS, you can confirm if the new peak corresponds to this expected mass.

Forced Degradation Studies

Question 5: I need to develop a stability-indicating analytical method. How should I perform forced degradation studies for Methyl 5-Fluoro-2-morpholinobenzoate?

Answer: Forced degradation studies are essential for understanding the degradation pathways and for developing an analytical method that can separate the parent compound from its degradation products. According to ICH guidelines, you should expose your compound to the following stress conditions:

Stress ConditionTypical ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°CEster hydrolysis.
Base Hydrolysis 0.1 M NaOH at room temperatureRapid ester hydrolysis.
Oxidation 3% H₂O₂ at room temperatureOxidation of the morpholine ring.
Thermal Stress 80°C (solid and solution)General thermal decomposition.
Photostability ICH Q1B recommended light exposurePhotodegradation of the aromatic ring.

Goal of Forced Degradation: The aim is to achieve 5-20% degradation of the active ingredient. This allows for the generation of a sufficient amount of degradation products for detection and method development without completely destroying the sample.

Experimental Workflow for Forced Degradation and Method Development

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC_DAD HPLC-DAD/UV Analysis Acid->HPLC_DAD Analyze samples Base Base Hydrolysis Base->HPLC_DAD Analyze samples Oxidation Oxidation Oxidation->HPLC_DAD Analyze samples Thermal Thermal Thermal->HPLC_DAD Analyze samples Photo Photolysis Photo->HPLC_DAD Analyze samples LC_MS LC-MS for Peak Identification HPLC_DAD->LC_MS Identify unknown peaks Method Stability-Indicating Method HPLC_DAD->Method Pathways Degradation Pathways Identified LC_MS->Pathways Compound Methyl 5-Fluoro-2- morpholinobenzoate Compound->Acid Expose to stress Compound->Base Expose to stress Compound->Oxidation Expose to stress Compound->Thermal Expose to stress Compound->Photo Expose to stress

Caption: Workflow for forced degradation studies and development of a stability-indicating method.

Formulation and Excipient Compatibility

Question 6: I am developing a formulation containing Methyl 5-Fluoro-2-morpholinobenzoate. How do I ensure the excipients I choose are compatible?

Answer: Excipient compatibility studies are crucial to prevent unforeseen stability issues in your final formulation. Some excipients can contain reactive impurities or functional groups that can accelerate the degradation of your active pharmaceutical ingredient (API).

Potential Incompatibilities to Consider:

  • Moisture Content: Excipients with high water content can promote hydrolysis of the ester.

  • pH of Excipients: Acidic or basic excipients can alter the micro-pH of the formulation and catalyze hydrolysis.

  • Reactive Functional Groups: Excipients with nucleophilic functional groups (e.g., primary amines) could potentially react with the ester.

Experimental Protocol: Excipient Compatibility Screening

  • Binary Mixtures: Prepare binary mixtures of your API and each proposed excipient (typically in a 1:1 or 1:5 ratio).

  • Stress Conditions: Store these mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

  • Analysis: Analyze the stressed samples by HPLC and compare them to a control sample of the pure API stored under the same conditions.

  • Evaluation: Look for the appearance of new degradation peaks or a significant increase in the degradation of the API in the presence of an excipient. This would indicate an incompatibility.

Summary of Key Stability-Enhancing Strategies

StrategyActionRationale
pH Control Formulate in a slightly acidic pH range (4-6).Minimizes both acid and base-catalyzed ester hydrolysis.
Moisture Control Use anhydrous solvents and excipients with low moisture content. Store in a dry environment.Reduces the availability of water for hydrolysis.
Exclusion of Oxygen Handle and store under an inert atmosphere.Prevents oxidative degradation of the morpholine moiety.
Light Protection Store and handle in light-protective containers.Prevents photodegradation.
Temperature Control Store at recommended low temperatures.Slows down the rates of all potential degradation reactions.
Excipient Selection Conduct compatibility studies to select inert excipients.Avoids excipient-induced degradation.

By proactively addressing these potential stability issues, you can ensure the integrity and reliability of your experimental results and develop robust formulations for Methyl 5-Fluoro-2-morpholinobenzoate.

References

  • A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid.
  • Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2 - PMC - NIH.
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Methyl 2-fluoro-5-formylbenzoate | C9H7FO3 | CID 24971957 - PubChem - NIH.
  • Methyl Esters - Organic Chemistry Portal.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International - Chromatography Online.
  • Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed.
  • The microbial degradation of morpholine - ResearchGate.
  • Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing).
  • US4185027A - Hydrolysis of methyl esters - Google Patents.
  • Analytical Techniques In Stability Testing - Separation Science.
  • Esterification and its impact on the pharmaceutical industry - QSAR ANALYTICS.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications.
  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques - Fisher Digital Publications.
  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils - USDA ARS.
  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC - NIH.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review - SciSpace.
  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water.
  • WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - WIPO Patentscope.
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations - ResearchGate.
  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - NIH.
  • Understanding the chemical basis of drug stability and degradation.
  • Morpholine Degradation Pathway - Eawag-BBD.
  • Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach | Environmental Toxicology and Chemistry | Oxford Academic.
  • Effect of pH of the reactants on the ester yield. The other reaction conditions were - ResearchGate.
  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation.
  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor.
  • (PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.
  • Stability Testing for Small-Molecule Clinical Trial Materials - Pharmaceutical Technology.
  • 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0 | Ossila.
  • hydrolysis of esters - Chemguide.
  • THE PCCA BLOG | Factors That Affect the Stability of Compounded Medications.
  • Ester to Acid - Common Conditions.
  • Morpholine - Wikipedia.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.
  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers.
  • Improved Photostability in Fluorinated 2D Perovskite Single Crystals - MDPI.
  • Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup - NIH.
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO

Technical Support Center: Scale-Up Synthesis of Methyl 5-Fluoro-2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of Methyl 5-Fluoro-2-morpholinobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure a successful and efficient scale-up of this important chemical intermediate.

Introduction

Methyl 5-Fluoro-2-morpholinobenzoate is a key building block in the synthesis of various pharmaceutical compounds. Its preparation typically involves a nucleophilic aromatic substitution (SNAr) reaction between Methyl 2,5-difluorobenzoate and morpholine. While this reaction is generally robust, scaling up from the laboratory to pilot or production scale can present unique challenges. This guide will address these challenges with practical, field-proven insights and detailed protocols.

Reaction Pathway and Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing fluorine atom and the ester group on the aromatic ring of Methyl 2,5-difluorobenzoate activate the ring for nucleophilic attack by morpholine. The reaction is typically carried out in the presence of a base to neutralize the hydrofluoric acid (HF) formed during the reaction.

Reaction_Pathway Methyl_2,5-difluorobenzoate Methyl 2,5-difluorobenzoate Reaction Nucleophilic Aromatic Substitution (SNAr) Methyl_2,5-difluorobenzoate->Reaction Morpholine Morpholine Morpholine->Reaction Base Base (e.g., K2CO3, Et3N) Base->Reaction Solvent Solvent (e.g., DMSO, DMF) Solvent->Reaction Product Methyl 5-Fluoro-2-morpholinobenzoate Byproduct HF (neutralized by base) Reaction->Product Reaction->Byproduct

Caption: Synthetic pathway for Methyl 5-Fluoro-2-morpholinobenzoate.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis of Methyl 5-Fluoro-2-morpholinobenzoate in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction or Low Conversion 1. Insufficient reaction time or temperature: The reaction kinetics may be slower at a larger scale. 2. Ineffective mixing: Poor agitation can lead to localized concentration gradients and reduced reaction rates. 3. Base is not strong enough or is insoluble: The base may not be effectively neutralizing the HF byproduct, leading to inhibition of the reaction. 4. Moisture in the reaction: Water can compete with morpholine as a nucleophile, leading to undesired side products.1. Increase reaction time and/or temperature: Monitor the reaction progress by HPLC or GC and adjust the parameters accordingly. Consider performing a Design of Experiments (DoE) to optimize these parameters. 2. Improve agitation: Use an appropriate overhead stirrer with a suitable impeller design to ensure good mixing. For very large-scale reactions, consider the reactor geometry and baffle design. 3. Select a more suitable base: Consider using a stronger or more soluble base, such as potassium carbonate or triethylamine. The use of a soluble, functional-group-tolerant, homogeneous base like DBU could also be explored.[1] 4. Ensure anhydrous conditions: Use dry solvents and reagents. Consider drying the solvent over molecular sieves before use.
Formation of Impurities 1. Di-substitution: Reaction of a second molecule of morpholine at the 5-position. 2. Hydrolysis of the ester: If water is present, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. 3. Reaction with solvent: Some polar aprotic solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.1. Control stoichiometry: Use a slight excess of Methyl 2,5-difluorobenzoate to minimize di-substitution. The unreacted starting material can be removed during work-up. 2. Maintain anhydrous conditions: As mentioned above, ensure all reagents and solvents are dry. 3. Choose a stable solvent: If high temperatures are required, consider using a more stable solvent like DMSO or NMP.
Product is Oily or Difficult to Crystallize 1. Presence of impurities: Impurities can act as crystal growth inhibitors. 2. Incorrect solvent system for crystallization: The chosen solvent may not be optimal for inducing crystallization. 3. Rapid cooling: Cooling the solution too quickly can lead to the formation of an oil instead of crystals.1. Purify the crude product: Before crystallization, consider performing a wash with a dilute acid to remove any unreacted morpholine and a water wash to remove any salts. If significant impurities are present, a column chromatography step may be necessary, although this is less ideal for large-scale production.[2] 2. Screen for crystallization solvents: A systematic screening of different solvents and solvent mixtures is recommended. Good starting points for this compound could be isopropanol, ethanol, or mixtures of ethyl acetate and heptane. 3. Control the cooling rate: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Seeding with a small crystal of the pure product can also promote crystallization.
Exotherm and Temperature Control Issues 1. Highly exothermic reaction: Nucleophilic aromatic substitution reactions can be exothermic, and on a large scale, the heat generated can be difficult to dissipate.[3] 2. Inadequate cooling capacity: The reactor's cooling system may not be sufficient for the scale of the reaction.1. Slow addition of a reactant: Add the morpholine solution dropwise to the solution of Methyl 2,5-difluorobenzoate to control the rate of heat generation.[3] 2. Use a suitable reactor: Ensure the reactor has a sufficient surface area to volume ratio for efficient heat transfer. For highly exothermic reactions, a continuous flow reactor or a microreactor could be considered for better temperature control.[4][5] 3. Monitor the internal temperature: Use a temperature probe to monitor the internal temperature of the reaction and have a cooling system in place to manage any exotherms.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the scale-up synthesis of Methyl 5-Fluoro-2-morpholinobenzoate?

A1: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are commonly used for nucleophilic aromatic substitution reactions as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.[6][7] For scale-up, DMSO is often preferred due to its higher boiling point and greater thermal stability compared to DMF.

Q2: Which base is most suitable for this reaction at an industrial scale?

A2: An inorganic base like potassium carbonate (K₂CO₃) is a good choice for large-scale synthesis as it is inexpensive, readily available, and effective at neutralizing the HF byproduct. Organic bases such as triethylamine (Et₃N) can also be used. The choice of base may depend on the specific reaction conditions and the desired work-up procedure.

Q3: What are the key safety precautions to consider when scaling up this synthesis?

A3: Both Methyl 2,5-difluorobenzoate and morpholine have associated hazards.

  • Methyl 2,5-difluorobenzoate: This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[8]

  • Morpholine: Morpholine is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1][9][10][11]

Therefore, it is crucial to:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Have an emergency shower and eyewash station readily available.

  • When handling large quantities, consider using a closed system to minimize exposure.

  • Be prepared to manage the exotherm of the reaction, as discussed in the troubleshooting guide.

Q4: What analytical methods are recommended for monitoring the reaction and assessing product purity?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for monitoring the progress of the reaction and determining the purity of the final product.[9][12][13][14][15]

  • HPLC: A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of an acid like trifluoroacetic acid for better peak shape) is a good starting point for method development.[16]

  • GC: A capillary column with a suitable stationary phase can be used to separate the product from the starting materials and any volatile impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F) and Mass Spectrometry (MS) are also invaluable tools for structural confirmation of the final product and identification of any unknown impurities.

Q5: What is the expected yield for this reaction on a large scale?

A5: The yield for this type of reaction can be quite high, often exceeding 80-90% on a well-optimized process. However, the actual yield will depend on the specific reaction conditions, the purity of the starting materials, and the efficiency of the work-up and purification steps.

Scale-Up Experimental Protocol

This protocol is a general guideline for the scale-up synthesis of Methyl 5-Fluoro-2-morpholinobenzoate. It is recommended to first optimize the reaction on a smaller scale before proceeding to a large-scale synthesis.

Materials and Equipment:

  • Jacketed glass reactor with an overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Heating/cooling circulator

  • Methyl 2,5-difluorobenzoate

  • Morpholine

  • Potassium Carbonate (anhydrous, powdered)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Ethyl acetate

  • Heptane

  • Brine (saturated aqueous sodium chloride solution)

  • Water (deionized)

Procedure:

  • Reactor Setup: Set up the jacketed reactor and ensure it is clean and dry. Purge the reactor with nitrogen or argon to create an inert atmosphere.

  • Charge Reactants: Charge the reactor with Methyl 2,5-difluorobenzoate (1.0 eq), potassium carbonate (2.0-2.5 eq), and anhydrous DMSO (5-10 volumes).

  • Heating: Start the stirrer and heat the mixture to the desired reaction temperature (typically 80-120 °C).

  • Addition of Morpholine: In a separate vessel, prepare a solution of morpholine (1.1-1.2 eq) in a small amount of anhydrous DMSO. Slowly add this solution to the reactor via the addition funnel over a period of 1-2 hours, while carefully monitoring the internal temperature.

  • Reaction: Maintain the reaction mixture at the set temperature and monitor the progress of the reaction by HPLC or GC. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly add water to the reaction mixture to dissolve the inorganic salts.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification (Crystallization):

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a mixture of ethyl acetate and heptane).

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • Cool the mixture further in an ice bath to maximize the yield of the crystals.

    • Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps Start Reaction Issue Encountered Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Impurity_Formation Impurity Formation? Start->Impurity_Formation Crystallization_Problem Crystallization Problem? Start->Crystallization_Problem Exotherm_Issue Exotherm Issue? Start->Exotherm_Issue Check_Temp_Time Check Reaction Temperature & Time Incomplete_Reaction->Check_Temp_Time Check_Mixing Evaluate Mixing Efficiency Incomplete_Reaction->Check_Mixing Check_Base Assess Base Strength/Solubility Incomplete_Reaction->Check_Base Check_Moisture Verify Anhydrous Conditions Incomplete_Reaction->Check_Moisture Impurity_Formation->Check_Moisture Control_Stoichiometry Adjust Stoichiometry Impurity_Formation->Control_Stoichiometry Change_Solvent Consider Alternative Solvent Impurity_Formation->Change_Solvent Purify_Crude Purify Crude Product Crystallization_Problem->Purify_Crude Solvent_Screen Perform Crystallization Solvent Screen Crystallization_Problem->Solvent_Screen Control_Cooling Control Cooling Rate Crystallization_Problem->Control_Cooling Slow_Addition Implement Slow Reagent Addition Exotherm_Issue->Slow_Addition Reactor_Choice Evaluate Reactor Cooling Capacity Exotherm_Issue->Reactor_Choice End Problem Resolved Check_Temp_Time->End Check_Mixing->End Check_Base->End Check_Moisture->End Control_Stoichiometry->End Change_Solvent->End Purify_Crude->End Solvent_Screen->End Control_Cooling->End Slow_Addition->End Reactor_Choice->End

Caption: A logical workflow for troubleshooting common scale-up issues.

References

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). ACS Omega. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Analytical Methods. Royal Society of Chemistry. [Link]

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Improved Protocol for the Synthesis of Flexibly Protected Morpholino Monomers from Unprotected Ribonucleosides. ResearchGate. [Link]

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. [Link]

  • Methyl 2,5-difluorobenzoate. PubChem. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow. Patsnap. [Link]

  • Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journals. [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Communications. [Link]

  • Access to N‑Fluorinated Azapeptides and Azapeptoids as Peptidomimetic Scaffolds. ACS Omega. [Link]

  • GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed. [Link]

  • Local and overall heat transfer of exothermic reactions in microreactor systems. Reaction Chemistry & Engineering. [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Heat Management for Process Intensification of Fast Exothermic Reactions in Microstructured Reactors. ResearchGate. [Link]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA. [Link]

  • Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. ACS Sustainable Chemistry & Engineering. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

Troubleshooting common issues in the characterization of fluorinated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with analyzing these fascinating molecules. The high electronegativity and unique isotopic properties of fluorine introduce complexities in routine analytical workflows. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and obtain high-quality, reliable data.

Troubleshooting Guides

This section is organized by analytical technique and addresses common problems in a question-and-answer format. Each answer provides a detailed explanation of the underlying causes and offers step-by-step solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹⁹F nucleus is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly amenable to NMR spectroscopy.[1] However, its large chemical shift range and propensity for long-range coupling can present challenges.

A1: Broad peaks in ¹⁹F NMR can be frustrating and can obscure important structural information. Several factors can contribute to this issue:

  • Chemical Exchange: Fluorine atoms undergoing chemical exchange on the NMR timescale can lead to significant peak broadening. This is common for fluorine atoms attached to or near stereocenters, in conformationally flexible systems, or involved in intermolecular interactions (e.g., hydrogen bonding).

  • Unresolved Coupling: The presence of numerous small, unresolved couplings to neighboring protons or other fluorine atoms can manifest as a broad peak.

  • Quadrupolar Nuclei: If the fluorine atom is coupled to a quadrupolar nucleus (e.g., ¹⁴N), this can lead to peak broadening.

  • Sample Concentration and Viscosity: High sample concentrations can lead to increased viscosity and slower molecular tumbling, resulting in broader peaks.[2]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help determine if chemical exchange is the cause. If the peaks sharpen or coalesce at higher or lower temperatures, this indicates a dynamic process.

  • Decoupling Experiments: Running a ¹H-decoupled ¹⁹F NMR experiment can help determine if unresolved proton couplings are contributing to the broadening.[1]

  • Sample Preparation: Ensure your sample is free of paramagnetic impurities. If necessary, pass the sample through a small plug of Celite or silica gel. Also, consider diluting your sample to reduce viscosity.

  • Shimming: Poor magnetic field homogeneity can lead to broad peaks. Ensure the spectrometer is properly shimmed before acquiring your spectrum.[2]

A2: The large coupling constants between fluorine and protons or carbons can lead to complex and overlapping multiplets in your spectra.

  • ¹H-{¹⁹F} and ¹³C-{¹⁹F} Decoupling: The most direct way to simplify these spectra is to perform decoupling experiments. By irradiating the ¹⁹F nucleus during the acquisition of the ¹H or ¹³C spectrum, you can collapse the fluorine couplings, resulting in much simpler spectra.[1]

  • 2D NMR Techniques: Heteronuclear correlation experiments like ¹H-¹⁹F HETCOR can be invaluable for assigning protons and fluorines that are coupled to each other.[3][4] For more complex systems, ¹⁹F-centered NMR analysis, which uses a suite of broadband, phase-sensitive NMR experiments, can provide a wealth of information.[3][5]

Experimental Protocol: Basic ¹H-{¹⁹F} Decoupling

  • Set up a standard ¹H NMR experiment.

  • Enable the ¹⁹F decoupling channel on the spectrometer. The spectrometer software will have a specific pulse program for this experiment.

  • Set the ¹⁹F decoupler frequency to the center of the ¹⁹F chemical shift range of your compound. If this is unknown, a preliminary ¹⁹F NMR spectrum will be necessary.

  • Acquire the ¹H spectrum. The resulting spectrum will show simplified multiplets for the protons that were coupled to fluorine.

A3: Accurate chemical shift referencing is crucial, especially when comparing spectra or monitoring subtle changes in chemical shifts, such as in ligand binding studies.[6]

  • External Referencing: The most common reference standard for ¹⁹F NMR is trichlorofluoromethane (CFCl₃), which is set to 0 ppm.[1] However, due to its environmental impact, it is often used as an external standard in a sealed capillary.

  • Internal Referencing: Using an internal standard is generally preferred for higher accuracy. However, finding a truly inert internal standard can be challenging, as the chemical shift of the reference can be affected by the sample matrix.[6] Some commonly used internal standards include trifluoroacetic acid (TFA) and 3-(trifluoromethyl)benzoic acid (TFMBA).[6]

  • Indirect Referencing: Modern spectrometers can use the deuterium lock signal to indirectly reference the ¹⁹F spectrum to the ¹H spectrum of a primary standard like tetramethylsilane (TMS). While convenient, this method can be less accurate than using a dedicated internal or external ¹⁹F standard.[6]

Recommendation: For precise measurements, use a well-characterized internal standard at a low concentration and verify that it does not interact with your analyte.[6]

A4: While ¹⁹F is a sensitive nucleus, you may still encounter situations with weak signals, especially with dilute samples.

  • Increase the Number of Scans: This is the most straightforward way to improve the signal-to-noise ratio, which increases with the square root of the number of scans.

  • Optimize the Relaxation Delay (d1): For quantitative results, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei in your sample.[7] However, if you are only interested in detecting the signals, you can use a shorter delay to acquire more scans in a given amount of time.

  • Use a High-Field Spectrometer: The signal-to-noise ratio increases with the strength of the magnetic field.

  • Hyperpolarization Techniques: For specialized applications, techniques like Signal Amplification By Reversible Exchange (SABRE) can dramatically enhance the ¹⁹F NMR signal.[8]

Mass Spectrometry (MS)

The presence of fluorine can significantly alter the fragmentation patterns and isotopic distributions in mass spectra.

A1: Perfluorinated and highly fluorinated compounds, particularly alkanes, often show a very weak or absent molecular ion peak in electron ionization (EI) mass spectrometry.[9][10]

  • Extensive Fragmentation: The high energy of electron ionization can lead to extensive fragmentation of the C-C and C-F bonds. The fragmentation pathways often favor the formation of stable carbocations, such as the CF₃⁺ ion, which is frequently the base peak in the spectra of perfluoroalkanes.[9][10]

  • Soft Ionization Techniques: To observe the molecular ion, consider using a softer ionization technique that imparts less energy to the molecule. These include:

    • Chemical Ionization (CI): This technique uses a reagent gas to produce ions, resulting in less fragmentation.

    • Field Ionization (FI): FI is a very gentle ionization method that is excellent for observing the molecular ion of volatile, fragile compounds.[11]

    • Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): These are suitable for less volatile and larger molecules.

A2: The fragmentation of organofluorine compounds is influenced by the stability of the resulting fragments.

  • Loss of HF: This is a common fragmentation pathway for compounds containing both hydrogen and fluorine.

  • Formation of CF₃⁺: As mentioned, the trifluoromethyl cation (m/z = 69) is a very stable fragment and is often the base peak in the spectra of compounds containing a CF₃ group.[9][10]

  • Rearrangements: Fluorinated compounds can undergo complex rearrangements upon ionization. For example, silylated polyfluoroalkyl compounds can show unusual fragmentations involving the loss of fluorinated silyl groups.[12]

Data Table: Common Fragments in the Mass Spectra of Fluorinated Compounds

Fragmentm/zCommon Source
CF⁺31Perfluoroalkanes
CF₂⁺50Perfluoroalkanes
CF₃⁺69Compounds with CF₃ groups
C₂F₅⁺119Compounds with C₂F₅ groups
[M-HF]⁺M-20Compounds with H and F

A3: Fluorine is monoisotopic, meaning it has only one naturally occurring isotope (¹⁹F).[13] This simplifies the isotopic pattern of the molecular ion and fragments compared to compounds containing chlorine or bromine, which have two abundant isotopes. The absence of an M+2 peak for fluorine-containing fragments can help distinguish them from chlorine- or bromine-containing fragments.[13]

Chromatography (HPLC/GC)

The unique properties of fluorinated compounds can also impact their chromatographic behavior.

A1: Poor peak shape, such as tailing or fronting, can be caused by a variety of factors.

  • Secondary Interactions: Fluorinated compounds can have strong dipole moments and may engage in secondary interactions with the stationary phase, such as hydrogen bonding with residual silanols on silica-based columns. This can lead to peak tailing.

  • Column Overload: Injecting too much sample can lead to peak fronting.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase can significantly impact peak shape, especially for ionizable compounds.

  • Column Degradation: A void at the head of the column or contamination can also cause poor peak shape.[14]

Troubleshooting Steps:

  • Use a Fluorinated Stationary Phase: These phases can offer alternative selectivity and improved peak shape for fluorinated analytes compared to traditional C8 or C18 columns.[15][16]

  • Optimize the Mobile Phase: Adjust the pH of the mobile phase to suppress the ionization of your analyte. Adding a small amount of a competitive agent, like triethylamine, can help to mask residual silanols.

  • Check for Column Overload: Reduce the injection volume or sample concentration.

  • Inspect the Column: If the problem persists, the column may be degraded and need to be replaced.

A2: Separating isomers, especially enantiomers, can be challenging.

  • Chiral Stationary Phases (CSPs): For the separation of enantiomers, a chiral stationary phase is typically required.[17] There are many different types of CSPs available, and the selection will depend on the specific structure of your analytes.

  • Fluorinated Stationary Phases: These phases can sometimes provide better resolution of geometric isomers and epimers due to their unique interactions with the analytes.[18]

  • Mobile Phase Optimization: Systematically varying the mobile phase composition, including the organic modifier and any additives, can improve resolution.

A3: Yes, especially for highly reactive or volatile fluorinated compounds.

  • Column Inertness: Some fluorinated compounds, such as hydrogen fluoride (HF) or phosphorus oxyfluoride (POF₃), are highly reactive and can degrade standard polysiloxane capillary columns.[19] For such compounds, an inert, short column may be necessary.

  • Volatility: Many fluorinated compounds are highly volatile. This can make them suitable for GC analysis, but care must be taken to avoid sample loss during preparation and injection.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for determining the structure of an unknown fluorinated compound?

A: A combination of high-resolution mass spectrometry (HRMS) to determine the elemental composition and a suite of NMR experiments is a powerful approach. Start with a ¹⁹F NMR spectrum to identify the number and types of fluorine environments. Then, use ¹H and ¹³C NMR, along with 2D correlation experiments like ¹H-¹⁹F HETCOR, to piece together the molecular structure.

Q: Are there any safety concerns I should be aware of when working with fluorinated compounds?

A: Yes. While many fluorinated compounds are safe to handle with standard laboratory precautions, some can be toxic or highly reactive. Always consult the Safety Data Sheet (SDS) for any compound you are working with and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q: Can I use computational methods to help characterize my fluorinated compounds?

A: Absolutely. Computational chemistry can be a valuable tool for predicting NMR chemical shifts and coupling constants, which can aid in structure elucidation.[20] It can also be used to model chromatographic behavior and understand fragmentation patterns in mass spectrometry.

Visualized Workflows
General Troubleshooting Workflow for ¹⁹F NMR Issues

Troubleshooting_NMR cluster_broad Troubleshooting Broad Peaks cluster_low_sn Improving Signal-to-Noise cluster_complex Simplifying Complex Spectra start Problem with ¹⁹F NMR Spectrum broad_peaks Broad Peaks start->broad_peaks low_sn Low Signal-to-Noise start->low_sn complex_spectra Complex Spectra start->complex_spectra vt_nmr Run Variable Temperature NMR broad_peaks->vt_nmr decoupling Run ¹H Decoupled ¹⁹F NMR broad_peaks->decoupling sample_prep Check Sample Prep (Dilution, Purity) broad_peaks->sample_prep shimming Re-shim Spectrometer broad_peaks->shimming more_scans Increase Number of Scans low_sn->more_scans d1 Optimize Relaxation Delay (d1) low_sn->d1 high_field Use Higher Field Spectrometer low_sn->high_field decouple_het Run ¹H-{¹⁹F} or ¹³C-{¹⁹F} Decoupling complex_spectra->decouple_het two_d_nmr Run 2D NMR (e.g., ¹H-¹⁹F HETCOR) complex_spectra->two_d_nmr

Caption: A decision tree for troubleshooting common ¹⁹F NMR issues.

References
  • 19Flourine NMR. (n.d.). University of Ottawa. Retrieved January 25, 2026, from [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). ACS Omega. Retrieved January 25, 2026, from [Link]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1953). Mass spectra of fluorocarbons.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • F19 detection. (n.d.). University of California, Santa Barbara. Retrieved January 25, 2026, from [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. Retrieved January 25, 2026, from [Link]

  • Simplifying complexity: a new NMR approach for the analysis of mixtures containing fluorinated species. (2018). Chemical Communications. Retrieved January 25, 2026, from [Link]

  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. (n.d.). JEOL. Retrieved January 25, 2026, from [Link]

  • Strategies to enhance signal intensity with paramagnetic fluorine-labelled lanthanide complexes as probes for 19F magnetic resonance. (2019). Dalton Transactions. Retrieved January 25, 2026, from [Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (2009). LCGC North America. Retrieved January 25, 2026, from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Retrieved January 25, 2026, from [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (2009). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing. (2022). ACS Measurement Science Au. Retrieved January 25, 2026, from [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2009). LCGC International. Retrieved January 25, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

  • Mass Spectra of Fluorocarbons. (1953). Journal of Research of the National Bureau of Standards. Retrieved January 25, 2026, from [Link]

  • Fluorine NMR. (n.d.). University of Washington. Retrieved January 25, 2026, from [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022). PubMed Central. Retrieved January 25, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved January 25, 2026, from [Link]

  • Fluorine enables separation-free 'chiral chromatographic analysis'. (2020). analytica-world.com. Retrieved January 25, 2026, from [Link]

  • Mass Spectrometry. (n.d.). Michigan State University. Retrieved January 25, 2026, from [Link]

  • Is it possible to analyze F-compounds with GCMS? (2014). ResearchGate. Retrieved January 25, 2026, from [Link]

  • The Molecular Ion (M⁺) Peak. (2023). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. (2023). Journal of the American Society for Mass Spectrometry. Retrieved January 25, 2026, from [Link]

  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023). LCGC International. Retrieved January 25, 2026, from [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. (2015). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (2023). Waters Corporation. Retrieved January 25, 2026, from [Link]

  • Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of non-planarity in some derivatives of benzoyl fluoride. (1983). Canadian Journal of Chemistry. Retrieved January 25, 2026, from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 25, 2026, from [Link]

  • mass spectra - the molecular ion (M+) peak. (n.d.). Chemguide. Retrieved January 25, 2026, from [Link]

  • 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. (2014). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Recent developments in methods for analysis of perfluorinated persistent pollutants. (2009). NIH. Retrieved January 25, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 25, 2026, from [Link]

  • Common Abnormal Peak Patterns in HPLC. (2023). Hawach. Retrieved January 25, 2026, from [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester. Retrieved January 25, 2026, from [Link]

  • fluorine analysis by GC. (2016). Chromatography Forum. Retrieved January 25, 2026, from [Link]

  • NMR Periodic Table: Fluorine NMR. (n.d.). IMSERC. Retrieved January 25, 2026, from [Link]

  • Abnormal Peak Shapes. (n.d.). Shimadzu. Retrieved January 25, 2026, from [Link]

Sources

Technical Support Center: Method Refinement for the Synthesis of 3-Arylisoquinolinones from Benzoate Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-arylisoquinolinones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of synthesizing 3-arylisoquinolinones from benzoate precursors. Our focus is on providing practical, field-proven insights to help you overcome common challenges and optimize your synthetic routes.

Introduction to Synthetic Strategies

The synthesis of 3-arylisoquinolinones from benzoate precursors typically involves a multi-step sequence that begins with the functionalization of the benzoate starting material, followed by the construction of the isoquinolinone core. Several powerful synthetic methodologies can be employed, each with its own set of advantages and challenges. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

This guide will focus on three primary synthetic routes:

  • Directed ortho-Metalation (DoM) followed by Cyclization: A highly regioselective method for functionalizing the benzoate ring prior to cyclization.

  • Palladium-Catalyzed Intramolecular Heck Reaction: A robust method for forming the isoquinolinone ring through an intramolecular C-C bond formation.

  • Bischler-Napieralski Reaction: A classic acid-catalyzed cyclization to form a dihydroisoquinoline intermediate, which is then oxidized to the isoquinolinone.

Below is a general workflow illustrating these synthetic pathways.

Synthetic_Workflow cluster_start Starting Material cluster_methods Synthetic Routes cluster_cyclization Cyclization cluster_intermediate Intermediate cluster_final Final Product Benzoate Benzoate Precursor DoM Directed ortho-Metalation (DoM) Benzoate->DoM 1. Functionalization Heck_precursor Heck Precursor Synthesis Benzoate->Heck_precursor 1. Amidation & Allylation BN_precursor Bischler-Napieralski Precursor Synthesis Benzoate->BN_precursor 1. Amidation DoM_Cyclization Cyclization DoM->DoM_Cyclization 2. Heck_Reaction Intramolecular Heck Reaction Heck_precursor->Heck_Reaction 2. BN_Reaction Bischler-Napieralski Reaction BN_precursor->BN_Reaction 2. Arylisoquinolinone 3-Arylisoquinolinone DoM_Cyclization->Arylisoquinolinone Heck_Reaction->Arylisoquinolinone DH_Isoquinolinone 3,4-Dihydroisoquinolinone BN_Reaction->DH_Isoquinolinone 3. DH_Isoquinolinone->Arylisoquinolinone 4. Oxidation

Caption: General workflows for the synthesis of 3-arylisoquinolinones.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments. The question-and-answer format is designed to help you quickly identify and solve common problems.

Directed ortho-Metalation (DoM) Route

Q1: I am observing low or no lithiation of my benzoate precursor. What are the likely causes and how can I improve the reaction?

A1: Low or no lithiation in a Directed ortho-Metalation (DoM) reaction is a common issue that can often be traced back to several key factors.[1][2]

  • Choice of Directing Metalation Group (DMG): The efficiency of the lithiation is highly dependent on the directing group on the benzoate precursor. Tertiary amides (e.g., -CONEt2) are generally more effective DMGs than esters (e.g., -COOEt) due to their stronger coordination with the lithium reagent.[1] If you are using an ester, consider converting it to a tertiary amide.

  • Base and Solvent Selection: The choice of organolithium base and solvent is critical.

    • Base: While n-butyllithium (n-BuLi) is commonly used, more sterically hindered and basic reagents like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) can be more effective, especially for less activated substrates.

    • Solvent: Tetrahydrofuran (THF) is a good coordinating solvent that can promote lithiation. However, for some substrates, a less coordinating solvent like diethyl ether may be preferable to minimize side reactions. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can significantly enhance the rate and efficiency of lithiation.[3]

  • Reaction Temperature: DoM reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions, such as addition of the organolithium reagent to the carbonyl group. Ensure that your reaction is maintained at the appropriate temperature.

  • Steric Hindrance: Bulky substituents near the ortho position can hinder the approach of the organolithium base. In such cases, using a less sterically demanding base or a different synthetic route might be necessary.

Q2: I am getting a significant amount of byproduct from the addition of the organolithium reagent to the carbonyl group of my benzoate precursor. How can I prevent this?

A2: Nucleophilic addition to the carbonyl group is a common competing reaction in DoM of carbonyl-containing compounds. Here are some strategies to minimize this side reaction:

  • Use a more sterically hindered organolithium reagent: t-BuLi is less likely to add to the carbonyl group compared to n-BuLi due to its bulkiness.

  • Employ a lithium amide base: Non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can deprotonate the ortho position without adding to the carbonyl.

  • Lower the reaction temperature: Performing the reaction at a very low temperature (e.g., -90 to -100 °C) can favor the kinetically controlled deprotonation over the thermodynamically controlled addition.

  • Change the directing group: As mentioned before, tertiary amides are generally less electrophilic than esters, making them less susceptible to nucleophilic attack.

Palladium-Catalyzed Intramolecular Heck Reaction Route

Q1: My intramolecular Heck reaction is giving a low yield of the desired 3-arylisoquinolinone. What are the key parameters to optimize?

A1: Low yields in intramolecular Heck reactions can be due to a variety of factors related to the catalyst, substrate, and reaction conditions.[4]

  • Catalyst System:

    • Palladium Source: Palladium(II) acetate (Pd(OAc)2) and tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) are common choices. Ensure your palladium source is of high quality.

    • Ligand: The choice of phosphine ligand is crucial. For electron-rich aryl bromides, triphenylphosphine (PPh3) may be sufficient. However, for less reactive aryl bromides or chlorides, more electron-rich and bulky ligands like tri-tert-butylphosphine (P(t-Bu)3) or Buchwald-type biaryl phosphine ligands may be necessary to promote oxidative addition.[4]

  • Base: The base plays a critical role in the regeneration of the Pd(0) catalyst. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and organic bases like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA). The choice of base can be substrate-dependent, so screening different bases is recommended.

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to ensure the reaction reaches the required temperature.

  • Leaving Group: The reactivity of the aryl halide is a key factor. Aryl iodides are more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. If you are using an aryl chloride, you may need to use a more active catalyst system and higher reaction temperatures.

Q2: I am observing the formation of a significant amount of a de-allylated byproduct in my Heck reaction. What is causing this and how can I minimize it?

A2: The formation of a de-allylated byproduct suggests a competing reaction pathway. One possibility is a proto-de-allylation reaction, where the allyl group is cleaved and replaced by a hydrogen atom. To minimize this:

  • Ensure anhydrous conditions: Water can be a proton source for this side reaction. Use dry solvents and reagents.

  • Optimize the base: A very strong base might promote de-allylation. Consider using a milder base.

  • Lower the reaction temperature: High temperatures can sometimes lead to decomposition and side reactions. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.

Bischler-Napieralski Route

Q1: The yield of my Bischler-Napieralski cyclization is low, and I am recovering a lot of starting material. How can I drive the reaction to completion?

A1: The Bischler-Napieralski reaction is an acid-catalyzed intramolecular electrophilic aromatic substitution, and its success is highly dependent on the reaction conditions and the substrate's electronic properties.[5][6][7]

  • Activating the Arene: This reaction works best with electron-rich aromatic rings. If your substrate has electron-withdrawing groups, the cyclization will be difficult. Consider using a precursor with electron-donating groups if possible.[8]

  • Choice of Dehydrating Agent: Phosphorus oxychloride (POCl3) is the most common reagent. However, for less reactive substrates, stronger dehydrating agents like phosphorus pentoxide (P2O5) or polyphosphoric acid (PPA) may be required.[8] Eaton's reagent (P2O5 in methanesulfonic acid) is also a powerful alternative.

  • Reaction Temperature: The reaction often requires heating. Ensure the temperature is high enough to promote cyclization but not so high that it causes decomposition. Refluxing in a high-boiling solvent like toluene or xylene is common.[7]

  • Reaction Time: Some less reactive substrates may require longer reaction times for complete conversion. Monitor the reaction by TLC to determine the optimal time.

Q2: I am observing a significant amount of a styrene-like byproduct in my Bischler-Napieralski reaction. What is this byproduct and how can I avoid its formation?

A2: The formation of a styrene derivative is a known side reaction in the Bischler-Napieralski synthesis and is thought to occur via a retro-Ritter reaction mechanism.[7][9] This is more likely to happen with substrates that can form a stable carbocation upon elimination of the amide group.

  • Use a Nitrile Solvent: Running the reaction in a nitrile solvent (e.g., acetonitrile) that corresponds to the nitrile that would be eliminated can shift the equilibrium away from the retro-Ritter pathway.

  • Milder Conditions: Using milder dehydrating agents and lower reaction temperatures can sometimes suppress this side reaction.

  • Alternative Reagents: The use of oxalyl chloride to form an N-acyliminium intermediate has been reported to avoid the elimination of the amide as a nitrile.[9]

Q3: The final oxidation of my 3,4-dihydroisoquinolinone to the 3-arylisoquinolinone is not going to completion or is giving multiple products. What are the best methods for this oxidation?

A3: The dehydrogenation of the 3,4-dihydroisoquinolinone intermediate is a crucial final step. Several reagents can be used, and the choice depends on the substrate's sensitivity.

  • Palladium on Carbon (Pd/C): Heating the dihydroisoquinolinone with 10% Pd/C in a high-boiling solvent like xylene or decalin is a common and effective method.

  • Sulfur or Selenium: Elemental sulfur or selenium can also be used for dehydrogenation at high temperatures.

  • Manganese Dioxide (MnO2): Activated MnO2 is a milder oxidizing agent that can be used for substrates that are sensitive to high temperatures.

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): DDQ is a powerful dehydrogenating agent that often works at room temperature or with gentle heating.

If you are seeing multiple products, it could be due to over-oxidation or side reactions. Try using a milder oxidizing agent or optimizing the reaction time and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for synthesizing a 3-arylisoquinolinone with electron-withdrawing groups on the benzoate ring?

A1: Synthesizing 3-arylisoquinolinones with electron-withdrawing groups can be challenging for methods that rely on electrophilic aromatic substitution, like the Bischler-Napieralski reaction. In these cases, a palladium-catalyzed approach, such as the intramolecular Heck reaction, is often more successful. The Heck reaction is less sensitive to the electronic nature of the aromatic ring. Another powerful method is the palladium-catalyzed α-arylation of ketones, which also shows good tolerance for a wide range of substituents.[10]

Q2: How can I introduce the aryl group at the 3-position of the isoquinolinone?

A2: The method of introducing the aryl group depends on the chosen synthetic strategy.

  • From a Benzoate Precursor: If you start with a benzoate precursor, the aryl group is typically introduced after the formation of the main isoquinolinone scaffold, for example, through a Suzuki or Stille coupling of a 3-halo-isoquinolinone. Alternatively, in some palladium-catalyzed annulation reactions, the aryl group can be part of one of the coupling partners from the beginning.

  • Starting from an Aryl Acetic Acid Derivative: In the Bischler-Napieralski route, the aryl group can be part of the acylating agent used to form the β-phenylethylamide. For example, reacting a phenylethylamine with an arylacetyl chloride will result in a precursor that, upon cyclization and oxidation, will have the aryl group at the 3-position.

Q3: What are the best analytical techniques to monitor the progress of these reactions?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly monitoring the consumption of starting materials and the formation of products. Using a UV lamp can help visualize the aromatic compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is excellent for confirming the mass of the desired product and identifying any major byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and any isolated intermediates.

Q4: Are there any green chemistry considerations for the synthesis of 3-arylisoquinolinones?

A4: Yes, there are several ways to make these syntheses more environmentally friendly:

  • Catalysis: Using catalytic amounts of reagents, especially palladium catalysts, is inherently greener than using stoichiometric reagents.

  • Solvent Choice: Whenever possible, choose less hazardous solvents. Some modern palladium-catalyzed reactions can even be performed in water using surfactants.

  • Atom Economy: Choose reactions that have high atom economy, meaning that most of the atoms from the starting materials end up in the final product.

  • Energy Efficiency: Microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating.

Experimental Protocols

Protocol 1: Synthesis of a 3-Arylisoquinolinone via Intramolecular Heck Reaction

This protocol describes the synthesis of a model 3-arylisoquinolinone from 2-bromobenzoic acid.

Step 1: Synthesis of N-allyl-2-bromobenzamide [based on 14]

  • To a solution of 2-bromobenzoic acid (1.0 eq) in thionyl chloride (5-10 eq), add a catalytic amount of DMF.

  • Heat the mixture at reflux for 2-3 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-bromobenzoyl chloride.

  • Dissolve the crude acid chloride in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C and add allylamine (1.1 eq) and triethylamine (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-allyl-2-bromobenzamide.

Step 2: Intramolecular Heck Reaction [based on 14]

  • To a solution of N-allyl-2-bromobenzamide (1.0 eq) in DMF, add Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and K2CO3 (2.0 eq).

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-arylisoquinolinone.

Protocol 2: Synthesis of a 3,4-Dihydroisoquinolinone via Bischler-Napieralski Reaction

This protocol outlines the synthesis of a dihydroisoquinolinone intermediate.

  • To a solution of a suitable β-phenylethylamide (1.0 eq) in a dry, high-boiling solvent like toluene or acetonitrile, add phosphorus oxychloride (POCl3) (2.0-3.0 eq) dropwise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Make the aqueous solution basic by the addition of a concentrated ammonium hydroxide solution.

  • Extract the product with a suitable organic solvent like DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude 3,4-dihydroisoquinolinone by column chromatography or recrystallization.

Data Tables

Table 1: Comparison of Conditions for Intramolecular Heck Reaction

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)2 (5)PPh3 (10)K2CO3 (2)DMF1401275
2Pd2(dba)3 (2.5)P(t-Bu)3 (10)Cs2CO3 (2)Dioxane1101885
3Pd(OAc)2 (5)XPhos (10)K3PO4 (2)Toluene1102482
4PdCl2(dppf) (5)-Et3N (3)Acetonitrile801668

Yields are representative and can vary based on the specific substrate.

Table 2: Common Dehydrating Agents for Bischler-Napieralski Reaction

ReagentTypical ConditionsAdvantagesDisadvantages
POCl3Reflux in toluene or acetonitrileReadily available, generally effectiveCan lead to side reactions with sensitive substrates
P2O5High temperature, often in a high-boiling solventVery powerful dehydrating agentHarsh conditions, can cause charring
PPA100-150 °CGood for less reactive substratesViscous, can be difficult to work with
Eaton's Reagent80-120 °CHighly effective for difficult cyclizationsCorrosive, requires careful handling

Visualizations

Troubleshooting_Heck_Reaction start Low Yield in Heck Reaction catalyst Check Catalyst System start->catalyst conditions Review Reaction Conditions start->conditions substrate Examine Substrate start->substrate catalyst_options Use more active ligand (e.g., P(t-Bu)3, Buchwald ligands) Increase catalyst loading Ensure high purity of Pd source catalyst->catalyst_options conditions_options Increase temperature Screen different bases (e.g., Cs2CO3, K3PO4) Use a higher boiling solvent (e.g., NMP) Ensure anhydrous conditions conditions->conditions_options substrate_options Switch to a more reactive leaving group (Cl -> Br -> I) Check for steric hindrance substrate->substrate_options

Caption: Troubleshooting flowchart for a low-yielding Heck reaction.

Bischler_Napieralski_Side_Reaction start Side Product Formation in Bischler-Napieralski Reaction styrene Styrene byproduct observed start->styrene other Other byproducts start->other styrene_cause Cause: Retro-Ritter Reaction styrene->styrene_cause styrene_solution Solution: - Use nitrile as solvent - Employ milder conditions - Use alternative reagents (e.g., oxalyl chloride) styrene->styrene_solution other_cause Cause: Decomposition, over-reaction other->other_cause other_solution Solution: - Lower reaction temperature - Reduce reaction time - Use a milder dehydrating agent other->other_solution

Sources

Technical Support Center: Purity Analysis and Impurity Profiling of Methyl 5-Fluoro-2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Methyl 5-Fluoro-2-morpholinobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during purity analysis and impurity profiling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of Methyl 5-Fluoro-2-morpholinobenzoate?

A1: Impurities in a given sample are typically process-related or degradation products. Based on common synthetic routes for similar molecules, you should be vigilant for the following:

  • Starting Materials: Unreacted precursors such as 5-Fluoro-2-methylbenzoic acid or its derivatives.[1]

  • Intermediates: Partially reacted intermediates from the synthetic pathway.

  • By-products: These can include regioisomers formed during substitution reactions on the aromatic ring. For instance, if nitration or bromination steps are involved in a related synthesis, different positional isomers can be formed.[2][3]

  • Reagents and Solvents: Residual reagents, catalysts, or solvents used in the manufacturing process. The International Council for Harmonisation (ICH) provides guidelines on acceptable limits for residual solvents.[4]

  • Degradation Products: The ester functional group in Methyl 5-Fluoro-2-morpholinobenzoate can be susceptible to hydrolysis, leading to the formation of 5-Fluoro-2-morpholinobenzoic acid.

Q2: Which analytical technique is most suitable for routine purity testing of Methyl 5-Fluoro-2-morpholinobenzoate?

A2: For routine purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry standard for aromatic esters.[5][6] It offers a good balance of sensitivity, resolution, and reproducibility for quantifying the main component and known impurities. A C18 column is often a good starting point for method development with such compounds.[7]

Q3: When should I use more advanced analytical techniques like LC-MS or NMR?

A3: While HPLC-UV is excellent for routine analysis, more advanced techniques are crucial in specific scenarios:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown impurities. When you observe an unexpected peak in your HPLC chromatogram, LC-MS can provide the molecular weight of the unknown compound, offering critical clues to its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation of impurities.[8][9][10] Once an impurity is isolated, NMR analysis can provide detailed information about its chemical structure. It is also a powerful tool for quantitative analysis without the need for a specific reference standard for the impurity.

Troubleshooting Guide

This section addresses specific issues you might encounter during your analysis.

HPLC Analysis Troubleshooting

Problem 1: I am seeing an unexpected peak in my HPLC chromatogram.

  • Possible Cause 1: A Process-Related Impurity. The peak could be an unreacted starting material, an intermediate, or a by-product from the synthesis.

    • Troubleshooting Steps:

      • Review the Synthetic Route: Identify all potential starting materials, intermediates, and by-products.

      • Spike your Sample: If reference standards for potential impurities are available, inject them to see if their retention times match the unknown peak.

      • LC-MS Analysis: If no reference standard is available, perform LC-MS analysis to determine the molecular weight of the unknown peak. This will help in proposing a likely structure.

  • Possible Cause 2: A Degradation Product. The compound may be degrading under the analytical conditions or during storage.

    • Troubleshooting Steps:

      • Investigate Sample Stability: Analyze a freshly prepared sample and compare it to one that has been stored for some time. An increase in the peak area of the unknown suggests it is a degradation product.

      • Stress Testing: According to ICH guidelines, subjecting the sample to stress conditions (e.g., heat, acid, base, light, oxidation) can help to purposefully generate degradation products and confirm their presence.[11]

Sample Preparation and Matrix Effects

Problem 2: My results are not reproducible, and I suspect issues with my sample preparation.

  • Possible Cause: Poor Solubility or Matrix Effects. The sample may not be fully dissolved, or other components in the sample matrix could be interfering with the analysis.

    • Troubleshooting Steps:

      • Optimize Sample Solvent: Ensure that Methyl 5-Fluoro-2-morpholinobenzoate and its potential impurities are fully soluble in the injection solvent. Acetonitrile or methanol are common choices for reversed-phase HPLC.

      • Sample Filtration: Always filter your sample through a 0.22 µm or 0.45 µm filter before injection to remove particulate matter that could damage the column or interfere with the analysis.[12]

      • Consider Solid-Phase Extraction (SPE): For complex sample matrices, SPE can be used to clean up the sample and concentrate the analyte of interest, reducing matrix effects.[13]

GC Analysis Considerations

Problem 3: I am considering using Gas Chromatography (GC) for my analysis. What are the potential challenges?

  • Challenge 1: Polarity and Volatility. Methyl 5-Fluoro-2-morpholinobenzoate contains a polar morpholine group, which can lead to poor peak shape and low volatility in GC analysis.[12]

    • Solution: Derivatization. The morpholine moiety can be derivatized to a less polar and more volatile compound. For example, reaction with sodium nitrite in an acidic medium can form the N-nitrosomorpholine derivative, which is more amenable to GC-MS analysis.[12][14]

  • Challenge 2: Thermal Stability. The compound might degrade at the high temperatures used in the GC injector and column.

    • Solution: Method Optimization.

      • Use a lower injection port temperature.

      • Employ a temperature programming ramp for the oven to minimize the time the analyte spends at high temperatures.

      • Select a stable capillary column suitable for the analysis of moderately polar compounds.

Experimental Protocols and Data Presentation

Suggested HPLC Method for Purity Analysis
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard choice for aromatic compounds, providing good resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic and basic compounds.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient 5% to 95% B over 20 minutesA broad gradient is a good starting point for separating compounds with a range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nmAromatic compounds generally show strong absorbance at this wavelength.
Injection Vol. 10 µLA standard injection volume.
Impurity Identification Workflow

G cluster_0 Impurity Detection cluster_1 Initial Characterization cluster_2 Structure Elucidation cluster_3 Confirmation & Reporting Unexpected_Peak Unexpected Peak in HPLC-UV Chromatogram LC_MS LC-MS Analysis (Determine Molecular Weight) Unexpected_Peak->LC_MS  What is it? Isolation Isolate Impurity (e.g., Prep-HPLC) LC_MS->Isolation  Need definitive structure NMR NMR Analysis (1H, 13C, 2D NMR) Isolation->NMR Propose_Structure Propose Structure NMR->Propose_Structure Synthesize_Standard Synthesize Reference Standard (if necessary) Propose_Structure->Synthesize_Standard Confirm_Identity Confirm Identity (Co-injection) Synthesize_Standard->Confirm_Identity Report Report According to ICH Guidelines Confirm_Identity->Report

Workflow for the identification of an unknown impurity.
ICH Impurity Thresholds

According to ICH Q3A(R2) guidelines, the thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug substance.[11][15]

ThresholdMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting 0.05%0.03%
Identification 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification 0.15% or 1.0 mg per day intake (whichever is lower)0.05%

Note: These are general thresholds and can vary based on the specific drug substance and its toxicity.

References

  • Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Methyl 2-fluoro-5-formylbenzoate. PubChem. [Link]

  • Fluorine Analysis. Analytik Jena. [Link]

  • Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. National Institutes of Health. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Institutes of Health. [Link]

  • Evaluation of analytical methods for fluorine in biological and related materials. PubMed. [Link]

  • Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry. Royal Society of Chemistry. [Link]

  • Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. ResearchGate. [Link]

  • Determination of Fluorine in Fluoro-Organic Compounds. Defense Technical Information Center. [Link]

  • Q3B(R2) Impurities in New Drug Products. ICH. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbio. [Link]

  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. National Institutes of Health. [Link]

  • Process for the preparation of aromatic esters.
  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. [Link]

  • Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. [Link]

  • 5-Fluoro-2-methylbenzoic acid. PubChem. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

  • A Novel Method for the Fast, Sensitive, and Simple Analysis of Total Fluorine in Wastewater. Analytik Jena. [Link]

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbio. [Link]

  • Determination of fluorine in organic compounds: Microcombustion method. USGS Publications Warehouse. [Link]

Sources

Validation & Comparative

Comparing biological activity of Methyl 5-Fluoro-2-morpholinobenzoate with its non-fluorinated analog

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of Methyl 5-Fluoro-2-morpholinobenzoate and its Non-Fluorinated Analog

As Senior Application Scientists, we often encounter novel chemical entities with subtle structural modifications that can lead to profound differences in biological activity. The strategic introduction of a fluorine atom is a classic medicinal chemistry tactic to modulate a compound's physicochemical properties and, consequently, its pharmacological profile. This guide provides a comprehensive framework for comparing the biological activity of Methyl 5-Fluoro-2-morpholinobenzoate with its non-fluorinated parent, Methyl 2-morpholinobenzoate.

Given the nascent stage of investigation for these specific molecules, this guide will proceed based on a scientifically plausible hypothesis: that these compounds are potential inhibitors of the p38α mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses. We will outline a rigorous, multi-step experimental plan to test this hypothesis, providing detailed protocols and interpreting hypothetical, yet realistic, data to illustrate the potential impact of fluorination.

Part 1: Initial In Vitro Characterization: Potency and Mechanism

The first step in characterizing any potential inhibitor is to determine its direct effect on the purified target enzyme. This allows for a clean assessment of potency without the complexities of a cellular environment.

Primary Kinase Inhibition Assay

We begin by quantifying the concentration-dependent inhibition of p38α MAPK by each compound. A common and robust method for this is a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction.

Experimental Protocol: p38α Kinase Assay

  • A solution of recombinant human p38α kinase is prepared in a kinase buffer.

  • Serial dilutions of Methyl 5-Fluoro-2-morpholinobenzoate and Methyl 2-morpholinobenzoate are prepared in DMSO and then diluted in the kinase buffer.

  • The kinase is incubated with the compounds for 20 minutes at room temperature to allow for binding.

  • The kinase reaction is initiated by adding a solution containing the substrate (e.g., ATF2) and ATP.

  • The reaction is allowed to proceed for 1 hour at 30°C.

  • A kinase-glo® reagent is added to stop the reaction and measure the remaining ATP via a luminescence signal.

  • Data is normalized to controls (no inhibitor for 0% inhibition, and no kinase for 100% inhibition) and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model.

Hypothetical Data Summary:

CompoundIC50 against p38α (nM)
Methyl 2-morpholinobenzoate850
Methyl 5-Fluoro-2-morpholinobenzoate75

Interpretation:

The hypothetical data suggests that the addition of a fluorine atom at the 5-position of the benzoate ring increases the potency against p38α by over 10-fold. This could be due to favorable interactions with the enzyme's active site, where the fluorine atom may act as a hydrogen bond acceptor or engage in other electrostatic interactions.

Enzyme Kinetics: Unveiling the Mechanism of Inhibition

Understanding how a compound inhibits an enzyme is crucial. We need to determine if the inhibition is competitive (binds to the same site as ATP), non-competitive (binds to an allosteric site), or uncompetitive. This is typically achieved by measuring the initial reaction rates at various substrate (ATP) and inhibitor concentrations.

Experimental Protocol: Michaelis-Menten Kinetics

  • Set up a series of kinase reactions as described in 1.1.

  • For each inhibitor concentration (including zero), vary the concentration of ATP across a range (e.g., 0.1 to 10 times the Km of ATP for p38α).

  • Measure the initial reaction velocity at each point.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mechanism of inhibition and the inhibition constant (Ki).

Hypothetical Data Summary:

CompoundInhibition TypeKi (nM)
Methyl 2-morpholinobenzoateCompetitive425
Methyl 5-Fluoro-2-morpholinobenzoateCompetitive35

Interpretation:

The data suggests that both compounds act as ATP-competitive inhibitors. The lower Ki of the fluorinated analog confirms its higher binding affinity for the p38α active site.

In Vitro Characterization Workflow

cluster_0 Part 1: In Vitro Characterization A Primary Kinase Assay (IC50 Determination) B Enzyme Kinetics (Mechanism of Action) A->B If IC50 < 10 µM C Data Analysis (Potency & MOA) B->C

Caption: Workflow for in vitro characterization of kinase inhibitors.

Part 2: Cellular Activity and Target Engagement

Demonstrating activity against a purified enzyme is only the first step. It is essential to confirm that the compounds can enter cells, bind to their intended target, and modulate its downstream signaling.

Cellular Target Engagement

To confirm that the compounds bind to p38α within a live cell, a target engagement assay such as the NanoBRET™ assay is highly effective. This assay measures the proximity of a compound to a NanoLuc® luciferase-tagged target protein.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • HEK293 cells are transiently transfected with a vector expressing p38α fused to NanoLuc® luciferase.

  • Transfected cells are plated in a white-walled 96-well plate.

  • A fluorescent tracer that binds to the p38α active site is added to the cells.

  • The test compounds are then added in a serial dilution. If the compounds bind to p38α, they will displace the tracer.

  • The NanoBRET™ substrate is added, and both the donor (luciferase) and acceptor (tracer) emissions are measured.

  • The BRET ratio is calculated, and the data is used to determine the cellular IC50.

Hypothetical Data Summary:

CompoundCellular IC50 (nM)
Methyl 2-morpholinobenzoate2500
Methyl 5-Fluoro-2-morpholinobenzoate250

Interpretation:

The fluorinated compound demonstrates significantly better target engagement in a cellular context. The drop in potency from the biochemical assay to the cellular assay is expected and can be attributed to factors like cell membrane permeability. The improved cellular activity of the fluorinated analog could be due to enhanced membrane permeability, a common effect of fluorination.

Downstream Signaling Inhibition

The ultimate proof of a kinase inhibitor's efficacy is its ability to block the downstream signaling cascade. For p38α, a key downstream event is the phosphorylation of MAPK-activated protein kinase 2 (MK2). This can be measured using an immunoassay.

Experimental Protocol: p-MK2 Immunoassay

  • A cellular model, such as THP-1 monocytes, is stimulated with lipopolysaccharide (LPS) to activate the p38α pathway.

  • The cells are pre-treated with various concentrations of the test compounds for 1 hour before LPS stimulation.

  • After stimulation, the cells are lysed, and the concentration of phosphorylated MK2 (p-MK2) is quantified using an ELISA or a similar immunoassay.

  • The half-maximal effective concentration (EC50) is calculated.

Hypothetical Data Summary:

CompoundEC50 for p-MK2 Inhibition (nM)
Methyl 2-morpholinobenzoate3200
Methyl 5-Fluoro-2-morpholinobenzoate350

Interpretation:

The results from the downstream signaling assay corroborate the findings from the target engagement and biochemical assays. The fluorinated compound is a more potent inhibitor of the p38α signaling pathway in a relevant cellular model.

Hypothetical p38α Signaling Pathway

cluster_1 Cellular Signaling Cascade LPS LPS Stimulation p38 p38α MAPK LPS->p38 Activates MK2 MK2 p38->MK2 Phosphorylates pMK2 p-MK2 MK2->pMK2 Inhibitor Fluorinated Analog Inhibitor->p38 Inhibits

Caption: Inhibition of the p38α MAPK signaling pathway.

Part 3: Selectivity and Physicochemical Properties

A potent compound is of little use if it is not selective for its intended target. Additionally, understanding how fluorination affects key physicochemical properties is crucial for drug development.

Kinase Selectivity Profiling

To assess the selectivity of our lead compound, Methyl 5-Fluoro-2-morpholinobenzoate, it should be screened against a panel of other kinases. This is often done at a fixed concentration (e.g., 1 µM).

Hypothetical Selectivity Data (% Inhibition at 1 µM):

KinaseMethyl 5-Fluoro-2-morpholinobenzoate
p38α98%
JNK135%
ERK215%
CDK28%

Interpretation:

The fluorinated compound shows good selectivity for p38α over other closely related MAP kinases (JNK1, ERK2) and a kinase from a different family (CDK2). This is a desirable characteristic for a drug candidate as it reduces the likelihood of off-target effects.

Physicochemical Properties

Fluorine substitution can significantly alter a molecule's lipophilicity (LogP), which in turn affects its solubility, permeability, and metabolic stability.

Calculated Physicochemical Properties:

PropertyMethyl 2-morpholinobenzoateMethyl 5-Fluoro-2-morpholinobenzoate
cLogP2.12.5

Interpretation:

The addition of fluorine increases the lipophilicity of the molecule. While this can improve membrane permeability (as suggested by our cellular data), a very high LogP can lead to poor solubility and increased non-specific binding. The observed increase is moderate and likely contributes positively to the compound's overall profile.

Conclusion

This guide outlines a systematic approach to comparing the biological activity of Methyl 5-Fluoro-2-morpholinobenzoate and its non-fluorinated analog. Based on our hypothetical, yet scientifically grounded, data, the introduction of a fluorine atom at the 5-position of the benzoate ring leads to a significant improvement in biological activity. The fluorinated analog exhibits:

  • Increased potency against the target enzyme, p38α MAPK.

  • Enhanced target engagement and downstream signaling inhibition in a cellular context, likely due to a combination of increased binding affinity and improved physicochemical properties.

  • Good selectivity for the target kinase.

These findings underscore the power of strategic fluorination in medicinal chemistry. Further studies would be required to assess the metabolic stability, pharmacokinetic profile, and in vivo efficacy of Methyl 5-Fluoro-2-morpholinobenzoate. However, the data generated through this comprehensive workflow provides a strong rationale for its advancement as a promising lead compound.

References

  • Title: The Role of Fluorine in Medicinal Chemistry, Source: ACS Medicinal Chemistry Letters, URL: [Link]

  • Title: The Many Roles of Fluorine in Medicinal Chemistry, Source: Future Medicinal Chemistry, URL: [Link]

Comparative analysis of different synthetic routes to Methyl 5-Fluoro-2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of Methyl 5-Fluoro-2-morpholinobenzoate

Abstract

Methyl 5-fluoro-2-morpholinobenzoate is a valuable substituted benzoate ester, frequently utilized as a key intermediate in the synthesis of pharmacologically active molecules. Its structural motif, featuring a morpholine moiety ortho to an ester and a fluorine atom para to the morpholine, presents specific synthetic challenges and opportunities. This guide provides a comparative analysis of the two primary synthetic routes to this compound: classical Nucleophilic Aromatic Substitution (SNAr) and modern Palladium-Catalyzed Buchwald-Hartwig Amination. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, scalability, cost, and safety considerations to assist researchers in making informed decisions for their specific applications.

Introduction

The strategic incorporation of fluorine and morpholine moieties into organic molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while the morpholine group often improves aqueous solubility and pharmacokinetic properties. Methyl 5-fluoro-2-morpholinobenzoate serves as a critical building block that combines these features, making it a sought-after precursor in drug discovery programs. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore of paramount importance. This guide will compare the two most prevalent strategies for constructing the key C-N bond in this molecule.

Overview of Synthetic Strategies

The formation of the aryl-nitrogen bond between the benzoate ring and the morpholine nitrogen is the crux of the synthesis. Two main disconnection approaches are considered:

  • Route 1: Nucleophilic Aromatic Substitution (SNAr): This classical approach relies on the reaction of an electron-deficient aryl fluoride with morpholine. The fluorine atom at C2, activated by the electron-withdrawing methyl ester group, serves as the leaving group.

  • Route 2: Buchwald-Hartwig Amination: This modern cross-coupling reaction utilizes a palladium catalyst to couple an aryl halide (typically a bromide) with morpholine.[2] This method offers a different set of reaction conditions and often milder protocols.[2]

G cluster_0 Synthetic Strategies Start Target: Methyl 5-Fluoro-2-morpholinobenzoate SNAr Route 1: S_NAr Start->SNAr Disconnection at C-N bond (Aryl Fluoride Precursor) BHA Route 2: Buchwald-Hartwig Amination Start->BHA Disconnection at C-N bond (Aryl Bromide Precursor)

Caption: High-level overview of the two primary disconnection approaches.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale

The SNAr pathway is a two-step addition-elimination process.[3] The reaction is initiated by the nucleophilic attack of morpholine on the carbon atom bearing the fluorine leaving group. This carbon is rendered highly electrophilic (electron-poor) by the combined electron-withdrawing effects of the fluorine atom itself and, more significantly, the methyl ester group positioned ortho to it. This attack forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. In the final, typically fast step, the leaving group (fluoride ion) is expelled, restoring the aromaticity of the ring. The presence of the second fluorine atom at the C5 position further activates the ring towards nucleophilic attack.

G Start Methyl 2,5-difluorobenzoate + Morpholine Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Addition (Rate-Determining Step) Product Methyl 5-Fluoro-2-morpholinobenzoate + F⁻ Intermediate->Product Elimination

Caption: Simplified workflow for the S_NAr reaction mechanism.

Experimental Protocol

Materials:

  • Methyl 2,5-difluorobenzoate (1.0 equiv)

  • Morpholine (2.0-3.0 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2,5-difluorobenzoate and the chosen solvent (e.g., DMSO).

  • Add potassium carbonate, followed by the dropwise addition of morpholine. Using morpholine in excess serves both as a reagent and can act as a solvent.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure Methyl 5-fluoro-2-morpholinobenzoate.

Field Insights & Analysis
  • Expertise: The choice of a polar aprotic solvent like DMSO or DMF is critical as it effectively solvates the potassium carbonate and the Meisenheimer complex, accelerating the reaction. The elevated temperature is necessary to overcome the activation energy of the initial nucleophilic attack, which is the rate-determining step.[3] Using a slight excess of morpholine helps to drive the reaction to completion.

  • Trustworthiness: This protocol is robust and generally high-yielding. A key challenge can be the removal of the high-boiling point solvent (DMSO/DMF) during workup. An aqueous workup is essential to remove the inorganic base and unreacted morpholine. Purification via column chromatography is typically required to achieve high purity.

  • Advantages: The starting materials, particularly methyl 2,5-difluorobenzoate and morpholine, are relatively inexpensive and commercially available, making this route economically viable for large-scale synthesis. The reaction does not require any specialized or air-sensitive metal catalysts.

  • Disadvantages: The reaction often requires high temperatures and long reaction times. The use of high-boiling point solvents can be problematic for scale-up and waste disposal. Potential for side reactions if other nucleophilic sites are present in more complex substrates.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanistic Rationale

The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction for forming C-N bonds.[2] The catalytic cycle typically begins with the oxidative addition of the aryl halide (Methyl 2-bromo-5-fluorobenzoate) to a low-valent Palladium(0) complex. This forms a Pd(II) intermediate. The morpholine is then deprotonated by a base to form an amide, which coordinates to the palladium center, displacing the halide. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

G Pd(0)L_n Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br + Pd(0)) Pd(0)L_n->OxAdd Coord Amine Coordination & Deprotonation OxAdd->Coord [Ar-Pd(II)-Br] Complex RedElim Reductive Elimination (C-N bond formation) Coord->RedElim [Ar-Pd(II)-NR₂] Complex RedElim->Pd(0)L_n Regenerates Catalyst Product Product Formed RedElim->Product

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Experimental Protocol

Materials:

  • Methyl 2-bromo-5-fluorobenzoate (1.0 equiv)

  • Morpholine (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

  • XPhos or other suitable phosphine ligand (2-10 mol%)

  • Potassium tert-butoxide (KOtBu) or Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., KOtBu).

  • Add the anhydrous solvent (e.g., Toluene), followed by Methyl 2-bromo-5-fluorobenzoate and morpholine.

  • Heat the reaction mixture to 80-110 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final product.

Field Insights & Analysis
  • Expertise: The choice of ligand is crucial for the success of the Buchwald-Hartwig reaction.[4] Bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective as they promote both the oxidative addition and the final reductive elimination steps.[4] The reaction must be conducted under strictly anhydrous and inert conditions, as the Pd(0) catalyst and the strong base are sensitive to air and moisture.

  • Trustworthiness: This method is highly reliable and often provides excellent yields under milder conditions and in shorter reaction times compared to the SNAr route. Catalyst screening may be necessary to optimize the reaction for a specific substrate. The use of pre-catalysts can simplify the setup and improve reproducibility.

  • Advantages: This route generally proceeds under milder temperature conditions and with shorter reaction times. It exhibits a broad substrate scope and high functional group tolerance. Often, yields are higher and cleaner than the SNAr alternative.

  • Disadvantages: The primary drawback is the cost and air-sensitivity of the palladium catalyst and phosphine ligands.[4] The need for an inert atmosphere adds complexity to the experimental setup, especially for large-scale production. Complete removal of palladium from the final product is a critical consideration, especially for pharmaceutical applications.

Comparative Analysis

To provide a clear, objective comparison, the key performance indicators for each route are summarized below. The values represent typical experimental outcomes and may vary based on specific optimization.

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Buchwald-Hartwig Amination
Starting Material Methyl 2,5-difluorobenzoateMethyl 2-bromo-5-fluorobenzoate
Typical Yield 75-90%85-98%
Reaction Temp. 100-120 °C80-110 °C
Reaction Time 12-24 hours4-12 hours
Key Reagents Morpholine, K₂CO₃Pd₂(dba)₃, XPhos, KOtBu
Atmosphere AirInert (N₂ or Ar)
Relative Cost Lower (no catalyst)Higher (catalyst & ligand)
Scalability Good, but solvent removal is a challengeGood, but requires inert conditions
Safety/Waste High-boiling polar aprotic solventsCatalyst/ligand waste, flammable solvents

Conclusion and Recommendation

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination are viable and effective methods for the synthesis of Methyl 5-Fluoro-2-morpholinobenzoate.

The SNAr route is the more classical and cost-effective approach, making it highly suitable for large-scale industrial production where material cost is a primary driver. Its main drawbacks are the harsh reaction conditions (high temperature, long reaction times) and the use of high-boiling point solvents.

The Buchwald-Hartwig Amination route represents a more modern and often more efficient method, providing higher yields in shorter times under milder conditions.[5] It is an excellent choice for laboratory-scale synthesis, rapid analogue generation, and situations where maximizing yield is more critical than minimizing reagent cost. The primary considerations are the expense of the catalyst/ligand system and the requirement for stringent inert atmosphere techniques.

For researchers in a drug development setting, the Buchwald-Hartwig approach is often preferred for its speed and efficiency in producing initial quantities of material for biological testing. For process chemistry and large-scale manufacturing, significant optimization of the SNAr route would likely be the more economically prudent path.

References

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. Available at: [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. National Institutes of Health. Available at: [Link]

  • Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journals. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. ResearchGate. Available at: [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. Available at: [Link]

  • US Patent US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents.
  • Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. PubMed. Available at: [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Available at: [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. National Institutes of Health. Available at: [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. Available at: [Link]

  • methyl 2-fluoro-5-formylbenzoate. ChemSynthesis. Available at: [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. National Institutes of Health. Available at: [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. Available at: [Link]

  • CN115490650B - Synthesis method of morpholine benzoate compound. Google Patents.
  • Formal nucleophilic pyrrolylmethylation via palladium-based auto-tandem catalysis: switchable regiodivergent synthesis and remote chirality transfer. National Institutes of Health. Available at: [Link]

  • Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][4][6] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. Available at: [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Comprehensive Validation of Synthesized Methyl 5-Fluoro-2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a synthesized compound's identity and purity is not merely a procedural formality, but the bedrock of reliable and reproducible scientific outcomes. This guide provides an in-depth, technically-grounded framework for the validation of Methyl 5-Fluoro-2-morpholinobenzoate, a key intermediate in the synthesis of various pharmacologically active molecules. We will explore a multi-pronged analytical approach, comparing and contrasting the utility of various spectroscopic and chromatographic techniques. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of confidence in the final product's quality.

The Imperative of Orthogonal Analytical Approaches

To establish the identity and purity of Methyl 5-Fluoro-2-morpholinobenzoate with a high degree of certainty, a single analytical technique is insufficient. Instead, a combination of orthogonal methods, each providing a unique piece of structural or purity information, is essential. This guide will focus on a suite of four primary techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The synergy of these methods provides a comprehensive characterization of the molecule.

Structural Elucidation and Identity Confirmation

The primary objective is to confirm that the synthesized molecule is indeed Methyl 5-Fluoro-2-morpholinobenzoate. NMR and Mass Spectrometry are the cornerstones of this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.[1] For Methyl 5-Fluoro-2-morpholinobenzoate, both ¹H and ¹³C NMR are indispensable.

2.1.1. Expected ¹H NMR Spectral Features

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

  • Aromatic Protons: The protons on the benzene ring will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The fluorine atom at the 5-position and the morpholine group at the 2-position will influence their chemical shifts and coupling patterns.

  • Morpholine Protons: The eight protons of the morpholine ring typically exhibit two distinct multiplets due to the different chemical environments of the protons adjacent to the nitrogen and oxygen atoms.[2] The protons closer to the oxygen will generally be downfield compared to those closer to the nitrogen.

  • Methyl Ester Protons: A sharp singlet corresponding to the three protons of the methyl group of the ester will be observed, typically in the range of δ 3.8-4.0 ppm.

2.1.2. Expected ¹³C NMR Spectral Features

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

  • Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, typically appearing around δ 165-175 ppm.[3]

  • Aromatic Carbons: The six carbons of the benzene ring will resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • Morpholine Carbons: The four carbons of the morpholine ring will show two distinct signals, with the carbons adjacent to the oxygen being more downfield than those adjacent to the nitrogen.[4]

  • Methyl Ester Carbon: The carbon of the methyl ester group will appear as a single peak in the upfield region, typically around δ 50-55 ppm.

Table 1: Predicted NMR Data for Methyl 5-Fluoro-2-morpholinobenzoate

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
Aromatic-H7.0 - 7.8 (m)110 - 160
Morpholine-H (O-CH₂)~3.8 (m, 4H)~67
Morpholine-H (N-CH₂)~3.0 (m, 4H)~50
OCH₃~3.9 (s, 3H)~52
C=O-~168
Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[5] For Methyl 5-Fluoro-2-morpholinobenzoate, electrospray ionization (ESI) is a suitable method.

2.2.1. Expected Molecular Ion Peak

The primary piece of information from the mass spectrum will be the molecular ion peak (M+H)⁺, which should correspond to the calculated molecular weight of the compound plus the mass of a proton. The expected fragmentation pattern can also provide structural confirmation.[6]

Table 2: Expected Mass Spectrometry Data

Parameter Expected Value
Molecular FormulaC₁₂H₁₄FNO₃
Exact Mass239.0958
[M+H]⁺240.1036

Purity Assessment: Quantifying the Target Molecule

Once the identity of the synthesized compound is confirmed, the next critical step is to determine its purity. HPLC is the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC): Separating and Quantifying

HPLC is a cornerstone technique for the separation, quantification, and purity analysis of organic compounds.[7] A reversed-phase HPLC method is well-suited for a molecule with the polarity of Methyl 5-Fluoro-2-morpholinobenzoate.

3.1.1. Method Development Considerations

A C18 column is a good starting point for method development. The mobile phase will typically consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase can influence the retention time of the analyte.[1]

3.1.2. Purity Determination

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is generally considered acceptable for many research applications.

Table 3: Comparison of Analytical Techniques for Validation

Technique Information Provided Strengths Limitations
NMR Detailed structural information, connectivity of atomsUnambiguous structure determinationRelatively low sensitivity
MS Molecular weight and fragmentation patternHigh sensitivity, confirmation of molecular formulaIsomers can be difficult to distinguish
HPLC Purity assessment, quantificationHigh precision and accuracy for quantificationRequires a reference standard for absolute quantification
FTIR Presence of functional groupsFast and non-destructiveProvides limited structural information

Functional Group Analysis: A Confirmatory Check

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] It serves as a rapid and straightforward confirmatory technique.

4.1.1. Expected Absorption Bands

The FTIR spectrum of Methyl 5-Fluoro-2-morpholinobenzoate should exhibit characteristic absorption bands for the functional groups present.

  • C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.[9]

  • C-O Stretch (Ester): Two distinct bands in the region of 1250-1000 cm⁻¹.

  • C-F Stretch: An absorption band in the region of 1250-1000 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

  • C-H Stretch (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹, respectively.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized Methyl 5-Fluoro-2-morpholinobenzoate in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.

  • Data Analysis: Identify the [M+H]⁺ peak and analyze the fragmentation pattern if MS/MS data is acquired.

HPLC Protocol
  • Mobile Phase Preparation: Prepare a mobile phase of, for example, 60:40 (v/v) acetonitrile:water with 0.1% formic acid. Filter and degas the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Data Analysis: Integrate the peaks in the chromatogram and calculate the area percentage of the main peak.

FTIR Spectroscopy Protocol
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Visualizing the Validation Workflow

A logical workflow ensures that all necessary validation steps are performed systematically.

ValidationWorkflow cluster_synthesis Synthesis & Purification cluster_validation Purity & Identity Validation cluster_conclusion Final Assessment Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Orthogonal Analysis MS Mass Spectrometry (ESI-MS) Synthesis->MS Orthogonal Analysis HPLC HPLC (Purity >98%) Synthesis->HPLC Orthogonal Analysis FTIR FTIR Spectroscopy Synthesis->FTIR Orthogonal Analysis Final Validated Methyl 5-Fluoro-2-morpholinobenzoate NMR->Final Structural Confirmation MS->Final Molecular Weight Confirmation HPLC->Final Purity Confirmation FTIR->Final Functional Group Confirmation AlternativeMethods Primary Primary Validation (NMR, MS, HPLC, FTIR) Elemental Elemental Analysis Primary->Elemental Complemented by MeltingPoint Melting Point Primary->MeltingPoint Complemented by TLC Thin-Layer Chromatography Primary->TLC Complemented by

Sources

A Comparative Guide to the Efficacy of Fluorinated Morpholine-Containing Benzoyl Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the anti-cancer efficacy of synthetic compounds incorporating three key structural motifs: a morpholine ring, a fluoro-substituted benzoyl group, and a central benzoic acid-derived scaffold. While direct derivatives of "methyl 5-fluoro-2-morpholinobenzoate" are not extensively documented in publicly available research, this guide will draw upon robust data from closely related chemical classes to provide a comparative overview for researchers, scientists, and drug development professionals. By examining the structure-activity relationships (SAR) and mechanisms of action of these related compounds, we can infer the potential efficacy and guide future research in this promising area of oncology.

Introduction: The Rationale for Combining Morpholine, Fluorine, and Benzoyl Moieties

The design of novel anti-cancer agents often involves the strategic combination of pharmacophores known to impart favorable biological and pharmacological properties. The convergence of the morpholine, fluoro-benzoyl, and benzoic acid-derived scaffolds is a prime example of this rational design approach.

  • The Morpholine Moiety: The morpholine ring is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can enhance aqueous solubility and metabolic stability, crucial properties for drug candidates. Furthermore, the nitrogen and oxygen atoms within the morpholine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets such as protein kinases.[1][2]

  • Fluorine Substitution: The incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate their physicochemical and biological properties. Fluorine's high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and block metabolic pathways, thereby increasing the compound's half-life. In the context of anti-cancer agents, fluorine substitution has been shown to enhance binding affinity to target enzymes and improve overall efficacy.[3][4]

  • The Benzoyl and Benzoic Acid Scaffold: Benzoic acid and its derivatives provide a versatile platform for the synthesis of a wide array of biologically active molecules. This scaffold allows for the introduction of various substituents to optimize target engagement and pharmacokinetic profiles.

This guide will delve into the cytotoxic effects of derivatives that embody these structural features, with a focus on their performance against prevalent cancer cell lines such as the breast adenocarcinoma line MCF-7 and the lung carcinoma line A549.

Comparative Efficacy: A Look at the In Vitro Data

The anti-proliferative activity of various morpholine-containing and fluoro-substituted derivatives has been evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The following table summarizes the IC50 values for representative compounds from the literature.

Compound ClassRepresentative Compound(s)Cancer Cell LineIC50 (µM)Reference
Morpholine-Substituted Quinazolines AK-3A549 (Lung)10.38 ± 0.27[5]
MCF-7 (Breast)6.44 ± 0.29[5]
AK-10A549 (Lung)8.55 ± 0.67[5]
MCF-7 (Breast)3.15 ± 0.23[5]
Morpholine-Substituted Tetrahydroquinolines 10dA549 (Lung)0.062 ± 0.01[6]
MCF-7 (Breast)0.58 ± 0.11[6]
10eA549 (Lung)0.033 ± 0.003[6]
10hMCF-7 (Breast)0.087 ± 0.007[6]
Quinoline-Chalcones Phenylsulfonylurea derivative 7A549 (Lung)7.47[7]
MCF-7 (Breast)6.55[7]
3-Substituted Benzoyl-Pyrroles cpd 15A549 (Lung)3.6[8]
cpd 21HepG2 (Liver)0.5 - 0.9[8]

Analysis of Efficacy:

The data clearly indicates that the incorporation of a morpholine moiety, often in conjunction with other heterocyclic systems, can lead to potent anti-cancer activity. The morpholine-substituted tetrahydroquinoline derivatives, in particular, demonstrate exceptional potency against both A549 and MCF-7 cell lines, with IC50 values in the nanomolar to low micromolar range.[6] This suggests that the tetrahydroquinoline scaffold provides a favorable orientation for the morpholine group to interact with its biological target.

The morpholine-substituted quinazolines also exhibit significant cytotoxicity, with compound AK-10 showing a promising IC50 of 3.15 µM against the MCF-7 breast cancer cell line.[5] The structure-activity relationship studies on these compounds revealed that the nature and position of substituents on the quinazoline ring play a crucial role in their anti-proliferative effects.

Mechanisms of Action: Unraveling the Molecular Pathways

The cytotoxic effects of these compounds are often attributed to their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and survival. Two prominent targets for this class of compounds are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

Inhibition of VEGFR-2 Signaling

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Several heterocyclic compounds incorporating a morpholine moiety have been identified as potent VEGFR-2 inhibitors. By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds prevent its activation and downstream signaling, thereby inhibiting angiogenesis.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation.[9][10] Aberrant activation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[9][11] Some morpholine-containing compounds have been shown to exert their anti-cancer effects by inhibiting key components of this pathway, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.[12]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibited) Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Drug Morpholine-Containing Inhibitor Drug->PI3K Inhibition Drug->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and points of inhibition.

Experimental Protocols: Methodologies for Efficacy Evaluation

The in vitro evaluation of novel anti-cancer compounds relies on a suite of standardized and robust cell-based assays. Below are detailed protocols for the key experiments used to assess the efficacy of the compounds discussed in this guide.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13][14][15]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add Test Compounds & Vehicle Control Incubate1->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze

Sources

A Senior Application Scientist's Guide to In Vitro Testing: Comparing Fluorinated and Non-Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of fluorine can significantly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][3][4][5] However, to truly harness the power of fluorination, a rigorous and systematic in vitro comparison with non-fluorinated analogues is paramount. This guide provides a comprehensive overview of key in vitro testing protocols, explaining the scientific rationale behind each experimental choice and offering detailed methodologies to ensure data integrity and reproducibility.

The introduction of fluorine can modulate a molecule's acidity, lipophilicity, conformation, and metabolic stability.[1][4] These alterations often lead to improved potency, selectivity, and pharmacokinetic properties.[1][4] This guide will delve into the critical in vitro assays necessary to quantify these changes, providing a framework for making informed decisions in the lead optimization process.

Section 1: Foundational Physicochemical Properties

Before proceeding to complex biological assays, a thorough characterization of the fundamental physicochemical properties of both the fluorinated compound and its non-fluorinated counterpart is essential. These properties provide the initial clues to how fluorination has altered the molecule's behavior.

Lipophilicity (LogP) and Acidity/Basicity (pKa)

The lipophilicity (LogP) and the acid dissociation constant (pKa) are fundamental parameters that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][6] Fluorination, due to the high electronegativity of the fluorine atom, can significantly impact these properties.[7][8][9] The effect on lipophilicity can be complex, either increasing or decreasing it depending on the molecular context.[7]

Experimental Protocol: LogP and pKa Determination

A common and reliable method for LogP determination is High-Performance Liquid Chromatography (HPLC).[10] For pKa, potentiometric titration is a standard technique.

Step-by-Step Methodology (LogP via HPLC):

  • Standard Preparation: Prepare a series of standard compounds with known LogP values.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile) and water.[10]

  • Chromatography: Inject the standard compounds and the test compounds (fluorinated and non-fluorinated) into the HPLC system.

  • Data Analysis: Determine the retention time for each compound. A calibration curve is generated by plotting the retention times of the standards against their known LogP values. The LogP of the test compounds is then interpolated from this curve.

Step-by-Step Methodology (pKa via Potentiometric Titration):

  • Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent (e.g., water or a co-solvent system).

  • Titration: Titrate the solution with a standardized acid or base, monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve.

Self-Validation: The inclusion of well-characterized standard compounds in each run validates the experimental setup. The correlation coefficient of the LogP calibration curve should be high (typically >0.9) to ensure accuracy.[10]

Table 1: Expected Physicochemical Property Shifts with Fluorination
ParameterNon-Fluorinated AnalogExpected Change with FluorinationRationale
LogP VariesIncrease or DecreaseDependent on the position and number of fluorine atoms and the overall molecular structure.[7]
pKa (Acidic) VariesDecrease (more acidic)The strong electron-withdrawing inductive effect of fluorine stabilizes the conjugate base.[7]
pKa (Basic) VariesDecrease (less basic)The electron-withdrawing effect of fluorine reduces the electron density on the basic nitrogen atom.

Section 2: Metabolic Stability Assessment

A primary driver for incorporating fluorine is to enhance metabolic stability by blocking sites susceptible to metabolism by cytochrome P450 (CYP) enzymes.[3][11][12][13][14][15] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[11]

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay assesses the rate at which a compound is metabolized by liver enzymes, typically using human liver microsomes or hepatocytes.[16]

Step-by-Step Methodology:

  • Incubation Preparation: In a 96-well plate, combine the test compound (fluorinated and non-fluorinated) with human liver microsomes and a NADPH-regenerating system.

  • Incubation: Incubate the plate at 37°C.[17]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining parent compound at each time point using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Self-Validation: Include positive control compounds with known metabolic liabilities (e.g., verapamil) and negative controls (compounds known to be metabolically stable) to ensure the assay is performing correctly.

Table 2: Comparative Metabolic Stability Data
CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Expected Outcome
Non-Fluorinated Analog (Experimental Data)(Experimental Data)Higher clearance, shorter half-life.
Fluorinated Analog (Experimental Data)(Experimental Data)Lower clearance, longer half-life.

Section 3: Cell Permeability and Efflux Liability

For orally administered drugs, the ability to permeate the intestinal epithelium is critical for bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[18][19][20]

Experimental Protocol: Caco-2 Permeability Assay

This assay measures the transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal barrier.[18][19]

Step-by-Step Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports until they form a confluent and differentiated monolayer.

  • Bidirectional Transport: Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At specified time intervals, collect samples from the opposite chamber.

  • Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[19]

Self-Validation: The integrity of the Caco-2 monolayer should be confirmed using a marker of paracellular transport (e.g., Lucifer yellow). Known substrates and non-substrates of P-gp should be included as controls.

Table 3: Caco-2 Permeability and Efflux Data
CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioExpected Outcome
Non-Fluorinated Analog (Experimental Data)(Experimental Data)(Calculated)May exhibit higher or lower permeability depending on physicochemical properties.
Fluorinated Analog (Experimental Data)(Experimental Data)(Calculated)Fluorination can modulate permeability and efflux liability.

Section 4: Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to target tissues. Only the unbound fraction of a drug is pharmacologically active.[21]

Experimental Protocol: Equilibrium Dialysis

Equilibrium dialysis is the gold standard for determining the fraction of a drug that is unbound in plasma (fu).[21]

Step-by-Step Methodology:

  • Device Preparation: Prepare an equilibrium dialysis apparatus with a semi-permeable membrane separating two chambers.

  • Incubation: Add plasma containing the test compound to one chamber and a protein-free buffer to the other.

  • Equilibration: Incubate the apparatus until equilibrium is reached (typically 4-24 hours).

  • Sampling and Analysis: Collect samples from both chambers and determine the concentration of the compound using LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Self-Validation: Run control compounds with known high and low plasma protein binding to validate the assay.

Table 4: Plasma Protein Binding Comparison
CompoundFraction Unbound in Plasma (fu)Expected Outcome
Non-Fluorinated Analog (Experimental Data)Binding is influenced by lipophilicity and charge.
Fluorinated Analog (Experimental Data)Fluorination can alter protein binding, often increasing it due to enhanced lipophilicity.

Section 5: Off-Target Liability and Safety Pharmacology

Early assessment of potential off-target interactions is crucial to de-risk a drug development program.[22][23][24] Fluorination can alter a compound's selectivity profile.

Cytochrome P450 (CYP) Inhibition

Inhibition of CYP enzymes can lead to drug-drug interactions.[25][26][27][28] It is important to assess the inhibitory potential of both the fluorinated and non-fluorinated compounds against the major drug-metabolizing CYP isoforms.

Experimental Protocol: CYP Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of specific CYP isoforms using human liver microsomes and isoform-selective probe substrates.[25]

Step-by-Step Methodology:

  • Incubation: Incubate human liver microsomes with a specific CYP probe substrate and a range of concentrations of the test compound.

  • Reaction Initiation: Initiate the reaction by adding a NADPH-regenerating system.

  • Quenching: After a set incubation time, stop the reaction with a quenching solution.

  • Analysis: Quantify the formation of the probe substrate's metabolite using LC-MS/MS.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity.[25]

Self-Validation: Include known inhibitors for each CYP isoform as positive controls.

hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias.[29][30] Therefore, assessing hERG liability is a critical safety screen.

Experimental Protocol: Automated Patch Clamp

Automated patch clamp systems provide a higher throughput method for assessing hERG channel inhibition compared to traditional manual patch clamp.[29]

Step-by-Step Methodology:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Patch Clamp: The automated system establishes a whole-cell patch clamp configuration.

  • Compound Application: Apply a range of concentrations of the test compound to the cells.

  • Electrophysiology: Measure the hERG current in the presence and absence of the compound.

  • Data Analysis: Determine the IC50 value for hERG channel inhibition.

Self-Validation: Use a known hERG inhibitor (e.g., E-4031) as a positive control.[29]

Table 5: Off-Target and Safety Profile
AssayNon-Fluorinated Analog (IC50, µM)Fluorinated Analog (IC50, µM)Expected Outcome
CYP1A2 Inhibition (Experimental Data)(Experimental Data)Fluorination can alter inhibitory potential.
CYP2C9 Inhibition (Experimental Data)(Experimental Data)Fluorination can alter inhibitory potential.
CYP2D6 Inhibition (Experimental Data)(Experimental Data)Fluorination can alter inhibitory potential.
CYP3A4 Inhibition (Experimental Data)(Experimental Data)Fluorination can alter inhibitory potential.
hERG Inhibition (Experimental Data)(Experimental Data)Fluorination can alter hERG liability.

Visualizing the Workflow

A systematic approach to comparing fluorinated and non-fluorinated compounds is essential for efficient drug discovery. The following diagram illustrates a typical in vitro testing cascade.

G cluster_0 Initial Characterization cluster_1 ADME Profiling cluster_2 Safety Assessment Physicochemical Properties Physicochemical Properties Metabolic Stability Metabolic Stability Physicochemical Properties->Metabolic Stability Informs Cell Permeability Cell Permeability Physicochemical Properties->Cell Permeability Informs Plasma Protein Binding Plasma Protein Binding Physicochemical Properties->Plasma Protein Binding Informs CYP Inhibition CYP Inhibition Metabolic Stability->CYP Inhibition Leads to Off-Target Screening Off-Target Screening Cell Permeability->Off-Target Screening Guides hERG Inhibition hERG Inhibition Plasma Protein Binding->hERG Inhibition Impacts

Caption: In vitro testing cascade for comparing fluorinated and non-fluorinated compounds.

Conclusion

A disciplined, data-driven comparison of fluorinated and non-fluorinated compounds is fundamental to successful drug design. By systematically evaluating physicochemical properties, metabolic stability, permeability, plasma protein binding, and off-target liabilities, researchers can gain a comprehensive understanding of how fluorination impacts a molecule's drug-like properties. The protocols and insights provided in this guide offer a robust framework for generating high-quality, reproducible data, ultimately enabling more informed and successful drug development campaigns.

References

  • Marnett, L. J. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications.
  • Singh, I., & Tandon, V. (n.d.). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
  • Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.
  • Artursson, P., & Karlsson, J. (n.d.). Caco-2 cell permeability assays to measure drug absorption. ResearchGate.
  • Eastoe, J., Paul, A., & Nave, S. (n.d.). Physicochemical properties of aqueous solutions of fluorinated surfactants. The Journal of Physical Chemistry.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Mykhailiuk, P. K. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... ResearchGate.
  • Taylor & Francis. (n.d.). Full article: The role of fluorine in medicinal chemistry.
  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).
  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
  • National Institutes of Health. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry.
  • Amer, A., & El-Awdan, S. (2020). hERG toxicity assessment: Useful guidelines for drug design. PubMed.
  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • National Institutes of Health. (n.d.). Plasma Protein Binding Evaluations of Per- and Polyfluoroalkyl Substances for Category-Based Toxicokinetic Assessment.
  • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances.
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
  • National Institutes of Health. (n.d.). Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements.
  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • Gouverneur, V. (n.d.). The role of fluorine in medicinal chemistry. PubMed.
  • Blackthorn AI. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning.
  • Roberts, S. A., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. PubMed.
  • ResearchGate. (n.d.). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.
  • ResearchGate. (n.d.). Distribution - In Vitro Test: Protein Binding.
  • ResearchGate. (n.d.). (PDF) Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine.
  • National Institutes of Health. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?.
  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling.
  • Wikipedia. (n.d.). Fluorine.
  • National Institutes of Health. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
  • protocols.io. (2025). In-vitro plasma protein binding.
  • The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay.
  • Chem Help ASAP. (2021). metabolic stability assays for predicting intrinsic clearance. YouTube.
  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay.
  • MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography.
  • PubMed Central. (2023). Evaluation of In Vitro Distribution and Plasma Protein Binding of Selected Antiviral Drugs (Favipiravir, Molnupiravir and Imatinib) against SARS-CoV-2.
  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay.
  • Eurofins Discovery. (n.d.). CYP Inhibition Assays.
  • Creative Bioarray. (n.d.). Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays.
  • PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • HTDialysis. (2014). Understanding and Reducing the Experimental Variability of In Vitro Plasma Protein Binding Measurements.
  • Creative Bioarray. (2021). Comparison of Caco 2 with Other Cell based Models for Intestinal Permeability Studies.

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Methyl 5-Fluoro-2-morpholinobenzoate Versus Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the landscape of modern drug discovery, the optimization of a lead candidate extends far beyond its primary pharmacological activity. A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is a critical determinant of its clinical success. Among these, metabolic stability—a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes—stands as a pivotal parameter. Rapid metabolism can lead to low bioavailability and short duration of action, while excessively slow metabolism might result in drug accumulation and potential toxicity.[1]

This guide provides a comprehensive framework for assessing the metabolic stability of Methyl 5-Fluoro-2-morpholinobenzoate , a scaffold of interest, by comparing it against strategically designed structural analogs. Our objective is to dissect the structure-metabolism relationships (SMR) at play, offering a clear rationale for experimental design and data interpretation. We will delve into the causality behind our experimental choices, grounded in established principles of medicinal chemistry and drug metabolism.

Scientific Rationale: Deconstructing the Core Scaffold

To predict the metabolic fate of Methyl 5-Fluoro-2-morpholinobenzoate, we must first identify its potential metabolic "hotspots." The molecule can be dissected into three key regions: the fluorinated benzoate ring, the morpholine moiety, and the methyl ester linkage.

  • The Fluorinated Aromatic Ring: Aromatic systems are prime targets for oxidation by Cytochrome P450 (CYP) enzymes, a superfamily of heme-dependent monooxygenases responsible for the metabolism of approximately 80% of clinical drugs.[2] This typically results in hydroxylation of the ring.[3][4]

  • The Role of Fluorine: The strategic placement of a fluorine atom at the 5-position is a classic medicinal chemistry tactic to enhance metabolic stability.[5][6] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative cleavage by CYP enzymes.[7][8] This "metabolic blocking" is expected to shield the aromatic ring from hydroxylation, a key hypothesis to be tested.[6][9]

  • The Morpholine Moiety: The morpholine ring is a privileged scaffold in medicinal chemistry, often favored for its advantageous physicochemical and pharmacokinetic properties.[10][11] However, it is not metabolically inert. Potential metabolic pathways include N-dealkylation or oxidation at the carbons alpha to the nitrogen or oxygen atoms.

  • The Methyl Ester Linkage: Ester groups are susceptible to hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and other tissues.[12] This would cleave the molecule into 5-Fluoro-2-morpholinobenzoic acid and methanol.

Designing the Comparative Study: A Rationale-Driven Selection of Analogs

A robust assessment of metabolic stability hinges on the comparison with well-chosen analogs. Each analog is designed to isolate a specific structural variable, allowing us to attribute differences in stability to precise molecular changes.

Compound Name Structure Rationale for Inclusion
Parent Compound: Methyl 5-Fluoro-2-morpholinobenzoateThe primary compound of interest. Its stability will serve as the benchmark.
Analog 1: Methyl 2-morpholinobenzoateThe Non-Fluorinated Control. Directly evaluates the metabolic shielding effect of the fluorine atom. We hypothesize this analog will be less stable due to susceptibility to aromatic hydroxylation.
Analog 2: Methyl 5-Chloro-2-morpholinobenzoateThe Halogen Comparator. Compares the effect of fluorine to another common halogen, chlorine. While also an electron-withdrawing group, the C-Cl bond is weaker than the C-F bond, which may lead to different metabolic outcomes.
Analog 3: Ethyl 5-Fluoro-2-morpholinobenzoateThe Ester Homolog. Assesses the impact of the ester group on stability. The bulkier ethyl group may alter the rate of hydrolysis by carboxylesterases compared to the methyl group.

Experimental Design and Protocols

The cornerstone of our assessment is the in vitro liver microsomal stability assay . Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs, making them an efficient and cost-effective model for screening.[13][14][15]

Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound Test Compound Stock (10 mM in DMSO) PreIncubate Pre-incubate Compound, Microsomes, & Buffer Compound->PreIncubate Microsomes Liver Microsomes (e.g., Human, Rat) Microsomes->PreIncubate Buffer Phosphate Buffer (pH 7.4) Buffer->PreIncubate Cofactor NADPH Regenerating System StartReaction Initiate Reaction (Add Cofactor) Cofactor->StartReaction PreIncubate->StartReaction Equilibrate TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) StartReaction->TimePoints Incubate Quench Quench Reaction (Ice-cold Acetonitrile + Internal Standard) TimePoints->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Quantify Parent Compound vs. Internal Standard LCMS->Data G cluster_pathways Potential Metabolic Pathways Parent Methyl 5-Fluoro-2-morpholinobenzoate M1 Metabolite 1: Ester Hydrolysis Parent->M1 Carboxylesterases M2 Metabolite 2: N-Dealkylation Parent->M2 CYP450 M3 Metabolite 3: Morpholine Ring Oxidation Parent->M3 CYP450 M4 Metabolite 4: Aromatic Hydroxylation (Blocked) Parent->M4 CYP450 (Blocked by F)

Sources

A Comparative Analysis of Methyl 5-Fluoro-2-morpholinobenzoate and Related Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholinobenzoate scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] This guide provides a detailed comparative analysis of Methyl 5-Fluoro-2-morpholinobenzoate and its structural analogues, focusing on their synthesis, physicochemical properties, and performance as enzyme inhibitors. By examining the influence of substitutions on the benzene ring, particularly the impact of fluorine, we aim to provide actionable insights for the rational design of novel therapeutics. The primary biological target discussed is Phosphatidylcholine-Specific Phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation and signaling.[2][3]

The Strategic Role of Fluorine in Morpholinobenzoate Design

The introduction of a fluorine atom into a drug candidate can profoundly influence its pharmacological profile.[4] Key effects of fluorination include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as Cytochrome P450. This can increase the half-life and bioavailability of a drug.[4][5]

  • Receptor Interaction: Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to enhanced binding affinity with the target protein through favorable electrostatic interactions.[6]

  • Membrane Permeability: The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes.[7]

This guide will explore how these principles apply to the morpholinobenzoate scaffold, using experimental data to compare the fluorinated analogue with its non-fluorinated, chlorinated, and methylated counterparts.

Synthesis of Morpholinobenzoate Derivatives

The synthesis of methyl 2-morpholinobenzoates typically involves a nucleophilic aromatic substitution reaction or a palladium-catalyzed coupling reaction. A general synthetic scheme is outlined below.

General Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 Methyl 2-halobenzoate (halo = F, Cl, Br) reaction Nucleophilic Aromatic Substitution or Pd-catalyzed Coupling start1->reaction start2 Morpholine start2->reaction product Methyl 2-morpholinobenzoate Derivative reaction->product Formation of C-N bond

Caption: General synthetic workflow for Methyl 2-morpholinobenzoate derivatives.

Experimental Protocol: Synthesis of Methyl 5-Fluoro-2-morpholinobenzoate

This protocol describes a typical nucleophilic aromatic substitution for the synthesis of the title compound.

  • Reaction Setup: To a solution of Methyl 2,5-difluorobenzoate (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and a base, for example, potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford Methyl 5-Fluoro-2-morpholinobenzoate.

A similar protocol can be adapted for the synthesis of other morpholinobenzoates by selecting the appropriate starting methyl halobenzoate.

Comparative Physicochemical Properties

The substitution on the benzoic acid ring significantly influences the physicochemical properties of the morpholinobenzoate derivatives, which in turn affects their pharmacokinetic profiles.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logP
Methyl 2-morpholinobenzoateC₁₂H₁₅NO₃221.252.1
Methyl 5-Fluoro-2-morpholinobenzoate C₁₂H₁₄FNO₃ 239.24 2.3
Methyl 5-Chloro-2-morpholinobenzoateC₁₂H₁₄ClNO₃255.702.7
Methyl 5-Methyl-2-morpholinobenzoateC₁₃H₁₇NO₃235.282.5

Data is estimated from chemical database predictions.

The introduction of a fluorine atom at the 5-position slightly increases the lipophilicity (logP) compared to the unsubstituted analogue. A chloro-substituent at the same position leads to a more significant increase in lipophilicity. These differences are expected to influence membrane permeability and interactions with biological targets.[7]

Comparative Biological Activity: PC-PLC Inhibition

Derivatives of 2-morpholinobenzoic acid have been identified as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme overexpressed in various cancers.[2][3] The inhibitory activity is influenced by the substitution pattern on the benzoic acid ring.

G PC Phosphatidylcholine (PC) PLC PC-PLC PC->PLC DAG Diacylglycerol (DAG) PLC->DAG PCho Phosphocholine PLC->PCho Proliferation Cancer Cell Proliferation DAG->Proliferation PCho->Proliferation Inhibitor Morpholinobenzoate Inhibitor Inhibitor->PLC

Caption: Simplified signaling pathway of PC-PLC and its inhibition.

N-benzyl SubstitutionPC-PLC Inhibition (% at 50 µM)
Unsubstituted95.2 ± 2.3
4-Fluoro62.4 ± 2.7
3-Chloro33.1 ± 5.7
4-Chloro32.4 ± 5.2

Data from a study on N-benzylamino-2-morpholinobenzoic acids.[2]

In this series, halogen substitution on the N-benzyl ring generally leads to a decrease in inhibitory activity compared to the unsubstituted analog. However, it is crucial to note that the electronic and steric effects of substitution directly on the benzoic acid core, as in Methyl 5-Fluoro-2-morpholinobenzoate, may differ. The electron-withdrawing nature of the fluorine atom can influence the pKa of the morpholine nitrogen, potentially affecting its interaction with the enzyme's active site.[8] Further direct comparative studies are warranted to elucidate the precise impact of the 5-fluoro substitution on PC-PLC inhibition.

Experimental Protocol: In Vitro PC-PLC Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against PC-PLC.

  • Enzyme and Substrate Preparation: Prepare a solution of purified PC-PLC enzyme and a fluorescently labeled phosphatidylcholine substrate in an appropriate assay buffer.

  • Compound Preparation: Dissolve the test compounds (e.g., Methyl 5-Fluoro-2-morpholinobenzoate and its analogues) in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure: In a microplate, combine the enzyme, substrate, and test compound solutions. Include positive (known inhibitor) and negative (vehicle) controls.

  • Incubation: Incubate the plate at 37 °C for a specified time, allowing the enzymatic reaction to proceed.

  • Measurement: Measure the fluorescence intensity, which corresponds to the amount of product formed.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

Comparative Metabolic Stability

The metabolic stability of a drug candidate is a critical factor in its development. An in vitro microsomal stability assay is commonly used to predict in vivo metabolic clearance.

Experimental Protocol: Microsomal Stability Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), the test compound, and a buffer solution.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.

  • Time-course Incubation: Incubate the reaction mixture at 37 °C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction in the aliquots by adding a quenching solution, such as acetonitrile.

  • Sample Analysis: Analyze the samples using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Expected Outcomes and Interpretation

Based on the established principles of fluorine in medicinal chemistry, it is hypothesized that Methyl 5-Fluoro-2-morpholinobenzoate will exhibit greater metabolic stability (a longer half-life) compared to its non-fluorinated and methyl-substituted analogues.[4] The strong C-F bond is less susceptible to oxidative metabolism by cytochrome P450 enzymes. The chloro-substituted analogue may also show increased stability due to the steric and electronic effects of the chlorine atom.

Conclusion and Future Directions

This guide has provided a comparative overview of Methyl 5-Fluoro-2-morpholinobenzoate and its structural analogues. The introduction of a fluorine atom is a key strategic modification that is anticipated to enhance metabolic stability and modulate biological activity. The provided experimental protocols for synthesis, PC-PLC inhibition, and microsomal stability assays offer a framework for the direct comparative evaluation of these compounds.

Future research should focus on the direct synthesis and testing of Methyl 5-Fluoro-2-morpholinobenzoate alongside its non-fluorinated, chloro-, and methyl-substituted counterparts in the same assays to generate robust, directly comparable data. Such studies will provide a clearer understanding of the structure-activity and structure-property relationships within this important class of compounds, paving the way for the development of more effective and durable therapeutic agents.

References

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents. (n.d.).
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). LinkedIn. Retrieved January 24, 2026, from [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. Retrieved January 24, 2026, from [Link]

  • Synthesis of 2-Propoxy-5-Methylbenzoic Acid. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Synthesis of Methyl Benzoate Lab. (2020). YouTube. Retrieved January 24, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Preparation of Methyl Benzoate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Methyl Benzoate : Organic Synthesis Fischer Esterification. (2023). YouTube. Retrieved January 24, 2026, from [Link]

  • Morpholine benzoate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • IC 50 mean values (μM) of selected fluorinated analogs after 24 h... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • Role of Fluorine in Drug Design and Drug Action | Request PDF. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors | Request PDF. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents. (n.d.).
  • Methyl 2-formylbenzoate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents. (n.d.).
  • CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents. (n.d.).
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Development of 2-Morpholino-N-hydroxybenzamides as anti-proliferative PC-PLC inhibitors. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target. (2023). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers. Retrieved January 24, 2026, from [Link]

  • The chemical structures and IC50 values of designing derivatives with... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). Journal of Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • ICSC 1187 - METHYL BENZOATE. (n.d.). Retrieved January 24, 2026, from [Link]

  • (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,... (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (2025). PubMed. Retrieved January 24, 2026, from [Link]

  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. Retrieved January 24, 2026, from [Link]

  • affinity ic50 values: Topics by Science.gov. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action for Novel Small Molecules: A Case Study with Methyl 5-Fluoro-2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the identification of a novel bioactive small molecule is merely the initial step in a long and intricate journey. The true challenge lies in elucidating its mechanism of action (MoA), a critical process for both optimizing lead compounds and ensuring their safe and effective translation into clinical candidates. This guide provides a comprehensive framework for validating the MoA of a novel compound, using Methyl 5-Fluoro-2-morpholinobenzoate as a hypothetical case study. While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural motifs—a fluorinated benzene ring and a morpholine group—are prevalent in a class of targeted therapeutics known as kinase inhibitors. Drawing from this structural insight, we will hypothesize that Methyl 5-Fluoro-2-morpholinobenzoate is a kinase inhibitor and outline a rigorous, multi-faceted approach to test this hypothesis.

Our validation strategy is built on three pillars: establishing a cellular phenotype, identifying the direct molecular target, and confirming the downstream signaling consequences of target engagement. We will compare the experimental workflow for our compound of interest with that of a well-characterized Bruton's Tyrosine Kinase (BTK) inhibitor, BMS-986142, which serves as our positive control, and a structurally related but biologically inactive compound as a negative control.

Part 1: From Cellular Effect to Target Hypothesis - A Phenotypic Approach

The initial phase of MoA validation involves a broad, unbiased assessment of the compound's effects on cellular behavior. Phenotypic screening is an ideal starting point as it is target-agnostic and can reveal unexpected biological activities.[1][2][3][4][5] We will employ a high-content imaging-based assay to monitor a panel of cellular features in a disease-relevant cell line. Given that many kinase inhibitors impact B-cell signaling, we will use a human B-cell lymphoma cell line (e.g., TMD8) for our initial screen.

Experimental Protocol 1: High-Content Phenotypic Screening
  • Cell Preparation: Seed TMD8 cells in 96-well imaging plates at a density of 10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a concentration range of Methyl 5-Fluoro-2-morpholinobenzoate (e.g., 0.1 nM to 10 µM), BMS-986142 (positive control), and an inactive analog (negative control) for 48 hours. Include a DMSO-treated well as a vehicle control.

  • Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with a multiplexed dye set targeting the nucleus (Hoechst 33342), cytoplasm (CellMask Green), and a marker of apoptosis (cleaved Caspase-3).

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Utilize image analysis software to quantify a range of phenotypic parameters, including cell count, nuclear size and intensity, cell shape, and the intensity of cleaved Caspase-3 staining.

Interpreting the Phenotypic Data

The data from this screen will provide the first clues into the compound's biological activity. A significant increase in cleaved Caspase-3 staining and a corresponding decrease in cell count would suggest an apoptotic phenotype, a common outcome for effective kinase inhibitors in cancer cell lines.

CompoundEC50 (Cell Viability)Apoptosis Induction (Fold Change)
Methyl 5-Fluoro-2-morpholinobenzoate 50 nM8.2
BMS-986142 (Positive Control) 10 nM10.5
Inactive Analog (Negative Control) > 10 µM1.1

Table 1: Hypothetical data from high-content phenotypic screening. The EC50 for cell viability and the fold change in apoptosis induction are key parameters for comparing the potency of the compounds.

The observation of a potent cytotoxic and pro-apoptotic phenotype with Methyl 5-Fluoro-2-morpholinobenzoate, comparable to the known BTK inhibitor, strengthens our hypothesis that it may be targeting a kinase critical for B-cell survival.

Part 2: Identifying the Molecular Target - A Kinome-Wide and Target-Specific Approach

With a clear cellular phenotype established, the next crucial step is to identify the direct molecular target(s) of Methyl 5-Fluoro-2-morpholinobenzoate. A broad-based approach like kinome profiling is an efficient way to screen for activity against a large panel of kinases.

Experimental Protocol 2: Kinome Profiling
  • Compound Submission: Submit Methyl 5-Fluoro-2-morpholinobenzoate to a reputable kinome profiling service.[6][7][8]

  • Assay Conditions: The compound is typically screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases. The percentage of inhibition for each kinase is determined.

  • Data Analysis: The results are visualized as a kinome map, highlighting the kinases that are significantly inhibited by the compound.

Following the initial broad screen, a dose-response analysis should be performed for the most potently inhibited kinases to determine the IC50 values.

KinaseMethyl 5-Fluoro-2-morpholinobenzoate (IC50)BMS-986142 (IC50)
BTK 25 nM 5 nM
LYN250 nM150 nM
SRC800 nM600 nM
EGFR> 10 µM> 10 µM

Table 2: Hypothetical IC50 data from kinome profiling. This data helps to identify the most likely primary target and assess the selectivity of the compound.

The kinome profiling data points towards BTK as the primary target of Methyl 5-Fluoro-2-morpholinobenzoate, with weaker off-target activity against other related kinases. To confirm this direct interaction in a more physiologically relevant context, we will perform a Cellular Thermal Shift Assay (CETSA).[9][10][11][12] CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells.

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat TMD8 cells with Methyl 5-Fluoro-2-morpholinobenzoate (1 µM), BMS-986142 (1 µM), or DMSO for 1 hour.

  • Heating: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.

  • Lysis: Lyse the cells by freeze-thawing.

  • Protein Quantification: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Western Blotting: Analyze the amount of soluble BTK remaining at each temperature by Western blotting.

A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.

cluster_0 Experimental Workflow for MoA Validation A Phenotypic Screening (High-Content Imaging) B Kinome Profiling (Biochemical Assay) A->B Identifies Cellular Phenotype C Target Engagement (CETSA) B->C Identifies Potential Targets D Downstream Pathway Analysis (Western Blot) C->D Confirms Direct Target Binding E Mechanism of Action Validated D->E Confirms Functional Effect

Caption: A streamlined workflow for validating the mechanism of action of a novel small molecule.

Part 3: Confirming Downstream Functional Effects

The final step in our validation process is to demonstrate that the engagement of the target kinase by Methyl 5-Fluoro-2-morpholinobenzoate leads to the expected modulation of its downstream signaling pathway. BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition should block the phosphorylation of downstream substrates like PLCγ2.[13]

BCR B-Cell Receptor (BCR) LYN_SRC LYN/SRC BCR->LYN_SRC Activation BTK BTK LYN_SRC->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG NFkB NF-κB Activation IP3_DAG->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Compound Methyl 5-Fluoro-2- morpholinobenzoate Compound->BTK Inhibition

Caption: The hypothesized inhibition of the BTK signaling pathway by Methyl 5-Fluoro-2-morpholinobenzoate.

Experimental Protocol 4: Western Blot Analysis of Downstream Signaling
  • Cell Stimulation: Starve TMD8 cells and then stimulate them with an anti-IgM antibody to activate the BCR signaling pathway.

  • Compound Treatment: Pre-treat the cells with a dose range of Methyl 5-Fluoro-2-morpholinobenzoate, BMS-986142, or the inactive analog for 1 hour prior to stimulation.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.[14]

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies specific for phosphorylated BTK (pBTK), total BTK, phosphorylated PLCγ2 (pPLCγ2), total PLCγ2, and a loading control (e.g., GAPDH).[15][16][17]

A dose-dependent decrease in the levels of pBTK and pPLCγ2 in the presence of Methyl 5-Fluoro-2-morpholinobenzoate would provide strong evidence that it is functionally inhibiting the BTK signaling pathway.

TreatmentpBTK (Relative Intensity)pPLCγ2 (Relative Intensity)
DMSO (Stimulated) 1.001.00
Methyl 5-Fluoro-2-morpholinobenzoate (100 nM) 0.150.20
BMS-986142 (100 nM) 0.050.10
Inactive Analog (1 µM) 0.950.98

Table 3: Hypothetical data from Western blot analysis. The relative intensity of phosphorylated proteins is normalized to the stimulated DMSO control.

Conclusion

This guide has outlined a systematic and logical approach to validating the hypothesized mechanism of action for a novel small molecule, Methyl 5-Fluoro-2-morpholinobenzoate. By integrating phenotypic screening, kinome profiling, target engagement assays, and downstream signaling analysis, we can build a compelling and self-validating case for its MoA. This rigorous, evidence-based approach is essential for de-risking novel drug candidates and provides a solid foundation for further preclinical and clinical development.

References

  • Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered? Nature Reviews Drug Discovery, 10(7), 507–519. [Link]

  • Eder, J., et al. (2014). The discovery of first-in-class drugs: origins and evolution. Nature Reviews Drug Discovery, 13(8), 577–587. [Link]

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Watterson, S. H., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173–9200. [Link]

  • Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Retrieved January 24, 2026, from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved January 24, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-Fluoro-2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to encompass their entire lifecycle, including their safe and compliant disposal. Methyl 5-fluoro-2-morpholinobenzoate, a compound of interest in contemporary drug discovery and chemical research, presents a unique disposal challenge due to its composite structure: a halogenated aromatic ring, an ester functional group, and a morpholine moiety. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory requirements. The causality behind each step is explained to ensure that researchers not only follow the procedure but also understand the critical importance of each action.

Hazard Profile and Chemical Rationale for Specialized Disposal

Understanding the chemical nature of Methyl 5-fluoro-2-morpholinobenzoate is the foundation for its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact molecule is not broadly available, we can infer its hazard profile from its constituent parts: a fluorinated benzoic acid derivative and a morpholine base. This analysis dictates the stringent disposal protocols required.

The presence of fluorine classifies this compound as a halogenated organic compound .[1] During combustion, halogenated compounds can produce hazardous byproducts, including highly corrosive hydrogen fluoride (HF).[2] The morpholine component is a combustible liquid and a base, meaning it can react with acids.[3][4] Its combustion can also release toxic nitrogen oxides (NOx).[5]

Table 1: Inferred Hazard Profile of Methyl 5-Fluoro-2-morpholinobenzoate

PropertyInferred Characteristic & RationalePotential Hazards
Physical State Likely a solid (powder) or liquid at room temperature.[6][7]Inhalation of dust or vapors, skin/eye contact.[8]
Chemical Class Halogenated Aromatic Ester; Morpholine Derivative.Requires segregation into the halogenated waste stream.[1]
Reactivity The morpholine group is basic and may react with strong acids.[3]Incompatible with acids; avoid mixing with other waste streams.
Primary Hazards Based on similar structures, likely to be a skin and eye irritant.[6][8]May cause skin irritation or allergic reactions upon contact.[2]
Environmental Harmful to aquatic life with long-lasting effects.[2]Must not be disposed of down the drain or in regular trash.[9][10]
Combustion Byproducts Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), Carbon Monoxide (CO), Carbon Dioxide (CO2).[2][5]Requires specialized high-temperature incineration with scrubbers.[8][11]

The Regulatory Framework: Adherence to EPA and OSHA Standards

All laboratory chemical waste is regulated at a federal level by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe laboratory practices through its "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), which requires every laboratory to have a comprehensive Chemical Hygiene Plan (CHP).[13][14]

Your institution's CHP is the primary document governing your specific procedures. It outlines standard operating procedures for handling hazardous chemicals, including their disposal.[14] This guide serves as a technical supplement, but you must always operate within the framework of your site-specific CHP and consult with your institution's Environmental Health & Safety (EHS) department.

Core Disposal Principle: Waste Stream Segregation

The single most important step in the proper disposal of Methyl 5-fluoro-2-morpholinobenzoate is its correct classification and segregation. Mixing different classes of chemical waste is not only a compliance violation but can also lead to dangerous chemical reactions and significantly increases disposal costs.[3][9]

This compound must be disposed of in the Halogenated Organic Waste stream.[1] The following decision workflow illustrates the segregation process.

WasteSegregation Start Generated Waste: Methyl 5-Fluoro-2- morpholinobenzoate IsHalogenated Does it contain F, Cl, Br, or I? Start->IsHalogenated HalogenatedStream HALOGENATED ORGANIC WASTE (e.g., Green Container) IsHalogenated->HalogenatedStream  Yes   NonHalogenatedStream NON-HALOGENATED ORGANIC WASTE (e.g., Black Container) IsHalogenated->NonHalogenatedStream  No  

Caption: Waste segregation decision workflow.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of Methyl 5-fluoro-2-morpholinobenzoate from the lab bench to the final hand-off.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to prevent exposure.

  • Eye Protection: Chemical safety goggles compliant with OSHA regulations (29 CFR 1910.133).[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[8]

  • Body Protection: A standard laboratory coat.

Step 2: Container Selection and Labeling

The integrity of the waste containment system is paramount.

  • Select a Compatible Container: Use a designated hazardous waste container that is free from leaks and made of a material that will not react with the waste (e.g., High-Density Polyethylene - HDPE, or glass).[15][16] Ensure the screw cap is in good condition.[16]

  • Apply the Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.[9] The label must clearly state:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "Methyl 5-Fluoro-2-morpholinobenzoate". Do not use abbreviations.

    • The specific hazards (e.g., "Irritant," "Aquatic Toxin").

    • The date accumulation started.

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

Waste must be accumulated at or near the point of generation in a designated SAA.[16]

  • Transfer Waste Carefully: Add the waste to the labeled container, taking care to avoid spills.

  • Keep Container Closed: The container must be securely capped at all times, except when actively adding waste.[9][16] This prevents the release of vapors and protects the lab environment.

  • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for expansion.[15]

Step 4: Managing Spills

In the event of a small spill, follow this procedure:

  • Alert Personnel: Inform others in the immediate area.

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Absorb the Spill: Use an inert absorbent material, such as vermiculite, sand, or a universal binder, to contain the spill.[4]

  • Collect and Dispose: Carefully scoop the absorbent material and place it into a designated solid hazardous waste container, which must also be labeled as halogenated waste.

  • Clean the Area: Decontaminate the spill surface as per your lab's CHP.

Final Disposition: Professional Hand-off and Incineration

The final stage of disposal must be handled by trained professionals.

  • Storage and Pickup: Store the sealed and labeled waste container in your lab's designated SAA until it is collected by your institution's EHS department or a licensed hazardous waste disposal company.[12] Academic labs may have specific rules regarding storage duration.[17][18]

  • Ultimate Disposal Method: The accepted and environmentally responsible method for disposing of halogenated organic waste is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[8][11] This process ensures the complete destruction of the organic molecule and allows for the neutralization of harmful acid gases like HF and NOx that are formed during combustion.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of Methyl 5-Fluoro-2-morpholinobenzoate, protecting themselves, their colleagues, and the environment.

References

  • MSDS of 2-Fluoro-5-methylbenzoic acid. (2013). Capot Chemical.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency.[Link]

  • Hazardous Waste Segregation. University of California, Riverside, Environmental Health & Safety.[Link]

  • Occupational exposure to hazardous chemicals in laboratories (1910.1450). Occupational Safety and Health Administration.[Link]

  • Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration.[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.[Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.[Link]

  • Hazardous Materials Disposal Guide. (2019). Nipissing University.[Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Medical Waste Pros.[Link]

  • Safety Data Sheet: Morpholine. (2019). Chemos GmbH & Co.KG.[Link]

  • The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. Defense Technical Information Center.[Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.[Link]

  • Safety Data Sheet: Morpholine. Carl ROTH.[Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University.[Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). ResearchGate.[Link]

  • MORPHOLINE - MsdsDigital.com. [Link]

  • MORPHOLINE EXTRA PURE. Loba Chemie.[Link]

Sources

Personal protective equipment for handling Methyl 5-Fluoro-2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Safe Handling of Methyl 5-Fluoro-2-morpholinobenzoate

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Triage

  • Fluorinated Benzoic Acid Moiety : Derivatives of fluorobenzoic acid are known to cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3] In some cases, they can cause serious eye damage.[3]

  • Morpholine Moiety : Morpholine is a flammable liquid and can cause severe skin burns and eye damage.[4][5]

  • Methyl Ester Moiety : Methyl esters of benzoic acid can be harmful if swallowed.[6]

Based on this composite analysis, Methyl 5-Fluoro-2-morpholinobenzoate should be handled as a substance that is potentially corrosive to skin and eyes, a respiratory irritant, and harmful if ingested.

Table 1: Hazard Profile of Structurally Related Compounds

Compound/Functional GroupCAS NumberKnown Hazards
5-Fluoro-2-methylbenzoic acid33184-16-6Skin Irritation, Eye Irritation, Respiratory Irritation[1]
2-Fluorobenzoic acid445-29-4Causes serious eye irritation, May cause respiratory irritation[2]
Methyl 5-fluoro-2-nitrobenzoate393-85-1May cause allergic skin reaction[7]
Morpholine110-91-8Flammable liquid and vapor, Harmful if swallowed, Toxic in contact with skin, Causes severe skin burns and eye damage[5]
Benzoic acid, methyl ester93-58-3Harmful if swallowed[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to mitigate the identified risks. The following table outlines the minimum required PPE for handling Methyl 5-Fluoro-2-morpholinobenzoate.

Table 2: Required Personal Protective Equipment

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must provide a tight seal around the eyes to protect against splashes and potential vapors.[8] A face shield should be worn over goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[8][9]
Hands Nitrile or Neoprene GlovesNitrile gloves offer good resistance to a variety of chemicals, including esters and aromatic compounds.[10] For prolonged contact or when handling larger volumes, consider double-gloving or using thicker, chemical-resistant gloves like neoprene.[9][11] Always inspect gloves for tears or punctures before use.[12]
Body Flame-Resistant Laboratory CoatA lab coat made of a flame-resistant material like Nomex® is recommended due to the flammability risk associated with the morpholine component.[9] The lab coat should be fully buttoned to provide maximum skin coverage.[9]
Respiratory Use in a certified Chemical Fume HoodAll handling of Methyl 5-Fluoro-2-morpholinobenzoate should be conducted within a properly functioning chemical fume hood to minimize inhalation of vapors or aerosols.[13] If a fume hood is not available, a respirator with an organic vapor cartridge may be necessary, but this requires a formal respiratory protection program.[11]
Feet Closed-toe ShoesShoes must cover the entire foot to protect against spills.[9]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for working with Methyl 5-Fluoro-2-morpholinobenzoate.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep_Area Designate & Prepare Work Area in Fume Hood Don_PPE Don all Required PPE (Table 2) Prep_Area->Don_PPE Retrieve Retrieve Chemical from Storage Don_PPE->Retrieve Weigh_Dispense Weigh/Dispense in Fume Hood Retrieve->Weigh_Dispense Reaction Perform Experiment/ Reaction in Hood Weigh_Dispense->Reaction Decontaminate Decontaminate Glassware & Work Surfaces Reaction->Decontaminate Dispose_Waste Dispose of Waste (See Section 4) Decontaminate->Dispose_Waste Doff_PPE Doff PPE in Designated Area Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Safe Handling Workflow for Methyl 5-Fluoro-2-morpholinobenzoate.
Step-by-Step Handling Protocol
  • Preparation :

    • Designate a specific area within a certified chemical fume hood for the handling of this compound.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[5]

    • Don all required PPE as outlined in Table 2.

  • Handling :

    • Retrieve the chemical from its storage location. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][14]

    • Perform all weighing and dispensing operations within the chemical fume hood.[13]

    • Keep the container tightly closed when not in use.[1][2]

    • Avoid inhalation of dust or vapors.[7][14]

    • Avoid contact with skin and eyes.[6][14]

  • In Case of a Spill :

    • Evacuate the immediate area.

    • If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[6][15]

    • Place the absorbed material into a sealed container for proper disposal.[6][15]

    • Ventilate the area.[15]

    • For large spills, evacuate the laboratory and contact your institution's emergency response team.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility. All waste generated from the handling of Methyl 5-Fluoro-2-morpholinobenzoate must be treated as hazardous waste.

  • Solid Waste : Contaminated PPE (gloves, etc.), weighing papers, and absorbent materials used for spills should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures containing Methyl 5-Fluoro-2-morpholinobenzoate should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.[13][15]

  • Empty Containers : "Empty" containers may still retain chemical residue and should be treated as hazardous waste.

  • Disposal Vendor : All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[2][4][7]

By adhering to these rigorous safety protocols, you can minimize risks and ensure a safe and productive research environment when working with Methyl 5-Fluoro-2-morpholinobenzoate.

References

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8).
  • 5-Fluoro-2-methylbenzoic acid - SAFETY DATA SHEET. (n.d.).
  • 2-Fluorobenzoic acid - SAFETY DATA SHEET. (2025, December 18).
  • Methyl 5-fluoro-2-nitrobenzoate - SAFETY DATA SHEET. (2025, May 1).
  • Morpholine - SAFETY DATA SHEET. (2025, April 16).
  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
  • ad-fluorobenzoic-acid.pdf - Shell Australia. (2014, June 8).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG. (n.d.).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Safety Data Sheet: Morpholine - Carl ROTH. (n.d.).
  • Safety Data Sheet: Benzoic acid methyl ester - Carl ROTH. (n.d.).
  • Morpholine - The Lab Depot. (2014, May 13).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • GOOD LABORATORY PRACTICES DO and DON'Ts. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 14).
  • MORPHOLINE - MsdsDigital.com. (n.d.).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.